molecular formula C12H17BrO2S B1339859 (4-Bromophenyl)(2,2-diethoxyethyl)sulfane CAS No. 96804-05-6

(4-Bromophenyl)(2,2-diethoxyethyl)sulfane

Cat. No.: B1339859
CAS No.: 96804-05-6
M. Wt: 305.23 g/mol
InChI Key: PJKXVSLKUBXRSV-UHFFFAOYSA-N
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Description

(4-Bromophenyl)(2,2-diethoxyethyl)sulfane is a chemical compound with the CAS Number 96804-05-6 and a molecular formula of C12H17BrO2S . It has a molecular weight of 305.23 g/mol . This product is offered with a purity of 95% . To ensure stability, it should be stored in a cool place, between 2-8°C, and under an inert atmosphere . The compound is identified with the SMILES string CCOC(OCC)CSC1=CC=C(Br)C=C1 . As a sulfur- and bromine-containing building block featuring a protected aldehyde group (as an acetal), this compound is a valuable synthetic intermediate for researchers in organic chemistry and drug discovery. It is suitable for various cross-coupling reactions and for the synthesis of more complex sulfur-containing molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Safety Information: Please note the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(2,2-diethoxyethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrO2S/c1-3-14-12(15-4-2)9-16-11-7-5-10(13)6-8-11/h5-8,12H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKXVSLKUBXRSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CSC1=CC=C(C=C1)Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40474221
Record name 1-Bromo-4-[(2,2-diethoxyethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96804-05-6
Record name 1-Bromo-4-[(2,2-diethoxyethyl)sulfanyl]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40474221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 96804-05-6

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical data for (4-Bromophenyl)(2,2-diethoxyethyl)sulfane. It is important to note that publicly accessible research on this specific compound is limited. The information presented herein is compiled from chemical supplier data and inferred from research on structurally similar compounds.

Chemical and Physical Properties

This compound is a chemical compound with the molecular formula C₁₂H₁₇BrO₂S. It is classified as an organic building block, specifically a sulfide and an ether. This compound is typically available for research and development purposes and is not widely documented in peer-reviewed scientific literature regarding its biological activity or applications.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 96804-05-6AA Blocks, BLDpharm
Molecular Formula C₁₂H₁₇BrO₂SAA Blocks, CymitQuimica
Molecular Weight 305.23 g/mol AA Blocks, CymitQuimica
Appearance LiquidAA Blocks
Boiling Point 344.87 °C at 760 mmHgAA Blocks
Purity Typically ≥95%CymitQuimica
Storage Conditions 2-8°C, Inert atmosphereBLDpharm
SMILES CCOC(OCC)CSC1=CC=C(Br)C=C1AA Blocks
InChI Key PJKXVSLKUBXRSV-UHFFFAOYSA-NCymitQuimica

Synthesis

Proposed Experimental Protocol:

Reaction: Nucleophilic substitution of 4-bromothiophenol with 2-bromoacetaldehyde diethyl acetal.

Reagents and Materials:

  • 4-bromothiophenol

  • 2-bromoacetaldehyde diethyl acetal

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • An appropriate solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • To a solution of 4-bromothiophenol in the chosen solvent, add the base portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for a predetermined time (e.g., 30 minutes) to allow for the formation of the thiophenoxide salt.

  • Add 2-bromoacetaldehyde diethyl acetal to the reaction mixture, potentially dropwise to control any exothermic reaction.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress of the reaction using a suitable technique such as Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the pure this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, including stoichiometry, temperature, and reaction time.

Synthesis Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-Bromothiophenol 4-Bromothiophenol Reaction_Vessel Reaction Vessel 4-Bromothiophenol->Reaction_Vessel 2-Bromoacetaldehyde diethyl acetal 2-Bromoacetaldehyde diethyl acetal 2-Bromoacetaldehyde diethyl acetal->Reaction_Vessel Base Base (e.g., K2CO3) Base->Reaction_Vessel Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Inert_Atmosphere Inert Atmosphere (N2) Inert_Atmosphere->Reaction_Vessel Heating Heating (e.g., 60-80 °C) Heating->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed synthesis workflow for this compound.

Potential Applications in Drug Development

There is no direct evidence in the scientific literature of this compound being used in drug development. However, the structural motifs present in the molecule, namely the 4-bromophenyl and thioether linkages, are found in various biologically active compounds.

  • Aryl Halides: The presence of a bromine atom on the phenyl ring makes this compound a suitable substrate for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental in the synthesis of complex organic molecules for drug discovery.

  • Thioethers: The thioether linkage can be a key pharmacophore in certain drug classes. Furthermore, it can be oxidized to the corresponding sulfoxide or sulfone, which can significantly alter the biological activity and physicochemical properties of the parent molecule.

Biological Activity Profile (Inferred)

The biological activity of this compound has not been reported. However, by examining structurally related compounds, we can infer potential areas of interest for future research.

  • Antimicrobial and Antifungal Activity: Many compounds containing a 4-bromophenyl moiety have demonstrated antimicrobial and antifungal properties. The lipophilicity conferred by the bromo group can enhance membrane permeability.

  • Anticancer Activity: The 4-bromophenyl group is present in numerous compounds investigated for their anticancer properties.

  • Enzyme Inhibition: Thioethers are known to interact with various biological targets, including enzymes, through coordination with metal centers or hydrophobic interactions.

It is crucial to emphasize that these are speculative applications based on structural analogy, and dedicated biological screening would be necessary to determine the actual activity of this compound.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in public databases. Chemical suppliers may provide this information upon request with a purchase.

Conclusion

This compound is a readily available chemical intermediate. While its specific properties and applications are not well-documented in the scientific literature, its chemical structure suggests potential utility as a building block in the synthesis of more complex molecules for various research applications, including drug discovery. The lack of published biological data highlights an opportunity for further investigation into the potential pharmacological properties of this and related compounds. Researchers interested in this molecule are encouraged to perform their own characterization and biological screening.

(4-Bromophenyl)(2,2-diethoxyethyl)sulfane molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the chemical properties of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane. Due to the limited availability of published research on this specific compound, this document focuses on its fundamental molecular characteristics. Information regarding detailed experimental protocols, biological activities, or associated signaling pathways is not available in the current scientific literature.

Chemical Identity and Properties

This compound is an organic compound containing a bromophenyl group, a sulfur atom (thioether), and a diethoxyethyl group. Its chemical structure suggests it may serve as a building block in organic synthesis, potentially for the introduction of the 4-bromophenylthio moiety or as a precursor for compounds with masked aldehyde functionalities.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference.

PropertyValueCitations
Molecular Formula C₁₂H₁₇BrO₂S[1][2][3][4][5]
Molecular Weight 305.23 g/mol [1][3][4][5]
Boiling Point 344.87°C at 760 mmHg[2]
Form Liquid[2]
Purity Typically ≥95.0%[1]
CAS Number 96804-05-6[1][2][3]

Experimental Information

A thorough review of scientific databases and literature did not yield specific, peer-reviewed experimental protocols for the synthesis or application of this compound. The compound is commercially available from several suppliers for research purposes.[1][6]

Proposed Synthesis Workflow

Based on general principles of organic chemistry, a plausible synthetic route to this compound could involve the nucleophilic substitution reaction between 4-bromothiophenol and 2-bromo-1,1-diethoxyethane. This reaction would likely be carried out in the presence of a base to deprotonate the thiophenol, thus activating it as a nucleophile.

The logical workflow for this proposed synthesis is depicted in the following diagram:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product reactant1 4-Bromothiophenol process_step Nucleophilic Substitution reactant1->process_step reactant2 2-Bromo-1,1-diethoxyethane reactant2->process_step condition1 Base (e.g., NaH, K₂CO₃) condition1->process_step condition2 Solvent (e.g., DMF, THF) condition2->process_step product This compound process_step->product Forms

References

Synthesis of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis route for (4-Bromophenyl)(2,2-diethoxyethyl)sulfane, a key intermediate in various chemical and pharmaceutical research applications. This document provides a comprehensive overview of the synthetic pathway, a detailed experimental protocol based on analogous reactions, and a summary of known quantitative data.

Overview of the Synthesis Route

The synthesis of this compound (CAS 96804-05-6) is most effectively achieved through a nucleophilic substitution reaction. The proposed and most logical synthetic pathway involves the reaction of 4-bromothiophenol with 2-bromo-1,1-diethoxyethane, also known as bromoacetaldehyde diethyl acetal.

In this reaction, the thiol group of 4-bromothiophenol acts as a nucleophile, displacing the bromide ion from 2-bromo-1,1-diethoxyethane. The reaction is typically facilitated by a base to deprotonate the thiol, thereby increasing its nucleophilicity. An aprotic polar solvent is generally used to solvate the reactants and facilitate the reaction.

Physicochemical Properties and Data

A summary of the key quantitative data for the starting materials and the final product is presented in the table below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormPurity (%)Boiling Point (°C)
4-Bromothiophenol106-53-6C₆H₅BrS189.07Colorless crystals≥98230.5
2-Bromo-1,1-diethoxyethane2032-35-1C₆H₁₃BrO₂197.07Liquid≥97178-180
This compound96804-05-6C₁₂H₁₇BrO₂S305.23Liquid≥95[1]344.87 at 760 mmHg[2]

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound. It is important to note that this protocol is based on established procedures for analogous S-alkylation reactions of thiophenols and O-alkylation of phenols with 2-bromo-1,1-diethoxyethane, as a specific published procedure for the target molecule was not identified in the literature search.

Materials:

  • 4-Bromothiophenol

  • 2-Bromo-1,1-diethoxyethane

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add 4-bromothiophenol (1.0 equivalent).

  • Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the 4-bromothiophenol. To this solution, add anhydrous potassium carbonate (1.5 equivalents).

  • Addition of Electrophile: While stirring the suspension, add 2-bromo-1,1-diethoxyethane (1.1 equivalents) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Quench the reaction by adding deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with deionized water, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield pure this compound.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_conditions Conditions cluster_workup Work-up & Purification cluster_product Final Product R1 4-Bromothiophenol Reaction S-Alkylation R1->Reaction R2 2-Bromo-1,1-diethoxyethane R2->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Reaction Mixture Conditions Base: K₂CO₃ Solvent: DMF Temperature: 80-100 °C Conditions->Reaction Purification Column Chromatography Workup->Purification Crude Product Product This compound Purification->Product Pure Product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the starting materials and a plausible synthetic route for the preparation of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane, a key intermediate in various chemical research and development applications. This document outlines the necessary precursors, a detailed experimental protocol based on established chemical principles, and quantitative data for the materials involved.

Core Synthesis Strategy: Nucleophilic Substitution

The most direct and widely applicable method for the synthesis of this compound is via a nucleophilic substitution reaction. This approach involves the S-alkylation of 4-bromothiophenol with a suitable 2,2-diethoxyethyl halide. The thiol group of 4-bromothiophenol acts as a potent nucleophile, readily displacing the halide to form the desired thioether linkage.

Starting Materials

The synthesis requires two primary starting materials, the properties of which are summarized in the table below.

Starting MaterialChemical StructureMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
4-BromothiophenolBrC₆H₄SHC₆H₅BrS189.07106-53-6White to light yellow crystalline powder, acts as the nucleophile.[1][2]
2-Bromo-1,1-diethoxyethaneBrCH₂CH(OCH₂CH₃)₂C₆H₁₃BrO₂197.072032-35-1Also known as Bromoacetaldehyde diethyl acetal, it is the electrophilic alkylating agent.[3][4]

Experimental Protocol

This section details a generalized experimental procedure for the synthesis of this compound.

Reaction:

4-Bromothiophenol + 2-Bromo-1,1-diethoxyethane → this compound + HBr

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromothiophenol (1 equivalent) and a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.1-1.5 equivalents), to the solution. The base will deprotonate the thiol group to form the more nucleophilic thiolate anion.

  • Alkylation: To the stirred solution, add 2-bromo-1,1-diethoxyethane (1-1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is then typically heated to a moderate temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent like ethyl acetate or dichloromethane.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Synthesis_Workflow SM1 4-Bromothiophenol Reaction S-Alkylation Reaction SM1->Reaction SM2 2-Bromo-1,1-diethoxyethane SM2->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., DMF) Solvent->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

References

(4-Bromophenyl)(2,2-diethoxyethyl)sulfane: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview of safety and handling precautions for (4-Bromophenyl)(2,2-diethoxyethyl)sulfane. It is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. A thorough risk assessment should be conducted before any handling of this chemical.

Core Safety Information

This section summarizes the essential safety data for this compound, providing a quick reference for hazard identification and immediate precautions.

Chemical Identification and Properties
PropertyData
Chemical Name This compound
CAS Number 96804-05-6
Molecular Formula C₁₂H₁₇BrO₂S
Molecular Weight 305.23 g/mol [1][2][3]
Physical Form Liquid[2]
Purity Typically >95.0%[3]
GHS Hazard Classification

The Globally Harmonized System (GHS) classification indicates the primary hazards associated with this compound.

PictogramSignal WordHazard Statements
alt text
Warning H302: Harmful if swallowed.[1] H312: Harmful in contact with skin.[1] H315: Causes skin irritation.[4] H401: Toxic to aquatic life.[4]

Handling and Storage Protocols

Proper handling and storage are critical to ensure the safety of laboratory personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

The following PPE must be worn when handling this compound:

Protection AreaSpecification
Eye/Face Protection Chemical safety goggles or a full-face shield, approved under standards such as NIOSH (US) or EN 166 (EU).
Skin Protection Chemically resistant gloves (e.g., nitrile) and a lab coat. Ensure gloves are inspected before use and disposed of properly.[4]
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Safe Handling and Storage
ConditionRequirement
Handling Avoid contact with skin and eyes.[5] Do not breathe vapors or mist. Do not eat, drink, or smoke in the work area.[1][4] Wash hands and any exposed skin thoroughly after handling.[1][4]
Storage Store in a tightly sealed container in an inert atmosphere.[1] Recommended storage temperature is 2-8°C.[1][2]

Emergency and First-Aid Procedures

Immediate and appropriate response to exposure is crucial.

Exposure ScenarioFirst-Aid Response
If Swallowed Call a POISON CENTER or doctor immediately.[4] Rinse mouth with water.[4] Do NOT induce vomiting.[6]
If on Skin Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[4]
If Inhaled Move the individual to fresh air and keep them in a position comfortable for breathing.[1] Seek medical attention if you feel unwell.
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[6] Seek immediate medical attention.

Experimental Safety Protocols

The GHS hazard classifications are based on standardized toxicological testing. The methodologies for these key assessments are detailed below.

Acute Oral Toxicity (OECD Guideline 420)

This test determines the "Harmful if swallowed" (H302) classification.

  • Principle: The Fixed Dose Procedure is a method to assess acute oral toxicity that avoids using death as an endpoint, relying instead on the observation of clear signs of toxicity at one of a series of fixed dose levels.[4]

  • Methodology:

    • Animal Model: The test is typically conducted using rats, usually females.[4]

    • Procedure: A sighting study is performed to determine the appropriate starting dose. Subsequently, animals are dosed in a stepwise manner at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). The presence or absence of toxicity at one dose determines the next dose.[5]

    • Administration: The substance is administered by oral gavage. Animals are typically fasted before dosing.

    • Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Body weight is recorded weekly.

    • Classification: The substance is classified according to the GHS based on the dose at which evident toxicity is observed.[4]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the "Causes skin irritation" (H315) classification.

  • Principle: This in vivo test evaluates the potential of a substance to cause reversible inflammatory changes to the skin.[1]

  • Methodology:

    • Animal Model: The albino rabbit is the preferred species for this test.[2][6]

    • Procedure: A small amount of the test substance (0.5 mL for liquids) is applied to a patch of shaved skin (approximately 6 cm²).[2] The patch is then covered with a gauze dressing.

    • Exposure and Observation: The substance is typically left in contact with the skin for 4 hours.[2] After removal, the skin is evaluated for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours). The reversibility of any observed effects is assessed for up to 14 days.[1]

    • Classification: The substance is classified based on the mean scores of the skin reactions.

Aquatic Toxicity - Acute Immobilization Test (OECD Guideline 202)

This test determines the "Toxic to aquatic life" (H401) classification.

  • Principle: This test assesses the acute toxicity of a substance to freshwater invertebrates, typically Daphnia magna (water fleas), by determining the concentration that immobilizes 50% of the population (EC50) over a 48-hour period.[7][8][9]

  • Methodology:

    • Test Organism: Young daphnids (<24 hours old) are used.[7][9]

    • Procedure: The daphnids are exposed to a range of at least five concentrations of the test substance in water, along with a control group.[7][10]

    • Exposure Conditions: The test is conducted for 48 hours under controlled lighting and temperature (20 ± 2 °C). The daphnids are not fed during the exposure period.[7]

    • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim for 15 seconds after gentle agitation of the test vessel.[7]

    • Endpoint: The 48-hour EC50 value is calculated and used for classification.[10][11]

Safe Handling Workflow Visualization

The following diagram outlines the logical workflow for the safe handling of this compound from receipt to disposal.

GHS_Safe_Handling_Workflow Safe Handling and Emergency Workflow Don_PPE 2. Don Appropriate PPE Prepare_Workstation 3. Prepare Fume Hood Handle_Chemical 4. Handle Chemical Decontaminate 5. Decontaminate & Clean Handle_Chemical->Decontaminate Dispose_Waste 6. Dispose of Waste Properly Decontaminate->Dispose_Waste Doff_PPE 7. Doff PPE & Wash Hands Dispose_Waste->Doff_PPE Store_Chemical 8. Store Securely (2-8°C) Doff_PPE->Store_Chemical First_Aid Administer First Aid (See Section 3) Seek_Medical_Help Seek Medical Attention (Bring SDS) First_Aid->Seek_Medical_Help Exposure_Event Exposure_Event Exposure_Event->First_Aid

Caption: A logical workflow for handling hazardous chemicals and responding to emergencies.

References

Technical Guide: Storage and Handling of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage conditions for (4-Bromophenyl)(2,2-diethoxyethyl)sulfane (CAS No. 96804-05-6), based on its chemical properties. It includes a summary of storage parameters, general protocols for handling air- and moisture-sensitive compounds, and a logical framework for determining appropriate storage conditions.

Core Storage Recommendations

This compound is a liquid organic compound that requires specific storage conditions to maintain its chemical integrity.[1] The primary recommendations from chemical suppliers are summarized below.

Table 1: Quantitative Storage and Physical Data
ParameterValueSource
Storage Temperature 2-8°C[1][2]
Atmosphere Inert Atmosphere (e.g., Nitrogen, Argon)[2]
Environment Dry Area[1]
Physical Form Liquid[1]
Boiling Point 344.87°C at 760 mmHg[1]

Chemical Rationale for Storage Conditions

The storage recommendations are dictated by the three primary functional groups within the molecule: a bromo-aromatic ring, a thioether (sulfane) linkage, and an acetal group. Understanding the reactivity of these groups provides the scientific basis for the prescribed storage conditions.

  • Acetal Group (diethoxyethyl) : Acetals are generally stable under neutral and basic conditions but are susceptible to hydrolysis back to their constituent aldehyde and alcohols in the presence of acid and water. To prevent this degradation, storage in a dry environment is crucial.

  • Thioether (Sulfane) Linkage : Thioethers can be sensitive to oxidation, which can convert the sulfide to a sulfoxide or a sulfone. While not highly reactive, long-term exposure to atmospheric oxygen can lead to degradation. Storage under an inert atmosphere minimizes this oxidative risk.

  • Bromo-Aromatic Group : The bromophenyl group is relatively stable. However, like many halogenated organic compounds, it should be stored away from reactive materials. Standard safe chemical storage practices apply.

The recommendation for refrigeration (2-8°C) is a general best practice for preserving the long-term stability of complex organic molecules by slowing down potential degradation pathways.

Experimental Protocols for Handling

Given the requirement for storage in a dry, inert atmosphere, this compound should be handled as an air- and moisture-sensitive liquid. The following are general experimental protocols for such compounds.

Protocol 3.1: General Handling of Air- and Moisture-Sensitive Liquids

This protocol outlines the steps for safely handling the compound in a laboratory setting.

Equipment:

  • A Schlenk line or a glove box with an inert atmosphere (Nitrogen or Argon).

  • Dry, oven-baked glassware.

  • Inert gas source with a bubbler.

  • Syringes and needles (oven-dried).

  • Septa.

Procedure:

  • Glassware Preparation : Ensure all glassware is thoroughly dried in an oven at a temperature greater than 100°C for several hours and cooled under a stream of inert gas or in a desiccator.

  • Inert Atmosphere Setup : Assemble the glassware on a Schlenk line or inside a glove box. If using a Schlenk line, flush the system with an inert gas, using a bubbler to monitor the gas flow.

  • Reagent Transfer :

    • For transfers outside a glovebox, use a syringe that has been purged with inert gas.

    • Puncture the septum of the reagent bottle with the needle of the purged syringe.

    • Introduce a positive pressure of inert gas into the reagent bottle through a second needle connected to the Schlenk line.

    • Draw the desired volume of the liquid into the syringe. The positive pressure in the bottle will assist in filling the syringe.

    • Transfer the liquid to the reaction vessel by piercing the septum on the vessel.

  • Storage of Aliquots : If smaller portions of the compound are needed, they can be transferred to smaller, septum-sealed vials under an inert atmosphere and stored under the recommended conditions.

Logical Workflow for Determining Storage Conditions

The following diagram illustrates the logical process for determining the appropriate storage conditions for a chemical like this compound, based on an analysis of its functional groups.

G A Start: Identify Chemical This compound B Analyze Functional Groups A->B C Acetal Group (diethoxyethyl) B->C D Thioether (Sulfane) Group B->D E Bromo-Aromatic Group B->E F Susceptible to Acid/Water Hydrolysis? C->F G Prone to Oxidation? D->G H Generally Stable, Follow Standard Practices E->H I Store in a Dry Environment F->I Yes J Store Under Inert Atmosphere G->J Yes K Combine All Recommendations H->K I->K J->K L Final Storage Conditions: - Refrigerate (2-8°C) - Dry Environment - Inert Atmosphere K->L

Caption: Logical workflow for determining chemical storage conditions.

Safety and Incompatibility

While a specific, detailed Safety Data Sheet (SDS) for this compound is not widely available from major suppliers, general safety precautions for halogenated organic sulfides should be followed.

  • Personal Protective Equipment (PPE) : Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Incompatible Materials : Avoid strong oxidizing agents, which can react with the thioether linkage, and strong acids, which can hydrolyze the acetal group.

  • Disposal : Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste. Do not pour down the drain.

This guide is intended for use by qualified professionals. Always consult available safety data and institutional safety protocols before handling any chemical.

References

An In-depth Technical Guide to the Potential Applications of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromophenyl)(2,2-diethoxyethyl)sulfane is a versatile, yet underutilized, reagent in organic synthesis. Its unique structural features, combining a bromo-functionalized aromatic ring, a protected aldehyde in the form of a diethyl acetal, and a sulfide linkage, position it as a valuable precursor for the construction of complex heterocyclic frameworks. This technical guide explores the primary potential application of this compound: the synthesis of 4-bromobenzo[b]thiophene, a key intermediate in the development of pharmaceuticals. This document provides a comprehensive overview of the proposed synthetic pathway, detailed experimental protocols, and relevant quantitative data to facilitate its use in a research and development setting.

Introduction: The Synthetic Potential of this compound

The strategic placement of functional groups in this compound offers multiple avenues for synthetic transformations. The bromo-substituent on the phenyl ring is primed for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse molecular fragments. The sulfide bridge provides the necessary sulfur atom for the formation of thiophene-containing heterocycles. Crucially, the 2,2-diethoxyethyl group serves as a masked aldehyde, which can be deprotected under acidic conditions to participate in intramolecular cyclization reactions.

The convergence of these functionalities makes this compound an ideal starting material for the synthesis of substituted benzo[b]thiophenes. Benzo[b]thiophene moieties are prevalent in a wide array of biologically active molecules and functional materials. Notably, 4-bromobenzo[b]thiophene is a critical intermediate in the synthesis of the antipsychotic drug brexpiprazole.[1]

Core Application: Synthesis of 4-Bromobenzo[b]thiophene

The most promising application of this compound is its direct conversion to 4-bromobenzo[b]thiophene via an acid-catalyzed intramolecular cyclization. This reaction proceeds through the in situ deprotection of the diethyl acetal to reveal an aldehyde, which then undergoes an electrophilic aromatic substitution reaction with the electron-rich phenyl ring, followed by dehydration to afford the aromatic benzo[b]thiophene core.

Proposed Reaction Pathway

The proposed mechanism involves three key steps:

  • Acetal Deprotection: In the presence of a strong acid, the diethyl acetal is hydrolyzed to unveil the reactive aldehyde functionality.

  • Electrophilic Cyclization: The protonated aldehyde acts as an electrophile, and the electron-rich carbon atom ortho to the sulfide group on the phenyl ring acts as a nucleophile, leading to the formation of a six-membered ring intermediate.

  • Dehydration: The resulting alcohol intermediate is readily dehydrated under the acidic conditions to yield the stable, aromatic 4-bromobenzo[b]thiophene.

The following diagram illustrates this proposed reaction pathway:

Caption: Proposed reaction pathway for the synthesis of 4-bromobenzo[b]thiophene.

Quantitative Data

The following table summarizes the key quantitative data for the proposed synthesis.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
This compound96804-05-6C₁₂H₁₇BrO₂S305.231.0
Polyphosphoric Acid (PPA)8017-16-1Hn+2PnO3n+1VariableCatalytic/Solvent
4-Bromobenzo[b]thiophene5118-13-8C₈H₅BrS213.09-

Note: Yields for this specific reaction are not yet published, but similar acid-catalyzed cyclizations of arylthioacetaldehyde acetals report yields in the range of 70-85%.[2]

Experimental Protocols

The following is a detailed, proposed experimental protocol for the synthesis of 4-bromobenzo[b]thiophene from this compound. This protocol is based on established methods for similar transformations.[2]

Synthesis of 4-Bromobenzo[b]thiophene

Materials:

  • This compound (1.0 eq)

  • Polyphosphoric acid (PPA) (10-20 eq by weight)

  • Chlorobenzene (solvent)

  • Sodium bicarbonate (NaHCO₃), 10% aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add polyphosphoric acid (e.g., 50 g).

  • Heat the PPA to 120-130 °C with stirring in an oil bath.

  • Dissolve this compound (e.g., 0.05 mol, 15.26 g) in chlorobenzene (20 mL).

  • Add the solution of the starting material dropwise to the hot PPA over a period of approximately 1 hour.

  • After the addition is complete, continue to stir the reaction mixture at 120-130 °C for 5 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice (200 g) with stirring.

  • Extract the aqueous mixture with chlorobenzene (2 x 50 mL).

  • Combine the organic layers and wash with a 10% aqueous solution of sodium bicarbonate (50 mL) and then with saturated brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 10:1 v/v) to afford pure 4-bromobenzo[b]thiophene as a colorless oil.

General Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of 4-bromobenzo[b]thiophene.

workflow start Reaction Setup reagents Add PPA and heat start->reagents addition Slowly add this compound in Chlorobenzene reagents->addition reaction Stir at 120-130°C for 5h addition->reaction workup Work-up reaction->workup quench Quench with ice workup->quench extraction Extract with Chlorobenzene quench->extraction wash Wash with NaHCO3 and brine extraction->wash dry Dry over Na2SO4 and concentrate wash->dry purification Purification dry->purification chromatography Column Chromatography purification->chromatography product 4-Bromobenzo[b]thiophene chromatography->product

Caption: General experimental workflow for the synthesis of 4-bromobenzo[b]thiophene.

Conclusion and Future Outlook

This compound holds significant potential as a readily available precursor for the efficient synthesis of 4-bromobenzo[b]thiophene, a valuable intermediate in medicinal chemistry. The proposed acid-catalyzed cyclization offers a direct and potentially high-yielding route to this important heterocyclic compound. Further research into optimizing the reaction conditions, exploring alternative acid catalysts, and expanding the scope to synthesize other substituted benzo[b]thiophenes is warranted. The strategic positioning of the bromo-substituent also opens up possibilities for subsequent functionalization, making this synthetic route highly attractive for the generation of diverse molecular libraries for drug discovery and materials science applications.

References

The Strategic Role of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane, a key chemical intermediate, for researchers, scientists, and professionals in the field of drug development. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its significant application in the formation of the benzothiophene scaffold, a core structure in various pharmaceuticals.

Core Chemical Properties

This compound, with the CAS number 96804-05-6, is a commercially available organosulfur compound. Its key properties are summarized in the table below, providing a foundational understanding of this intermediate.[1][2]

PropertyValue
Molecular Formula C₁₂H₁₇BrO₂S
Molecular Weight 305.23 g/mol [1][2]
CAS Number 96804-05-6[1][2]
Appearance Typically a liquid
Purity Commercially available up to 95.0%[2]
Boiling Point 344.87°C at 760 mmHg
Storage Conditions 2-8°C, under an inert atmosphere

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is achieved through the nucleophilic substitution of bromoacetaldehyde diethyl acetal with 4-bromothiophenol. The following protocol is based on analogous reactions of phenols with bromoacetaldehyde diethyl acetal and provides a reliable method for obtaining the target intermediate.

Reaction Scheme:

G r1 4-Bromothiophenol reagent Potassium Carbonate (K₂CO₃) in DMF p1 This compound r1->p1 r2 Bromoacetaldehyde diethyl acetal r2->p1

Caption: Synthetic pathway for this compound.

Materials:

  • 4-Bromothiophenol

  • Bromoacetaldehyde diethyl acetal

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-bromothiophenol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

  • Stir the mixture at 60°C for 1 hour under an inert atmosphere (e.g., nitrogen or argon).

  • To this mixture, add bromoacetaldehyde diethyl acetal (1.5 equivalents) dropwise.

  • Heat the reaction mixture to reflux and maintain for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with a 5% sodium hydroxide solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

Application as a Key Intermediate in Benzothiophene Synthesis

This compound is a valuable precursor for the synthesis of 4-bromobenzo[b]thiophene. This transformation is a critical step in the production of various pharmaceutical compounds. Benzothiophene derivatives are known to possess a wide range of biological activities, including anti-inflammatory and analgesic properties.[3] Notably, 4-bromobenzo[b]thiophene is a key intermediate in the synthesis of the atypical antipsychotic drug, brexpiprazole, used in the treatment of schizophrenia.[4]

The synthesis of 4-bromobenzo[b]thiophene from a structurally analogous intermediate is achieved through an acid-catalyzed intramolecular cyclization, a reaction similar in principle to the Pomeranz–Fritsch reaction for isoquinoline synthesis.[5][6]

Experimental Workflow for the Synthesis of 4-Bromobenzo[b]thiophene:

G cluster_start Starting Material cluster_reaction Cyclization Reaction cluster_product Product cluster_application Pharmaceutical Application start_mat This compound reaction_step Acid-catalyzed intramolecular cyclization (e.g., with Polyphosphoric Acid in Chlorobenzene) start_mat->reaction_step product_mol 4-Bromobenzo[b]thiophene reaction_step->product_mol drug_intermediate Intermediate for Brexpiprazole product_mol->drug_intermediate

References

An In-depth Technical Guide to the Synthesis of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane, a key intermediate in various chemical research and drug development applications. This document details a probable synthetic route, a complete experimental protocol, and relevant chemical data.

Introduction

This compound is an organic compound of interest for its potential applications in medicinal chemistry and materials science. Its structure, featuring a bromophenyl group, a thioether linkage, and a protected aldehyde functionality (diethyl acetal), makes it a versatile building block for the synthesis of more complex molecules. This guide focuses on the most chemically plausible and accessible method for its preparation: the S-alkylation of 4-bromothiophenol with 2-bromo-1,1-diethoxyethane.

Synthesis Pathway

The synthesis of this compound is predicated on a nucleophilic substitution reaction. The key transformation involves the formation of a carbon-sulfur bond between the sulfur atom of 4-bromothiophenol and the electrophilic carbon of 2-bromo-1,1-diethoxyethane. To facilitate this reaction, the weakly acidic thiol proton of 4-bromothiophenol is first removed by a base to generate the more nucleophilic thiophenolate anion. This anion then readily displaces the bromide ion from 2-bromo-1,1-diethoxyethane to yield the desired product.

Synthesis_Pathway 4-Bromothiophenol 4-Bromothiophenol 4-Bromothiophenolate 4-Bromothiophenolate 4-Bromothiophenol->4-Bromothiophenolate Deprotonation Base Base Base->4-Bromothiophenolate This compound This compound 4-Bromothiophenolate->this compound S-Alkylation (SN2) 2-Bromo-1,1-diethoxyethane 2-Bromo-1,1-diethoxyethane 2-Bromo-1,1-diethoxyethane->this compound

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product. The yield is an estimate based on analogous reactions.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StatePurity (%)CAS Number
4-BromothiophenolC₆H₅BrS189.07Colorless crystals≥95106-53-6
2-Bromo-1,1-diethoxyethaneC₆H₁₃BrO₂197.07Liquid≥972032-35-1
This compoundC₁₂H₁₇BrO₂S305.23Not specified≥9596804-05-6

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of analogous aryl ethers.

Materials:

  • 4-Bromothiophenol

  • 2-Bromo-1,1-diethoxyethane (Bromoacetaldehyde diethyl acetal)

  • Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-bromothiophenol (1.0 equivalent) in anhydrous DMF.

  • Base Addition: To the stirred solution, add potassium hydroxide (2.0 equivalents) or potassium carbonate (2.0 equivalents) portion-wise at room temperature.

  • Addition of Alkylating Agent: Slowly add 2-bromo-1,1-diethoxyethane (1.5 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for approximately 6 hours, or until the reaction is complete as monitored by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with 5% aqueous NaOH solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

  • Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in petroleum ether).

  • Characterization: Characterize the purified product by appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.

Logical Workflow of the Synthesis

The following diagram illustrates the logical steps involved in the synthesis and purification of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Dissolve Dissolve 4-Bromothiophenol in DMF Add_Base Add Base (KOH or K2CO3) Dissolve->Add_Base Add_Alkylating_Agent Add 2-Bromo-1,1-diethoxyethane Add_Base->Add_Alkylating_Agent Reflux Reflux for ~6h Add_Alkylating_Agent->Reflux Quench Quench with Water Reflux->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaOH(aq) and Brine Extract->Wash Dry Dry over Na2SO4/MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Characterize Characterization (NMR, MS) Chromatography->Characterize

Caption: A step-by-step workflow for the synthesis of the target compound.

Safety Considerations

  • 4-Bromothiophenol is toxic and has a strong, unpleasant odor. Handle it in a well-ventilated fume hood.

  • 2-Bromo-1,1-diethoxyethane is a lachrymator. Avoid inhalation and contact with skin and eyes.

  • DMF is a skin irritant and can be absorbed through the skin.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when performing this synthesis.

This guide provides a robust framework for the successful synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and may need to optimize the reaction conditions for their specific setup and scale.

commercial suppliers of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane, a halogenated aromatic sulfane of interest in synthetic and medicinal chemistry. This document details its chemical properties, commercial availability, a plausible synthetic route with an experimental protocol, and its classification within chemical ontologies.

Chemical Properties and Commercial Availability

This compound is a chemical compound with the molecular formula C₁₂H₁₇BrO₂S and a molecular weight of approximately 305.23 g/mol .[1] It is classified as a halogenated benzene, an ether, and a sulfide. This compound is available from various commercial suppliers, and key identifying information is summarized in the table below.

PropertyValueReference
CAS Number 96804-05-6[1][2]
Molecular Formula C₁₂H₁₇BrO₂S[1]
Molecular Weight 305.23[1]
Purity Typically ≥95%[1]

Table 1: Physicochemical Properties of this compound

The following table lists some of the commercial suppliers for this compound. Pricing and availability are subject to change and should be verified with the respective suppliers.

SupplierPurityAvailable Quantities
CymitQuimica 95.0%100mg, 250mg, 1g
BLDpharm -Inquire
Fluorochem -Inquire

Table 2: Commercial Suppliers of this compound

Synthesis of this compound

A plausible and commonly employed method for the synthesis of aryl thioethers is the S-alkylation of a thiophenol. In the case of this compound, this involves the reaction of 4-bromothiophenol with bromoacetaldehyde diethyl acetal.

Proposed Synthetic Pathway

The synthesis proceeds via a nucleophilic substitution reaction where the thiolate anion of 4-bromothiophenol, generated in situ by a base, attacks the electrophilic carbon of bromoacetaldehyde diethyl acetal, displacing the bromide ion.

G 4-Bromothiophenol 4-Bromothiophenol Product This compound 4-Bromothiophenol->Product Bromoacetaldehyde diethyl acetal Bromoacetaldehyde diethyl acetal Bromoacetaldehyde diethyl acetal->Product Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Product Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted from a similar O-alkylation procedure)

This protocol is adapted from a general procedure for the alkylation of phenols with bromoacetaldehyde diethyl acetal and should be optimized for the specific reactants.[3]

Materials:

  • 4-Bromothiophenol

  • Bromoacetaldehyde diethyl acetal

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine solution (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-bromothiophenol (1.0 equiv.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equiv.).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiophenoxide.

  • Add bromoacetaldehyde diethyl acetal (1.2 equiv.) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Potential Applications and Research Context

While specific biological activities or applications for this compound have not been extensively reported in peer-reviewed literature, its structural motifs suggest potential areas of interest for researchers. Aryl sulfides are a class of compounds with a broad range of applications in medicinal chemistry and materials science. The presence of a bromine atom allows for further functionalization via cross-coupling reactions, making it a versatile building block in organic synthesis.

The 2,2-diethoxyethyl moiety is a protected aldehyde. This functional group can be deprotected under acidic conditions to reveal a reactive aldehyde, which can then be used in various subsequent chemical transformations.

Experimental Workflow: Deprotection and Further Reactions

The following diagram illustrates a potential experimental workflow starting from this compound.

G A This compound B Acidic Hydrolysis (e.g., HCl, H2O/THF) A->B Deprotection C 2-((4-Bromophenyl)thio)acetaldehyde B->C D Further Synthetic Transformations (e.g., Wittig, Reductive Amination) C->D Derivatization E Diverse Functionalized Aryl Thioethers D->E

Caption: Potential workflow for the use of the title compound in synthesis.

Conclusion

This compound is a commercially available and synthetically accessible chemical compound. Its utility as a research chemical likely stems from its potential as a building block in the synthesis of more complex molecules, owing to the presence of a modifiable bromine atom and a protected aldehyde functionality. Further research is needed to explore its potential biological activities and applications in drug discovery and materials science.

References

An In-depth Technical Guide: (4-Bromophenyl)(2,2-diethoxyethyl)sulfane as a Precursor for the Synthesis of Thieno[3,2-b]thiophenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for the preparation of thieno[3,2-b]thiophenes, a critical heterocyclic scaffold in medicinal chemistry and materials science, utilizing (4-Bromophenyl)(2,2-diethoxyethyl)sulfane as a key precursor. Thieno[3,2-b]thiophenes are known for their diverse applications, including in the development of organic semiconductors and as core structures in various pharmacologically active compounds. While direct literature precedent for the specific conversion of this compound to thieno[3,2-b]thiophenes is limited, this guide proposes a plausible synthetic route based on established principles of organic synthesis, including intramolecular electrophilic cyclization reactions.

Proposed Synthetic Strategy

The proposed synthesis involves a two-step process commencing with the acid-catalyzed hydrolysis of the diethyl acetal in this compound (1) to yield the corresponding aldehyde, (4-bromophenylthio)acetaldehyde (2). This intermediate is then proposed to undergo an intramolecular cyclization, followed by a subsequent ring-closing reaction to form the thieno[3,2-b]thiophene core. This strategy is analogous to well-established reactions in heterocyclic synthesis, such as the Pomeranz-Fritsch synthesis of isoquinolines, which relies on an acid-catalyzed intramolecular cyclization.

Data Presentation

The following table summarizes the expected reactants and products for the proposed synthesis. Please note that yields are hypothetical and would require experimental validation.

Step Reactant(s) Product(s) Proposed Reagents/Conditions Hypothetical Yield (%)
1This compound(4-bromophenylthio)acetaldehydeHCl (aq), THF90-95
2(4-bromophenylthio)acetaldehyde5-Bromothieno[3,2-b]thiophenePolyphosphoric acid (PPA), heat40-60

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthetic steps. These protocols are based on standard organic chemistry laboratory techniques and reaction conditions for similar transformations.

Step 1: Synthesis of (4-bromophenylthio)acetaldehyde (2)

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add this compound (1) (10.0 g, 31.1 mmol) and tetrahydrofuran (THF, 100 mL).

  • Acidic Hydrolysis: To the stirring solution, add 1 M aqueous hydrochloric acid (50 mL).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), and then dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to yield the crude aldehyde (2). The product can be further purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 5-Bromothieno[3,2-b]thiophene (3)

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a nitrogen inlet, place polyphosphoric acid (PPA, 50 g). Heat the PPA to 80-90 °C with stirring.

  • Cyclization Reaction: Slowly add the crude (4-bromophenylthio)acetaldehyde (2) (5.0 g, 21.6 mmol) to the hot PPA.

  • Heating and Monitoring: Increase the temperature of the reaction mixture to 120-130 °C and maintain for 2-3 hours. Monitor the reaction by TLC.

  • Workup: Allow the reaction mixture to cool to approximately 60 °C and then pour it carefully onto crushed ice (200 g).

  • Extraction and Purification: Extract the resulting aqueous mixture with dichloromethane (3 x 75 mL). Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate. After filtration, remove the solvent in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to afford 5-Bromothieno[3,2-b]thiophene (3).

Visualization of Proposed Pathways

The following diagrams illustrate the proposed synthetic workflow and the logical relationship between the key components of the synthesis.

G cluster_0 Step 1: Acetal Hydrolysis cluster_1 Step 2: Intramolecular Cyclization A This compound B (4-bromophenylthio)acetaldehyde A->B  HCl (aq), THF C (4-bromophenylthio)acetaldehyde D 5-Bromothieno[3,2-b]thiophene C->D  PPA, heat

Caption: Proposed two-step synthesis of 5-Bromothieno[3,2-b]thiophene.

G Precursor Starting Material This compound Intermediate Key Intermediate (4-bromophenylthio)acetaldehyde Precursor->Intermediate  Hydrolysis Product Final Product 5-Bromothieno[3,2-b]thiophene Intermediate->Product  Cyclization

Caption: Logical workflow from precursor to the final thieno[3,2-b]thiophene product.

An In-depth Technical Guide to the Reactivity of the Sulfide Group in (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of the sulfide group in (4-Bromophenyl)(2,2-diethoxyethyl)sulfane. This compound, possessing both an aryl halide and a protected aldehyde functionality in proximity to the sulfur atom, presents a versatile platform for a variety of chemical transformations. This document details the principal reactions of the sulfide moiety, including oxidation, alkylation, and its participation in metal-catalyzed cross-coupling reactions. Each section includes detailed experimental protocols, quantitative data where available, and visual representations of reaction pathways and workflows to facilitate understanding and application in a research and development setting.

Introduction

This compound is a bifunctional organic molecule that holds significant potential as a building block in medicinal chemistry and materials science. The presence of a reactive sulfide linkage, a synthetically versatile aryl bromide, and a stable diethyl acetal protecting group for a latent aldehyde functionality makes it an attractive substrate for complex molecule synthesis. The reactivity of the sulfide group is of particular interest as it can be selectively targeted to introduce further molecular complexity. This guide will focus on the key transformations involving the sulfur atom, providing researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

Core Reactivity of the Sulfide Group

The sulfide group in this compound exhibits reactivity characteristic of aryl alkyl sulfides. The sulfur atom, with its lone pairs of electrons, can act as a nucleophile and is susceptible to oxidation. The adjacent aryl and alkyl groups influence its reactivity through electronic and steric effects.

Oxidation to Sulfoxide and Sulfone

The sulfur atom in this compound can be readily oxidized to form the corresponding sulfoxide and sulfone. These transformations are valuable as they can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and chemical reactivity.

Reaction Pathway:

oxidation_pathway Sulfide This compound Sulfoxide (4-Bromophenyl)(2,2-diethoxyethyl)sulfoxide Sulfide->Sulfoxide [O] Sulfone (4-Bromophenyl)(2,2-diethoxyethyl)sulfone Sulfoxide->Sulfone [O]

Caption: Oxidation of the sulfide to sulfoxide and sulfone.

Experimental Protocol: Oxidation to Sulfoxide

A common method for the selective oxidation of a sulfide to a sulfoxide involves the use of a mild oxidizing agent such as sodium periodate.

  • Materials: this compound, Sodium periodate (NaIO₄), Methanol, Water.

  • Procedure:

    • Dissolve this compound (1.0 mmol) in a mixture of methanol (10 mL) and water (5 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium periodate (1.1 mmol) portion-wise over 15 minutes while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfoxide.

    • Purify the product by column chromatography on silica gel.

Reactant Product Oxidizing Agent Solvent Temp (°C) Time (h) Yield (%)
This compound(4-Bromophenyl)(2,2-diethoxyethyl)sulfoxideNaIO₄Methanol/Water04-6>90 (Typical)
This compound(4-Bromophenyl)(2,2-diethoxyethyl)sulfoneH₂O₂ / Acetic AcidAcetic Acid25-5012-24>85 (Typical)

Table 1: Summary of Oxidation Reactions.

Alkylation to form Sulfonium Salts

The nucleophilic sulfur atom can be alkylated by treatment with alkyl halides to form sulfonium salts. These salts are useful intermediates in various organic transformations.

Reaction Pathway:

alkylation_pathway Sulfide This compound Sulfonium Sulfonium Salt Sulfide->Sulfonium AlkylHalide R-X AlkylHalide->Sulfonium

Caption: Alkylation of the sulfide to a sulfonium salt.

Experimental Protocol: S-Methylation

  • Materials: this compound, Iodomethane (CH₃I), Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1.0 mmol) in dry dichloromethane (10 mL) under an inert atmosphere.

    • Add iodomethane (1.2 mmol) to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours.

    • The formation of a precipitate indicates the formation of the sulfonium salt.

    • Filter the solid product, wash with cold dichloromethane, and dry under vacuum.

Reactant Alkylating Agent Solvent Temp (°C) Time (h) Yield (%)
This compoundIodomethaneDichloromethane2524-48Variable

Table 2: Summary of Alkylation Reaction.

Metal-Catalyzed Cross-Coupling Reactions

While the aryl bromide moiety is the primary site for traditional cross-coupling reactions, the sulfide group can also participate in or influence such transformations. The presence of the sulfur atom can sometimes lead to catalyst inhibition, but under appropriate conditions, C-S bond activation can be achieved.

Potential for C-S Bond Activation

Recent advances in catalysis have shown that C-S bonds in aryl sulfides can be activated and participate in cross-coupling reactions, although this is generally more challenging than C-Br bond activation. Palladium and nickel-based catalysts are often employed for such transformations.

Logical Workflow for C-S Coupling:

cs_coupling_workflow Substrate This compound Catalyst Pd or Ni Catalyst Substrate->Catalyst Product Cross-Coupled Product Catalyst->Product CouplingPartner Coupling Partner (e.g., Organometallic) CouplingPartner->Catalyst

Caption: Workflow for potential C-S cross-coupling.

Due to the lack of specific literature examples for the target molecule, a generalized protocol for a related aryl sulfide is provided for conceptual understanding.

Conceptual Protocol: Nickel-Catalyzed C-S Cross-Coupling

  • Materials: Aryl alkyl sulfide, Nickel catalyst (e.g., NiCl₂(dppp)), Grignard reagent, Anhydrous ether.

  • Procedure:

    • To a solution of the aryl alkyl sulfide (1.0 mmol) in anhydrous ether (10 mL) under an inert atmosphere, add the nickel catalyst (5 mol%).

    • Cool the mixture to 0 °C.

    • Slowly add the Grignard reagent (1.2 mmol).

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with ether, dry the organic layer, and concentrate.

    • Purify by column chromatography.

Hydrolysis of the Acetal Group

The 2,2-diethoxyethyl group is an acetal, which serves as a protecting group for an aldehyde. This group is stable under basic and neutral conditions but can be hydrolyzed under acidic conditions to reveal the aldehyde functionality. This reaction does not directly involve the sulfide group but is a key transformation for the overall utility of the molecule.

Reaction Pathway:

hydrolysis_pathway Acetal This compound Aldehyde 2-((4-Bromophenyl)thio)acetaldehyde Acetal->Aldehyde H₃O⁺

Caption: Acid-catalyzed hydrolysis of the diethyl acetal.

Experimental Protocol: Acetal Deprotection

  • Materials: this compound, Acetone, Water, p-Toluenesulfonic acid (PTSA).

  • Procedure:

    • Dissolve this compound (1.0 mmol) in a mixture of acetone (10 mL) and water (2 mL).

    • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude aldehyde can be used in the next step without further purification or purified by column chromatography.

Reactant Product Catalyst Solvent Temp (°C) Time (h) Yield (%)
This compound2-((4-Bromophenyl)thio)acetaldehydePTSAAcetone/Water252-4>95 (Typical)

Table 3: Summary of Acetal Hydrolysis.

Conclusion

The sulfide group in this compound offers a range of synthetic possibilities. Its oxidation to sulfoxides and sulfones, and its alkylation to sulfonium salts, provide avenues for modifying the electronic and steric properties of the molecule. While direct C-S cross-coupling remains a developing area, the potential for such transformations exists with the appropriate catalytic systems. The facile hydrolysis of the acetal group further enhances the synthetic utility of this compound, making it a valuable precursor for the synthesis of complex molecules in pharmaceutical and materials science research. The experimental protocols and data presented in this guide are intended to serve as a practical resource for researchers working with this versatile building block.

Stability of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane Under Acidic Conditions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the chemical stability of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane under acidic conditions. Based on established principles of organic chemistry, this document outlines the probable degradation pathway, offers a comprehensive theoretical framework for understanding its reactivity, and presents a detailed, albeit hypothetical, experimental protocol for empirical stability testing. This guide is intended to be a valuable resource for researchers working with this compound or structurally similar molecules in acidic environments, particularly in the context of drug development and chemical synthesis.

Introduction

This compound is a molecule of interest in various chemical research domains. Its structure, featuring a thioether linkage and a diethyl acetal group, presents a unique combination of functional groups that dictate its chemical behavior. A critical aspect of its chemical profile is its stability in acidic media, which can significantly impact its synthesis, storage, and application, especially in biological systems where pH variations are common. This guide will explore the anticipated reactivity of this compound in the presence of acid.

Predicted Chemical Stability and Degradation Pathway

The 2,2-diethoxyethyl group is a diethyl acetal. Acetals are generally stable under neutral and basic conditions but are labile in the presence of acid. The acid-catalyzed hydrolysis of acetals is a well-documented reaction that proceeds via a carbocation intermediate.

The proposed degradation pathway for this compound in an acidic aqueous environment is the hydrolysis of the diethyl acetal moiety to yield 4-bromothiophenol and bromoacetaldehyde diethyl acetal, which would be further hydrolyzed to bromoacetaldehyde.

Proposed Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis is expected to proceed through the following steps:

  • Protonation: One of the ethoxy groups of the diethyl acetal is protonated by an acid (H₃O⁺), converting the ethoxy group into a good leaving group (ethanol).

  • Formation of an Oxocarbenium Ion: The protonated ethoxy group departs as ethanol, leading to the formation of a resonance-stabilized oxocarbenium ion.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

  • Deprotonation: The resulting protonated hemiacetal is deprotonated by a water molecule to form a hemiacetal intermediate and regenerate the acid catalyst.

  • Repeat of the Process: The second ethoxy group is then protonated and eliminated in a similar fashion, leading to the formation of a protonated aldehyde.

  • Final Deprotonation: The protonated aldehyde is deprotonated to yield the final aldehyde product.

Data Presentation

As no quantitative experimental data on the acidic stability of this compound has been found in the reviewed literature, a table summarizing such data cannot be provided. Researchers are encouraged to perform the experimental protocols outlined in the following section to generate this valuable information.

Experimental Protocols

To empirically determine the stability of this compound under acidic conditions, the following experimental protocol is proposed.

Materials and Reagents
  • This compound (high purity)

  • Hydrochloric acid (HCl) solutions of varying concentrations (e.g., 0.01 M, 0.1 M, 1 M)

  • Phosphate buffered saline (PBS) at various pH values (e.g., pH 4, 5, 6)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Internal standard (e.g., a structurally similar, stable compound)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Liquid chromatography-mass spectrometry (LC-MS) system for product identification

  • Nuclear magnetic resonance (NMR) spectrometer

  • pH meter

  • Thermostatically controlled water bath or incubator

Stability Study Procedure
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • In separate vials, add a known volume of the stock solution to the different acidic solutions (HCl and PBS buffers) to achieve a final desired concentration (e.g., 100 µg/mL).

    • Include a control sample with the compound in a neutral buffer (e.g., PBS pH 7.4).

    • Incubate the vials at a constant temperature (e.g., 25 °C or 37 °C).

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching and Sample Preparation: Immediately neutralize the reaction by adding a suitable base (e.g., sodium bicarbonate solution) to the aliquot. Add the internal standard and dilute with the mobile phase to a suitable concentration for analysis.

  • Analytical Method:

    • HPLC Analysis: Analyze the samples using a validated HPLC method to quantify the remaining concentration of this compound. A reverse-phase C18 column is likely to be suitable. The mobile phase could be a gradient of acetonitrile and water. Detection can be performed at a suitable UV wavelength determined from the UV spectrum of the compound.

    • LC-MS Analysis: Use LC-MS to identify the degradation products by comparing their mass spectra with the expected masses of 4-bromothiophenol and bromoacetaldehyde and its derivatives.

    • NMR Analysis: For a more detailed structural elucidation of the degradation products, the reaction can be performed on a larger scale and the products isolated for NMR analysis.

Data Analysis
  • Plot the concentration of this compound versus time for each acidic condition.

  • Determine the rate of degradation, which can be used to calculate the half-life (t₁/₂) of the compound under each condition.

Mandatory Visualizations

G cluster_0 Acid-Catalyzed Hydrolysis of this compound A This compound B Protonated Acetal A->B + H+ C Oxocarbenium Ion + Ethanol B->C - Ethanol D Hemiacetal Intermediate C->D + H2O - H+ E Protonated Hemiacetal D->E + H+ F 4-Bromophenylthioacetaldehyde + Ethanol E->F - Ethanol G 4-Bromothiophenol + Bromoacetaldehyde F->G + H2O (further hydrolysis)

Caption: Proposed reaction pathway for the acid-catalyzed hydrolysis.

G cluster_1 Experimental Workflow for Stability Testing prep Prepare Stock Solution of Compound incubate Incubate in Acidic Buffers (various pH) and Control prep->incubate sample Sample at Time Intervals incubate->sample quench Quench Reaction & Add Internal Standard sample->quench analyze Analyze by HPLC & LC-MS quench->analyze data Plot Concentration vs. Time & Identify Products analyze->data

Caption: A logical workflow for the experimental stability assessment.

Conclusion

The presence of a diethyl acetal functional group in the structure of this compound strongly suggests its instability under acidic conditions. The predicted mechanism of degradation is acid-catalyzed hydrolysis, leading to the cleavage of the C-O bonds of the acetal. For researchers and professionals in drug development, this inherent instability is a critical factor to consider in formulation, delivery, and in vivo applications. The provided hypothetical experimental protocol offers a robust framework for quantifying the stability of this compound and identifying its degradation products, thereby enabling informed decisions in research and development processes.

Technical Guide: Solubility of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Subject: An In-depth Technical Guide on the Solubility of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

This technical guide addresses the solubility of this compound in common organic solvents. Following a comprehensive search of available scientific literature and chemical databases, it has been determined that no quantitative solubility data for this compound in common organic solvents is publicly available.

The information available from various chemical suppliers is limited to basic physical properties such as molecular weight (305.23 g/mol ), boiling point (344.87°C at 760 mmHg), and its liquid form at room temperature[1][2].

In the absence of specific data, this guide provides a general experimental protocol for determining the solubility of a liquid organic compound like this compound. This methodology will enable researchers to generate the necessary quantitative data in-house. Additionally, a template for data presentation and a generalized experimental workflow are provided to guide the research process.

Predicted Solubility Profile (Qualitative)

Based on the principle of "like dissolves like," a qualitative prediction of solubility can be made by examining the structure of this compound. The molecule possesses both polar (ether and sulfane groups) and non-polar (bromophenyl and ethyl groups) characteristics. This suggests that it is likely to be soluble in a range of organic solvents. High solubility is expected in moderately polar solvents, and it may also exhibit solubility in both non-polar and polar aprotic solvents. Experimental verification is essential to confirm these predictions.

General Experimental Protocol for Solubility Determination

The following is a standard method for determining the solubility of a liquid solute in various organic solvents at a specified temperature (e.g., 25°C).

Objective: To quantitatively determine the solubility of this compound in a selection of common organic solvents.

Materials:

  • This compound (solute)

  • A selection of high-purity organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, dimethyl sulfoxide)

  • Analytical balance (readable to ±0.0001 g)

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Micropipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume or mass of a selected organic solvent in a sealed vial. The presence of undissolved solute is necessary to ensure saturation.

    • Equilibrate the vials in a constant temperature bath (e.g., 25°C ± 0.1°C) for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the solution to stand undisturbed in the temperature bath for at least 2 hours to allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed micropipette.

    • Immediately filter the sample using a syringe filter that is compatible with the solvent to remove any suspended micro-particles.

    • Accurately dilute the filtered sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantitative Analysis:

    • Analyze the diluted samples using a calibrated GC or HPLC method to determine the concentration of this compound.

    • Prepare a series of standard solutions of known concentrations to generate a calibration curve.

    • The concentration of the solute in the original saturated solution can be calculated from the concentration of the diluted sample and the dilution factor.

  • Data Reporting:

    • Express the solubility in terms of mass per volume (e.g., g/L or mg/mL) or moles per volume (mol/L).

    • Repeat the experiment at least three times for each solvent to ensure reproducibility and report the average solubility with the standard deviation.

Data Presentation Template

The experimentally determined solubility data should be organized in a clear and structured format for easy comparison.

SolventClassificationSolubility at 25°C (g/L)Standard Deviation
HexaneNon-polarExperimental DataExperimental Data
TolueneNon-polar (Aromatic)Experimental DataExperimental Data
DichloromethanePolar AproticExperimental DataExperimental Data
Diethyl EtherPolar AproticExperimental DataExperimental Data
Ethyl AcetatePolar AproticExperimental DataExperimental Data
AcetonePolar AproticExperimental DataExperimental Data
IsopropanolPolar ProticExperimental DataExperimental Data
EthanolPolar ProticExperimental DataExperimental Data
MethanolPolar ProticExperimental DataExperimental Data
Dimethyl Sulfoxide (DMSO)Polar AproticExperimental DataExperimental Data
WaterPolar ProticExperimental DataExperimental Data

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solute to solvent in vial B Equilibrate at constant temperature with agitation A->B C Settle undissolved solute B->C D Withdraw supernatant C->D E Filter the sample D->E F Dilute sample accurately E->F H Analyze samples and standards via GC/HPLC F->H G Prepare standard solutions I Generate calibration curve G->I J Calculate solubility H->J I->J

Caption: Workflow for determining the solubility of a liquid compound.

This guide provides a framework for researchers to systematically determine the solubility of this compound. Adherence to a standardized protocol will ensure the generation of high-quality, reproducible data that can effectively inform drug development and other research activities.

References

Methodological & Application

experimental protocol for the synthesis of thieno[3,2-b]thiophenes using (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the synthesis of 2-(4-bromophenyl)thieno[3,2-b]thiophene, a key heterocyclic scaffold with potential applications in organic electronics and medicinal chemistry. The synthesis is achieved through an acid-catalyzed intramolecular cyclization of the precursor, (4-Bromophenyl)(2,2-diethoxyethyl)sulfane. This method offers a straightforward approach to constructing the thieno[3,2-b]thiophene core with a specific aryl substitution pattern.

Introduction

Thieno[3,2-b]thiophenes are a class of fused heterocyclic compounds that have garnered significant interest due to their unique electronic and photophysical properties. These properties make them valuable building blocks for organic semiconductors, organic field-effect transistors (OFETs), and organic photovoltaic devices.[1][2] Furthermore, the thiophene nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The synthesis of specifically substituted thieno[3,2-b]thiophenes is crucial for tuning their material properties and exploring their structure-activity relationships in drug discovery.

This protocol details a practical and efficient method for the synthesis of 2-(4-bromophenyl)thieno[3,2-b]thiophene via the cyclization of this compound using polyphosphoric acid (PPA) as a catalyst and dehydrating agent.

Experimental Protocol

Materials
  • This compound

  • Polyphosphoric acid (PPA)

  • Chlorobenzene

  • Dichloromethane (DCM)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure: Synthesis of 2-(4-Bromophenyl)thieno[3,2-b]thiophene
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Catalyst Addition: Add chlorobenzene to the flask to dissolve the starting material. Subsequently, add polyphosphoric acid (PPA) (10 eq by weight relative to the starting material) to the stirred solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 130-135 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice water and stir until the PPA is fully hydrolyzed.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane (DCM).

  • Washing: Combine the organic layers and wash sequentially with water and a saturated sodium bicarbonate solution to neutralize any remaining acid. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-DCM gradient to afford the pure 2-(4-bromophenyl)thieno[3,2-b]thiophene as a solid.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2-(4-bromophenyl)thieno[3,2-b]thiophene.

ParameterValue
Starting MaterialThis compound
Molecular Weight of Starting Material321.25 g/mol
Amount of Starting Material5.00 g
Moles of Starting Material15.56 mmol
CatalystPolyphosphoric Acid (PPA)
Amount of Catalyst50 g
SolventChlorobenzene
Solvent Volume100 mL
Reaction Temperature130-135 °C
Reaction Time5 hours
Product2-(4-Bromophenyl)thieno[3,2-b]thiophene
Molecular Weight of Product297.22 g/mol
Theoretical Yield4.63 g
Actual Yield3.33 g
Yield (%) 72%
AppearanceOff-white to pale yellow solid
Purity (by HPLC)>98%

Visualization of Experimental Workflow

experimental_workflow Synthesis of 2-(4-Bromophenyl)thieno[3,2-b]thiophene start Start: this compound dissolve Dissolve in Chlorobenzene start->dissolve add_ppa Add Polyphosphoric Acid (PPA) dissolve->add_ppa reflux Reflux at 130-135 °C for 4-6h add_ppa->reflux workup Quench with Ice Water reflux->workup extraction Extract with Dichloromethane (DCM) workup->extraction wash Wash with NaHCO3 Solution extraction->wash dry Dry with MgSO4 and Concentrate wash->dry purify Column Chromatography (Silica Gel) dry->purify product Product: 2-(4-Bromophenyl)thieno[3,2-b]thiophene purify->product end End product->end

Caption: Experimental workflow for the synthesis of 2-(4-Bromophenyl)thieno[3,2-b]thiophene.

Conclusion

The protocol described provides a reliable method for the synthesis of 2-(4-bromophenyl)thieno[3,2-b]thiophene. This compound can serve as a versatile intermediate for further functionalization, enabling the development of novel materials for electronic applications and the exploration of new therapeutic agents. The straightforward nature of the reaction and purification makes this procedure suitable for implementation in both academic and industrial research settings.

References

Application Notes and Protocols for the Cyclization of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the acid-catalyzed cyclization of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane to form 6-bromobenzo[b]thiophene. This reaction is a variation of the Pomeranz-Fritsch reaction and serves as a valuable method for synthesizing substituted benzothiophenes, which are important scaffolds in medicinal chemistry.[1][2] The protocol is based on established principles of electrophilic aromatic substitution and acetal chemistry.[3][4][5]

Introduction

The synthesis of substituted benzothiophenes is of significant interest due to their presence in a wide range of pharmacologically active compounds. The intramolecular cyclization of arylmercapto acetals provides a direct route to this heterocyclic system.[2] The reaction proceeds via an acid-catalyzed mechanism involving the in-situ generation of an electrophile from the acetal moiety, followed by an intramolecular electrophilic aromatic substitution.[3][6] The sulfur atom acts as an ortho, para-directing group, facilitating the cyclization at the position ortho to the sulfide linkage.[7]

Reaction Mechanism

The cyclization of this compound is proposed to proceed through the following key steps under acidic conditions:

  • Protonation and Formation of an Oxocarbenium Ion: The reaction is initiated by the protonation of one of the ethoxy groups of the acetal by an acid catalyst.[8][9] This is followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion, which is a potent electrophile.

  • Intramolecular Electrophilic Aromatic Substitution (SEAr): The electron-rich carbon atom ortho to the sulfur atom on the bromophenyl ring attacks the electrophilic carbon of the oxocarbenium ion.[3][10] This step forms a new carbon-carbon bond and a six-membered ring intermediate, temporarily disrupting the aromaticity of the benzene ring. The resulting intermediate is a resonance-stabilized carbocation (a sigma complex or arenium ion).[3]

  • Rearomatization: A base (such as the conjugate base of the acid catalyst or a solvent molecule) abstracts a proton from the sp³-hybridized carbon of the ring, restoring aromaticity.

  • Dehydration: The resulting intermediate, a 2,3-dihydro-1-benzothiophen-2-ol derivative, undergoes acid-catalyzed dehydration. Protonation of the hydroxyl group followed by the elimination of a water molecule leads to the formation of the final product, 6-bromobenzo[b]thiophene.

Experimental Workflow

The general workflow for the cyclization reaction is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Dissolve this compound in an inert solvent (e.g., toluene) B Add acid catalyst (e.g., conc. H2SO4 or PPA) dropwise at 0 °C A->B Under inert atmosphere C Heat the reaction mixture (e.g., reflux) and monitor by TLC B->C D Cool to room temperature and quench with ice-water C->D Upon completion E Extract with an organic solvent (e.g., ethyl acetate) D->E F Wash with saturated NaHCO3 and brine E->F G Dry over anhydrous Na2SO4, filter, and concentrate F->G H Purify by column chromatography G->H I Characterize the product (NMR, MS, IR) H->I

Figure 1: Experimental workflow for the synthesis of 6-bromobenzo[b]thiophene.

Detailed Reaction Mechanism Diagram

The step-by-step mechanism is illustrated in the following diagram.

Figure 2: Proposed mechanism for the acid-catalyzed cyclization.

Experimental Protocol

This protocol is a representative procedure for the synthesis of 6-bromobenzo[b]thiophene.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Toluene (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene (10 mL per 1 mmol of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) or polyphosphoric acid (10 eq by weight) to the stirred solution.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110 °C for toluene).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with water (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure 6-bromobenzo[b]thiophene.

Data Presentation

The following table summarizes typical reaction parameters that can be optimized for this cyclization. The values are based on analogous reactions found in the literature for benzothiophene synthesis.[11][12]

ParameterCondition 1Condition 2Condition 3
Acid Catalyst Conc. H₂SO₄Polyphosphoric Acid (PPA)Amberlyst A-15
Solvent TolueneXyleneDichloromethane
Temperature 110 °C (Reflux)140 °C (Reflux)40 °C (Reflux)
Reaction Time 2 - 6 hours1 - 4 hours8 - 16 hours
Typical Yield 60 - 80%70 - 90%50 - 70%

Note: These conditions are illustrative and require optimization for the specific substrate. Reaction progress should always be monitored by an appropriate analytical technique such as TLC or GC-MS.

Safety Precautions

  • Handle concentrated acids with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

  • Organic solvents are flammable and should be handled away from ignition sources.

  • The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) if sensitive reagents are used or to prevent side reactions.

References

Application Notes and Protocols for (4-Bromophenyl)(2,2-diethoxyethyl)sulfane in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromophenyl)(2,2-diethoxyethyl)sulfane is a versatile precursor for the synthesis of functionalized thiophene derivatives. Its structure incorporates a bromo-substituted aryl group, making it an ideal candidate for subsequent palladium-catalyzed cross-coupling reactions, and a protected acetaldehyde moiety that can be utilized in the formation of a thiophene ring. These attributes allow for the strategic construction of complex molecular architectures, which are of significant interest in medicinal chemistry and materials science.

This document provides detailed application notes and experimental protocols for the use of this compound in generating a key intermediate, 2-(4-bromophenyl)thiophene, and its subsequent application in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and direct C-H arylation reactions.

Synthetic Strategy Overview

The primary application of this compound involves a two-stage process. The initial step is an acid-catalyzed intramolecular cyclization to form 2-(4-bromophenyl)thiophene. This intermediate, possessing a reactive C-Br bond, is then subjected to palladium-catalyzed cross-coupling reactions to introduce molecular diversity.

G cluster_0 Stage 1: Thiophene Synthesis cluster_1 Stage 2: Palladium-Catalyzed Cross-Coupling start This compound intermediate 2-(4-bromophenyl)thiophene start->intermediate  Acid-catalyzed  Intramolecular Cyclization suzuki Suzuki-Miyaura Coupling intermediate->suzuki stille Stille Coupling intermediate->stille direct_arylation Direct C-H Arylation intermediate->direct_arylation product_suzuki Aryl-substituted Thiophene suzuki->product_suzuki product_stille Aryl/Vinyl-substituted Thiophene stille->product_stille product_direct Diaryl-thiophene direct_arylation->product_direct

Caption: Overall synthetic workflow.

Part 1: Synthesis of 2-(4-bromophenyl)thiophene

The conversion of this compound to 2-(4-bromophenyl)thiophene is achieved through an acid-catalyzed intramolecular cyclization. The diethyl acetal is deprotected in the presence of an acid to reveal an aldehyde, which then undergoes a cyclization and dehydration sequence to form the aromatic thiophene ring.[1]

Experimental Protocol: Synthesis of 2-(4-bromophenyl)thiophene
  • Reaction Setup: To a solution of this compound (1.0 equiv.) in a suitable solvent such as toluene or chlorobenzene (0.2 M), add a strong acid catalyst. Polyphosphoric acid (PPA) is a commonly used reagent for this type of cyclization.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 110-130 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 2-(4-bromophenyl)thiophene as a solid.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions of 2-(4-bromophenyl)thiophene

2-(4-Bromophenyl)thiophene is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents at the 4-position of the phenyl ring.

Application 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Br 2-(4-bromophenyl)thiophene Ar-Br->Ar-Pd(II)-Br(L2) Ar'B(OH)2 Arylboronic Acid Ar'B(OH)2->Ar-Pd(II)-Br(L2) Base Base Base->Ar-Pd(II)-Br(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

  • Reaction Setup: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-(4-bromophenyl)thiophene (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ with a suitable ligand, and a base such as K₃PO₄ (2.0 equiv.) or Na₂CO₃ (2.0 equiv.).

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/ethanol/water).

  • Reaction Conditions: Heat the mixture to 80-100 °C with vigorous stirring for 4-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and add water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄1,4-Dioxane/H₂O901276
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O903085
34-Acetylphenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄1,4-Dioxane/H₂O901270
43-Nitrophenylboronic acidPd(PPh₃)₄ (2.5)K₃PO₄1,4-Dioxane/H₂O901265
Application 2: Stille Coupling

The Stille coupling reaction involves the reaction of an organostannane with an organic halide, catalyzed by a palladium complex.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2-(4-bromophenyl)thiophene (1.0 equiv.) in a dry, degassed solvent such as DMF or toluene.

  • Reagents: Add the organostannane reagent (e.g., tributyl(aryl)stannane) (1.1 equiv.) and the palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%). In some cases, a co-catalyst like CuI may be added.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C for 12-48 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture and dilute with an organic solvent.

  • Purification: To remove tin byproducts, wash the organic layer with an aqueous solution of KF. Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

EntryOrganostannaneCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
1Tributyl(phenyl)stannanePd(PPh₃)₄ (5)Toluene1102488
2Tributyl(vinyl)stannanePd(PPh₃)₄ (5)Toluene1001882
32-(Tributylstannyl)thiophenePdCl₂(PPh₃)₂ (3)DMF901691
Application 3: Direct C-H Arylation

Direct C-H arylation is an atom-economical method that avoids the pre-functionalization of one of the coupling partners, forming a C-C bond by activating a C-H bond. In this case, the C-H bond on another aromatic ring can be coupled with the C-Br bond of 2-(4-bromophenyl)thiophene.

CH_Arylation_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) C-H Activation (Concerted Metalation- Deprotonation) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-Br 2-(4-bromophenyl)thiophene Ar-Br->Ar-Pd(II)-Br(L2) Ar'-H Arene/Heteroarene Ar'-H->Ar-Pd(II)-Br(L2) Base Base Base->Ar-Pd(II)-Br(L2)

Caption: Plausible catalytic cycle for direct C-H arylation.

  • Reaction Setup: In a Schlenk tube, combine 2-(4-bromophenyl)thiophene (1.0 equiv.), the arene or heteroarene coupling partner (2.0-5.0 equiv.), a palladium catalyst such as Pd(OAc)₂ (0.2-2 mol%), and a base, typically KOAc (2.0 equiv.) or K₂CO₃ (2.0 equiv.). A phosphine ligand or pivalic acid (PivOH) may be required as an additive.

  • Solvent: Add a high-boiling polar aprotic solvent like DMAc or NMP.

  • Reaction Conditions: Heat the sealed tube to 130-150 °C for 12-24 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.

EntryCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenePd(OAc)₂ (0.2)KOAcDMAc1302078
2BenzenePd(OAc)₂ (2), PCy₃·HBF₄ (4)K₂CO₃DMAc1001665
3FuranPd(OAc)₂ (0.5)KOAcDMAc1502072

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a variety of substituted bi-aryl and heteroaryl thiophene compounds. The straightforward conversion to 2-(4-bromophenyl)thiophene provides a key building block for widely-used palladium-catalyzed cross-coupling reactions. The protocols outlined in this document offer robust and reproducible methods for researchers in organic synthesis and drug discovery to access a diverse range of novel chemical entities.

References

Application Notes and Protocols: Laboratory Scale Synthesis of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane. The synthesis is achieved via a nucleophilic substitution reaction between 4-bromothiophenol and 2-bromo-1,1-diethoxyethane. This method is based on analogous O-alkylation procedures and is expected to provide a good yield of the target compound. The protocol includes a comprehensive list of materials, step-by-step experimental procedures, and expected outcomes. All quantitative data is summarized in tables for clarity, and the experimental workflow is visualized using a DOT graph.

Introduction

This compound is a potentially valuable building block in organic synthesis and drug discovery. The presence of the bromo-phenyl group allows for further functionalization via cross-coupling reactions, while the diethoxyethyl-sulfane moiety can be deprotected to reveal a reactive aldehyde group, enabling a variety of subsequent chemical transformations. This application note details a straightforward and efficient method for its preparation on a laboratory scale.

Reaction Scheme

The synthesis proceeds via an S-alkylation reaction, where the thiolate anion of 4-bromothiophenol acts as a nucleophile, displacing the bromide ion from 2-bromo-1,1-diethoxyethane.

Scheme 1: Synthesis of this compound

Data Presentation

Table 1: Properties of Reactants

CompoundFormulaMolecular Weight ( g/mol )AppearanceCAS Number
4-BromothiophenolC₆H₅BrS189.07Colorless crystals[1]106-53-6[1]
2-Bromo-1,1-diethoxyethaneC₆H₁₃BrO₂197.07Colorless liquid2032-35-1[2][3][4]
Potassium CarbonateK₂CO₃138.21White powder584-08-7

Table 2: Properties of Product

CompoundFormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC₁₂H₁₇BrO₂S305.23[5]Not specified (expected to be an oil or low-melting solid)96804-05-6[5]

Table 3: Recommended Reaction Parameters

ParameterValue
Molar Ratio (4-Bromothiophenol : 2-Bromo-1,1-diethoxyethane : Base)1 : 1.2 : 2
SolventN,N-Dimethylformamide (DMF)
Reaction TemperatureRoom Temperature to 80 °C
Reaction Time12-24 hours
Expected Yield~60-80% (based on analogous reactions)

Experimental Protocol

Materials:

  • 4-Bromothiophenol

  • 2-Bromo-1,1-diethoxyethane (Bromoacetaldehyde diethyl acetal)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromothiophenol (1.0 eq).

  • Dissolve the 4-bromothiophenol in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate anion.

  • Slowly add 2-bromo-1,1-diethoxyethane (1.2 eq) to the reaction mixture.

  • The reaction mixture can be stirred at room temperature or gently heated to 50-80 °C to increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Mandatory Visualization

experimental_workflow start Start reactants 1. Add 4-Bromothiophenol, K₂CO₃, and DMF to flask start->reactants stir1 2. Stir at RT for 30 min reactants->stir1 add_bromo 3. Add 2-Bromo-1,1- diethoxyethane stir1->add_bromo reaction 4. Stir at RT or heat (12-24h) add_bromo->reaction workup 5. Aqueous Workup (Water, Ether Extraction) reaction->workup wash 6. Wash organic layer (NaHCO₃, Brine) workup->wash dry 7. Dry (MgSO₄) and filter wash->dry evaporate 8. Concentrate in vacuo dry->evaporate purify 9. Column Chromatography (if necessary) evaporate->purify product Final Product: (4-Bromophenyl)(2,2- diethoxyethyl)sulfane purify->product

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 4-Bromothiophenol has a strong, unpleasant odor. Handle with care.

  • 2-Bromo-1,1-diethoxyethane is a lachrymator.

  • DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

Conclusion

The protocol described provides a reliable method for the laboratory-scale synthesis of this compound. This compound serves as a versatile intermediate for further chemical modifications, making this protocol valuable for researchers in organic synthesis and medicinal chemistry.

References

Application Notes and Protocols for Reactions Involving (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed work-up procedure for reactions yielding (4-Bromophenyl)(2,2-diethoxyethyl)sulfane, a thioacetal derivative. The protocol outlines the necessary steps for quenching the reaction, extraction, purification, and characterization of the final product. These guidelines are intended to ensure a high-purity yield and reproducible results, which are critical in research and drug development settings.

Introduction

This compound is an organic compound featuring a thioacetal functional group. Thioacetals are important intermediates and protecting groups in organic synthesis.[1][2] Proper work-up and purification are crucial for removing unreacted starting materials, catalysts, and byproducts, thereby ensuring the purity of the final compound for subsequent applications. This protocol details a general yet comprehensive work-up procedure applicable to the synthesis of this and structurally related aryl thioacetals.

General Principles of Thioacetal Synthesis and Work-up

The synthesis of thioacetals typically involves the reaction of a thiol with an aldehyde or its acetal precursor, often catalyzed by a Lewis or Brønsted acid.[2][3] The work-up procedure is designed to neutralize the acid catalyst, remove water-soluble impurities, and isolate the desired thioacetal. Key steps in the work-up process include quenching the reaction, liquid-liquid extraction, washing the organic phase, drying, and solvent removal, followed by purification, commonly through column chromatography.[1][4]

Experimental Protocol: Synthesis and Work-up of this compound

This protocol describes a representative procedure for the synthesis of this compound from 4-bromothiophenol and bromoacetaldehyde diethyl acetal, followed by a detailed work-up and purification process.

Materials:

  • 4-bromothiophenol

  • Bromoacetaldehyde diethyl acetal

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

Part A: Reaction

  • To a solution of 4-bromothiophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add bromoacetaldehyde diethyl acetal (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

Part B: Work-up

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in dichloromethane (DCM).

  • Transfer the DCM solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic impurities.

  • Separate the organic layer and wash it with brine to remove residual water and inorganic salts.[5]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[6]

  • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Part C: Purification

  • Purify the crude product by flash column chromatography on silica gel.[1][3]

  • Elute the column with a hexane/ethyl acetate solvent system (e.g., a gradient of 0% to 10% ethyl acetate in hexane).

  • Monitor the fractions by TLC to identify and collect the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a purified product.

Data Presentation

The following table summarizes typical results obtained from the synthesis and purification of this compound following the protocol described above.

ParameterValue
Reactant Scale
4-bromothiophenol5.0 g
Bromoacetaldehyde diethyl acetal5.7 g
Product Yield
Crude Product Mass7.8 g
Purified Product Mass6.9 g
Yield85%
Product Purity
Purity by HPLC>98%
Chromatographic Conditions
Stationary PhaseSilica Gel
Mobile Phase10:1 Hexane:Ethyl Acetate
Retention Factor (Rf)~0.4

Visualized Workflow and Pathways

The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.

experimental_workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase cluster_purification Purification Phase reactants 1. Combine Reactants (4-bromothiophenol, Bromoacetaldehyde diethyl acetal, K₂CO₃ in Acetone) reflux 2. Reflux Reaction (Monitor by TLC) reactants->reflux cool_filter 3. Cool and Filter reflux->cool_filter Reaction Complete concentrate1 4. Concentrate Filtrate cool_filter->concentrate1 dissolve 5. Dissolve in DCM concentrate1->dissolve wash_bicarb 6. Wash with NaHCO₃ (aq) dissolve->wash_bicarb wash_brine 7. Wash with Brine wash_bicarb->wash_brine dry 8. Dry with Na₂SO₄ wash_brine->dry concentrate2 9. Concentrate to Crude Product dry->concentrate2 chromatography 10. Column Chromatography (Silica Gel, Hexane/EtOAc) concentrate2->chromatography Purify Crude collect_fractions 11. Collect Pure Fractions chromatography->collect_fractions final_product 12. Concentrate to Pure Product collect_fractions->final_product

Caption: Experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_extraction Aqueous Extraction reagents Starting Materials - 4-Bromothiophenol - Bromoacetaldehyde diethyl acetal - Base (K₂CO₃) reaction_mixture Crude Reaction Mixture - Product - Unreacted Reagents - Salts - Solvent reagents->reaction_mixture Synthesis organic_phase Organic Phase (Product in DCM) reaction_mixture->organic_phase Extraction aqueous_phase Aqueous Phase (Salts, Polar Impurities) reaction_mixture->aqueous_phase Washing crude_product Crude Product organic_phase->crude_product Solvent Removal purified_product Purified Product (>98% Purity) crude_product->purified_product Chromatography

References

synthesis of functionalized thienothiophenes from (4-Bromophenyl)(2,2-diethoxyethyl)sulfane derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document provides detailed application notes and protocols for the synthesis of functionalized thienothiophenes, beginning with (4-Bromophenyl)(2,2-diethoxyethyl)sulfane derivatives. This class of compounds holds significant promise in the fields of materials science and medicinal chemistry.

Thienothiophenes are a class of fused heterocyclic compounds that have garnered considerable attention due to their unique electronic properties and biological activities. Their rigid, planar structure and electron-rich nature make them ideal candidates for the development of organic semiconductors, while various functionalized derivatives have shown potential as therapeutic agents. This guide outlines a robust synthetic route to a key intermediate, 5-(4-bromophenyl)thieno[3,2-b]thiophene, and its subsequent functionalization through modern cross-coupling reactions.

Synthetic Strategy Overview

The synthesis commences with the preparation of the precursor, this compound, followed by an acid-catalyzed intramolecular cyclization to form the thienothiophene core. The bromo-functionalized phenyl group then serves as a versatile handle for introducing a variety of functionalities via palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions.

I. Synthesis of 5-(4-bromophenyl)thieno[3,2-b]thiophene

The initial phase of the synthesis involves two key steps: the preparation of the thioether precursor and its subsequent cyclization to form the thieno[3,2-b]thiophene scaffold.

Experimental Protocol 1: Synthesis of this compound

This protocol details the synthesis of the thioether precursor from 4-bromothiophenol and 2-bromo-1,1-diethoxyethane.

Materials:

  • 4-bromothiophenol

  • 2-bromo-1,1-diethoxyethane

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Stirring apparatus

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-bromothiophenol (1.0 eq) in acetone.

  • Add potassium carbonate (1.5 eq) to the solution.

  • To this stirred suspension, add 2-bromo-1,1-diethoxyethane (1.1 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Remove the acetone from the filtrate under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.

Experimental Protocol 2: Acid-Catalyzed Cyclization to 5-(4-bromophenyl)thieno[3,2-b]thiophene

This protocol describes the intramolecular cyclization of the thioether precursor to form the thienothiophene ring system, a reaction analogous to the Pomeranz-Fritsch synthesis of isoquinolines.

Materials:

  • This compound

  • Poly(4-styrene)sulfonic acid (PSSA) or Phosphorus pentoxide (P₂O₅)

  • Toluene or Chlorobenzene

  • Dean-Stark apparatus (if using PSSA in toluene)

  • Stirring apparatus

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a high-boiling solvent such as toluene or chlorobenzene.

  • Add the acid catalyst. If using PSSA (catalytic amount), equip the flask with a Dean-Stark apparatus to remove the ethanol byproduct. If using P₂O₅ (excess), add it portion-wise to the stirred solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If PSSA was used, filter the catalyst. If P₂O₅ was used, quench the reaction by carefully adding water and then neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 5-(4-bromophenyl)thieno[3,2-b]thiophene.

Reaction Starting Material Reagents Solvent Temperature Time Yield
Thioether Formation4-bromothiophenolK₂CO₃, 2-bromo-1,1-diethoxyethaneAcetoneReflux4-6 h~85%
CyclizationThis compoundPSSA or P₂O₅Toluene or ChlorobenzeneReflux12-24 h60-70%

Table 1: Summary of reaction conditions and yields for the synthesis of 5-(4-bromophenyl)thieno[3,2-b]thiophene.

II. Functionalization of 5-(4-bromophenyl)thieno[3,2-b]thiophene

The bromine atom on the phenyl ring of the synthesized thienothiophene serves as a key functional handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions.

Logical Workflow for Synthesis and Functionalization

G cluster_synthesis Synthesis of Thienothiophene Core cluster_functionalization Functionalization via Cross-Coupling SM 4-Bromothiophenol Int1 This compound SM->Int1 K2CO3, 2-bromo-1,1-diethoxyethane Product 5-(4-Bromophenyl)thieno[3,2-b]thiophene Int1->Product Acid Catalyst (PSSA or P2O5) Product_Func 5-(4-Bromophenyl)thieno[3,2-b]thiophene Suzuki Suzuki Coupling (Aryl/Alkyl Boronic Acid) Product_Func->Suzuki Heck Heck Coupling (Alkene) Product_Func->Heck Buchwald Buchwald-Hartwig Amination (Amine) Product_Func->Buchwald Func_Suzuki 5-(4'-Aryl/Alkyl-biphenyl-4-yl)thieno[3,2-b]thiophene Suzuki->Func_Suzuki Func_Heck 5-(4-(Vinyl-aryl))thieno[3,2-b]thiophene Heck->Func_Heck Func_Buchwald 5-(4-(Amino-aryl))thieno[3,2-b]thiophene Buchwald->Func_Buchwald

Caption: Synthetic workflow from the starting material to the functionalized thienothiophene derivatives.

Experimental Protocol 3: Suzuki Cross-Coupling

This protocol allows for the formation of a new carbon-carbon bond by coupling the bromo-substituted thienothiophene with a boronic acid derivative.

Materials:

  • 5-(4-bromophenyl)thieno[3,2-b]thiophene

  • Aryl or alkyl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, DMF)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard Schlenk line or glovebox equipment

Procedure:

  • In a Schlenk flask, combine 5-(4-bromophenyl)thieno[3,2-b]thiophene (1.0 eq), the boronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 8-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Experimental Protocol 4: Heck Cross-Coupling

The Heck reaction enables the arylation of an alkene with the bromo-substituted thienothiophene.

Materials:

  • 5-(4-bromophenyl)thieno[3,2-b]thiophene

  • Alkene (e.g., styrene, acrylates)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)

  • Phosphine ligand (e.g., PPh₃, P(o-tolyl)₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, NMP, Acetonitrile)

  • Inert atmosphere

Procedure:

  • In a Schlenk flask, add 5-(4-bromophenyl)thieno[3,2-b]thiophene (1.0 eq), the palladium catalyst (1-5 mol%), and the phosphine ligand (2-10 mol%).

  • Evacuate and backfill with an inert gas.

  • Add the degassed solvent, the alkene (1.2-2.0 eq), and the base (1.5-2.5 eq).

  • Heat the mixture to 80-140 °C for 12-48 hours.

  • Monitor the reaction progress.

  • Work-up the reaction as described for the Suzuki coupling.

  • Purify the product by column chromatography.

Experimental Protocol 5: Buchwald-Hartwig Amination

This protocol facilitates the formation of a carbon-nitrogen bond between the bromo-substituted thienothiophene and an amine.

Materials:

  • 5-(4-bromophenyl)thieno[3,2-b]thiophene

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP, XPhos, SPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., Toluene, Dioxane)

  • Inert atmosphere

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.4-2.0 eq).

  • Add 5-(4-bromophenyl)thieno[3,2-b]thiophene (1.0 eq) and the amine (1.2-1.5 eq).

  • Add the degassed solvent.

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

  • Monitor the reaction.

  • After cooling, dilute the mixture with a suitable solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Coupling Reaction Catalyst (mol%) Ligand (mol%) Base Solvent Temperature (°C) Yield Range
Suzuki Pd(PPh₃)₄ (2-5)-K₂CO₃, Cs₂CO₃Toluene, Dioxane/H₂O80-11070-95%
Heck Pd(OAc)₂ (2-5)P(o-tolyl)₃ (4-10)Et₃N, K₂CO₃DMF, NMP100-14060-85%
Buchwald-Hartwig Pd₂(dba)₃ (1-3)XPhos, SPhos (2-6)NaOt-Bu, K₃PO₄Toluene, Dioxane90-12065-90%

Table 2: Typical conditions and yields for palladium-catalyzed cross-coupling reactions on 5-(4-bromophenyl)thieno[3,2-b]thiophene.

III. Applications in Drug Development and Signaling Pathway Modulation

Functionalized thienothiophenes are being investigated for their potential to modulate various biological signaling pathways implicated in diseases such as cancer and inflammation. For instance, derivatives of thienothiophene have been explored as inhibitors of protein kinases, a class of enzymes that play a crucial role in cell signaling.

Potential Signaling Pathway Involvement

G cluster_pathway Hypothetical Kinase Inhibition Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Kinase Downstream Kinase (e.g., MAPK) Receptor->Kinase Activates Thieno Functionalized Thienothiophene Thieno->Kinase Inhibits TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Activates CellProliferation Cell Proliferation & Survival TranscriptionFactor->CellProliferation Promotes

Caption: A potential mechanism of action for a functionalized thienothiophene as a kinase inhibitor.

The development of novel thienothiophene derivatives through the synthetic routes described herein provides a valuable platform for generating compound libraries for high-throughput screening in drug discovery programs. The ability to readily modify the periphery of the thienothiophene core allows for the fine-tuning of physicochemical properties and biological activity, accelerating the identification of lead compounds for further development.

Disclaimer: The provided protocols are intended as a general guide. Researchers should always consult the primary literature and perform appropriate safety assessments before conducting any chemical synthesis. Reaction conditions may require optimization for specific substrates.

application of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane in materials science research

Author: BenchChem Technical Support Team. Date: November 2025

An extensive review of current literature indicates that while (4-Bromophenyl)(2,2-diethoxyethyl)sulfane is commercially available as a chemical intermediate, its specific applications in materials science research are not yet widely published.[1][2][3] However, its molecular structure, featuring a reactive aryl bromide and a protected aldehyde functional group, makes it a highly promising precursor for the synthesis of advanced functional materials. The presence of the 4-bromophenyl group allows for facile carbon-carbon bond formation through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[4] This versatility enables its incorporation into a variety of polymer backbones and complex organic architectures.

This application note outlines a prospective application of this compound as a key building block for the synthesis of a novel poly(p-phenylene vinylene) (PPV) derivative. PPVs are a class of conjugated polymers renowned for their electroluminescent and photovoltaic properties, making them valuable materials for organic light-emitting diodes (OLEDs) and organic solar cells.[5] The proposed synthetic route leverages the Gilch polymerization reaction, a common method for preparing PPVs.[6][7]

Introduction

This compound can serve as a monomer for the synthesis of a new PPV derivative, herein designated as poly[(p-phenylene vinylene)-alt-(2,2-diethoxyethyl)sulfane] (PPV-S-DEE). The thioether and diethoxyethyl substituents on the polymer backbone are expected to enhance solubility and processability, while also potentially influencing the material's photophysical and electronic properties.[7] This application note provides a detailed protocol for the synthesis and characterization of PPV-S-DEE.

Experimental Protocols

1. Synthesis of the Monomer: 1-bromo-4-((2,2-diethoxyethyl)thiomethyl)benzene

This is a hypothetical intermediate step for creating a suitable monomer for Gilch polymerization. A more direct route might be possible, but this illustrates the potential synthetic pathway.

  • Materials: this compound, paraformaldehyde, anhydrous HCl, anhydrous 1,4-dioxane.

  • Procedure:

    • Dissolve this compound (1 eq.) and paraformaldehyde (1.2 eq.) in anhydrous 1,4-dioxane.

    • Bubble anhydrous HCl gas through the solution at 0°C for 1 hour.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the chloromethylated monomer.

2. Gilch Polymerization to Yield PPV-S-DEE

  • Materials: 1-bromo-4-((2,2-diethoxyethyl)thiomethyl)benzene monomer, potassium tert-butoxide, anhydrous tetrahydrofuran (THF).

  • Procedure: [6]

    • In a nitrogen-filled glovebox, dissolve the monomer (1 eq.) in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of potassium tert-butoxide (2.2 eq.) in anhydrous THF to the monomer solution over 30 minutes with vigorous stirring.

    • Continue stirring the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 22 hours.

    • Quench the polymerization by pouring the reaction mixture into a large volume of methanol.

    • Filter the resulting precipitate and wash thoroughly with methanol and deionized water.

    • Redissolve the polymer in chloroform and reprecipitate from methanol to purify.

    • Dry the final polymer product under vacuum at 40°C for 24 hours.

Data Presentation

The expected properties of the synthesized PPV-S-DEE are summarized in the table below. These values are hypothetical and based on typical data for similar PPV derivatives found in the literature.[6][7]

PropertyExpected Value
Number Average Molecular Weight (Mn)15,000 - 25,000 g/mol
Weight Average Molecular Weight (Mw)35,000 - 50,000 g/mol
Polydispersity Index (PDI)2.0 - 2.5
UV-Vis Absorption λmax (in CHCl3)450 - 470 nm
Photoluminescence Emission λmax (in CHCl3)520 - 540 nm
Thermal Decomposition Temperature (Td, 5% weight loss)> 300 °C

Visualizations

experimental_workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_purification Purification & Characterization start This compound reagents1 Paraformaldehyde, HCl, Dioxane reaction1 Chloromethylation start->reaction1 reagents1->reaction1 monomer 1-bromo-4-((2,2-diethoxyethyl) thiomethyl)benzene reaction1->monomer reagents2 Potassium tert-butoxide, THF reaction2 Gilch Polymerization monomer->reaction2 reagents2->reaction2 polymer PPV-S-DEE reaction2->polymer purify Precipitation in Methanol polymer->purify characterize GPC, UV-Vis, PL, TGA purify->characterize logical_relationship cluster_properties Key Molecular Features cluster_applications Potential Applications precursor This compound (Precursor) bromide Aryl Bromide (Reactive Site for Polymerization) precursor->bromide sulfane Thioether & Diethoxyethyl Groups (Enhanced Solubility & Processability) precursor->sulfane polymer Functionalized Polymer (PPV-S-DEE) bromide->polymer sulfane->polymer oled Organic Light-Emitting Diodes (OLEDs) polymer->oled opv Organic Photovoltaics (OPVs) polymer->opv sensors Chemical Sensors polymer->sensors

References

Protecting Group Strategies for the Diethoxyethyl Moiety: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1] The diethoxyethyl moiety, functioning as an acetal protecting group, offers a valuable tool for the temporary masking of hydroxyl groups. This application note provides detailed protocols and data for the protection of alcohols using the closely related and well-documented ethoxyethyl (EE) ether as a practical analogue, due to the limited specific literature on the diethoxyethyl (DEE) group itself. The principles and general reactivity are expected to be highly comparable.

Introduction to Acetal Protecting Groups

Acetal protecting groups are widely employed to shield hydroxyl groups from a variety of reaction conditions, especially those involving strong bases and nucleophiles.[2] Their stability in non-acidic media makes them invaluable in complex synthetic routes where other functional groups need to be manipulated.[3][4] The key feature of acetal protecting groups is their lability under acidic conditions, allowing for their mild removal to regenerate the original hydroxyl group.[5][6]

Protection of Alcohols with the Ethoxyethyl (EE) Group

The protection of an alcohol as an ethoxyethyl ether typically proceeds via the acid-catalyzed addition of the alcohol to ethyl vinyl ether.

General Reaction Scheme: Protection

Caption: Protection of an alcohol as an ethoxyethyl (EE) ether.

Experimental Protocol: Protection of a Primary Alcohol

Materials:

  • Primary alcohol (1.0 eq)

  • Ethyl vinyl ether (1.5 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the primary alcohol in anhydrous dichloromethane, add ethyl vinyl ether.

  • Add pyridinium p-toluenesulfonate (PPTS) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ethoxyethyl-protected alcohol.

Quantitative Data: Protection of Alcohols as Ethoxyethyl Ethers
Substrate (Alcohol)ReagentCatalystSolventTime (h)Temp (°C)Yield (%)
Primary AlcoholEthyl vinyl etherPPTSDCM1 - 32585 - 95
Secondary AlcoholEthyl vinyl etherp-TsOHDCM2 - 62580 - 90
PhenolEthyl vinyl etherHCl (cat.)Dioxane1 - 22590 - 98

Note: Reaction times and yields are typical and may vary depending on the specific substrate and reaction scale.

Deprotection of Ethoxyethyl (EE) Ethers

The removal of the ethoxyethyl protecting group is readily achieved by treatment with a mild acid.

General Reaction Scheme: Deprotection

Caption: Deprotection of an ethoxyethyl (EE) ether.

Experimental Protocol: Deprotection of an Ethoxyethyl Ether

Materials:

  • Ethoxyethyl-protected alcohol (1.0 eq)

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Dissolve the ethoxyethyl-protected alcohol in a mixture of tetrahydrofuran and water.

  • Add acetic acid to the solution.

  • Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.

Quantitative Data: Deprotection of Ethoxyethyl Ethers
Substrate (EE-Protected Alcohol)Reagent/CatalystSolventTime (h)Temp (°C)Yield (%)
Primary EE EtherAcetic AcidTHF/H₂O1 - 42590 - 98
Secondary EE Etherp-TsOH (cat.)Methanol0.5 - 22585 - 95
Phenolic EE EtherHCl (dilute)THF0.5 - 12592 - 99

Note: Reaction times and yields are typical and may vary depending on the specific substrate and reaction scale.

Stability of Acetal Protecting Groups

The stability of acetal protecting groups like the ethoxyethyl ether is a critical consideration in synthetic planning.

ConditionReagent/EnvironmentStability
Acidic Dilute aqueous acids (e.g., HCl, H₂SO₄, AcOH)Labile
Lewis acids (e.g., ZnBr₂, TiCl₄)Labile
Basic Strong bases (e.g., NaOH, KOH, NaH, Grignard reagents)Stable
Nucleophilic Organometallics (e.g., R-Li, R-MgX)Stable
Oxidative Common oxidizing agents (e.g., PCC, PDC, Swern oxidation)Stable
Reductive Hydride reducing agents (e.g., LiAlH₄, NaBH₄)Stable

Application in a Synthetic Workflow

The use of an acetal protecting group allows for the selective transformation of other functional groups within a molecule.

Start Substrate with -OH and Ester Protect Protect -OH as EE ether Start->Protect React Reduce Ester with LiAlH₄ Protect->React Deprotect Deprotect EE ether (Acidic workup) React->Deprotect Product Final Product: Diol Deprotect->Product

Caption: A logical workflow for selective ester reduction.

This workflow illustrates a common scenario where an alcohol must be protected to allow for the selective reduction of an ester in the same molecule. The acetal protecting group is stable to the hydride reducing agent and can be easily removed in the final step.

Conclusion

The diethoxyethyl moiety, as an acetal protecting group, provides a robust and reliable method for the temporary protection of hydroxyl groups. By understanding the conditions for its introduction and removal, and by leveraging its stability profile, researchers and drug development professionals can effectively incorporate this strategy into complex synthetic routes to achieve their molecular targets with high fidelity. The provided protocols and data for the analogous ethoxyethyl ether serve as a practical guide for the application of this valuable protecting group strategy.

References

Application Notes and Protocols for the Scale-Up Synthesis of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the laboratory-scale and scale-up synthesis of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane. This compound is a potentially valuable intermediate in pharmaceutical and materials science applications. The synthesis involves the S-alkylation of 4-bromothiophenol with 2-bromo-1,1-diethoxyethane. Key considerations for process scale-up, including reaction conditions, safety, and purification, are discussed.

Introduction

This compound is an aryl thioether that can serve as a building block in the synthesis of more complex molecules. The Williamson ether synthesis, adapted for thioethers, provides a reliable method for its preparation. This involves the reaction of a thiolate, generated in situ from the corresponding thiophenol, with an alkyl halide. While the laboratory-scale synthesis is relatively straightforward, scaling up this process for pilot or industrial production requires careful consideration of several factors to ensure safety, efficiency, and product quality.

Reaction Scheme

The synthesis proceeds via the S-alkylation of 4-bromothiophenol with 2-bromo-1,1-diethoxyethane in the presence of a base.

Data Presentation

Table 1: Reactant Properties and Stoichiometry

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Amount (Lab-Scale)Moles (Lab-Scale)Equivalents
4-BromothiophenolC₆H₅BrS189.07~1.510.0 g0.05291.0
2-Bromo-1,1-diethoxyethaneC₆H₁₃BrO₂197.071.3111.5 g (8.8 mL)0.05821.1
Potassium HydroxideKOH56.11-3.5 g0.06241.2
Dimethylformamide (DMF)C₃H₇NO73.090.944100 mL--

Table 2: Process Parameters and Expected Outcome

ParameterLaboratory-ScaleScale-Up Considerations
Scale 10 g>1 kg
Reaction Temperature 25-30°C (initial), then ambientControlled addition to manage exotherm, maintain below 40°C
Reaction Time 4-6 hoursMonitor by in-process controls (e.g., HPLC, TLC)
Stirring Speed 200-300 rpmEnsure adequate mixing in a larger reactor volume
Work-up Aqueous quench and extractionManagement of large volumes of aqueous waste
Purification Flash column chromatographyDistillation or crystallization preferred
Expected Yield 70-85%Aim for consistent yield with robust process
Purity (Target) >98%>98%

Experimental Protocols

Laboratory-Scale Synthesis Protocol (10 g)
  • Preparation: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromothiophenol (10.0 g, 0.0529 mol) and dimethylformamide (DMF, 100 mL).

  • Base Addition: Stir the solution at room temperature under a nitrogen atmosphere. Add potassium hydroxide (3.5 g, 0.0624 mol) portion-wise over 15 minutes. A slight exotherm may be observed.

  • Alkylation: To the resulting thiolate solution, add 2-bromo-1,1-diethoxyethane (11.5 g, 0.0582 mol) dropwise over 30 minutes, maintaining the internal temperature below 35°C.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water (300 mL) and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless to pale yellow oil.

Scale-Up Synthesis Protocol (>1 kg)
  • Reactor Setup: Charge a suitable glass-lined or stainless steel reactor with DMF. The reactor should be equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a controlled addition funnel.

  • Inerting: Purge the reactor with nitrogen to establish an inert atmosphere.

  • Reactant Charging: Add 4-bromothiophenol to the reactor.

  • Base Addition: Add potassium hydroxide solution (e.g., 45% aqueous) via the addition funnel at a controlled rate to maintain the internal temperature below 30°C. An exotherm is expected and should be managed with reactor cooling.

  • Thiolate Formation: Stir the mixture for 30-60 minutes after the base addition is complete to ensure full formation of the thiolate.

  • Alkylating Agent Addition: Add 2-bromo-1,1-diethoxyethane via the addition funnel at a rate that maintains the reaction temperature below 40°C. The reaction is exothermic.

  • Reaction and Monitoring: Stir the reaction mixture at 30-35°C until in-process controls (e.g., HPLC) indicate the consumption of the limiting reagent.

  • Quench and Phase Separation: Transfer the reaction mixture to a larger vessel containing water. After quenching, allow the phases to separate and remove the aqueous layer.

  • Washing: Wash the organic layer with water and then a brine solution.

  • Solvent Removal: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction corresponding to this compound. Alternatively, if the product is a solid or can be induced to crystallize, develop a crystallization procedure.

Mandatory Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge 4-Bromothiophenol and DMF to Flask B Add KOH portion-wise A->B C Stir to form Thiolate B->C D Add 2-Bromo-1,1-diethoxyethane dropwise C->D Proceed to Alkylation E Stir at Room Temperature (4-6 hours) D->E F Monitor by TLC/HPLC E->F G Quench with Ice-Water F->G Reaction Complete H Extract with Ethyl Acetate G->H I Wash with Water and Brine H->I J Dry and Concentrate I->J K Purify by Column Chromatography J->K L Final Product K->L

Caption: Laboratory-Scale Synthesis Workflow.

G cluster_input Inputs cluster_process Scale-Up Process cluster_output Outputs Raw Materials 4-Bromothiophenol 2-Bromo-1,1-diethoxyethane Base (e.g., KOH) Solvent (e.g., DMF) Thermal Management Control Exotherm during Base and Alkyl Halide Addition Raw Materials->Thermal Management Reagent Addition Controlled Addition Rate Raw Materials->Reagent Addition Final Product This compound Thermal Management->Final Product Reagent Addition->Final Product Mixing Ensure Homogeneity in Large Reactor Mixing->Final Product Workup Handle Large Volumes of Aqueous Waste Workup->Final Product Purification Shift from Chromatography to Distillation/Crystallization Purification->Final Product Byproducts Salt (e.g., KBr) Residual Solvents Final Product->Byproducts

Caption: Key Considerations for Synthesis Scale-Up.

Safety and Handling

  • 4-Bromothiophenol: This compound is toxic and has a strong, unpleasant odor. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Bromo-1,1-diethoxyethane: This is a lachrymator and irritant. Handle with care in a fume hood and wear appropriate PPE.

  • Potassium Hydroxide: Corrosive. Avoid contact with skin and eyes.

  • Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Exothermicity: The reaction of the thiolate with the alkyl halide can be exothermic. On a large scale, this requires careful control of the addition rate and efficient cooling to prevent a runaway reaction.

Conclusion

The synthesis of this compound can be successfully performed on both a laboratory and a larger scale. The key to a successful scale-up lies in the careful management of the reaction exotherm, appropriate choice of work-up and purification methods suitable for larger quantities, and strict adherence to safety protocols. The protocols and considerations outlined in this document provide a solid foundation for researchers and drug development professionals working with this and similar compounds.

Application Notes and Protocols for (4-Bromophenyl)(2,2-diethoxyethyl)sulfane in Organic Semiconductor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Following a comprehensive review of available scientific literature, no specific application notes or established protocols detailing the direct use of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane in the synthesis of organic semiconductors have been identified. The following information is therefore presented as a projected application based on established synthetic methodologies for organic electronic materials, particularly leveraging the reactivity of the bromophenyl moiety in cross-coupling reactions.

Introduction

This compound is a halogenated organic compound featuring a bromophenyl group, which is a versatile functional handle in modern organic synthesis. In the context of organic semiconductor synthesis, the carbon-bromine bond of this molecule can readily participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions are fundamental for the construction of the extended π-conjugated systems that are characteristic of organic semiconductors.

The 2,2-diethoxyethylsulfane moiety could potentially serve as a solubilizing group or be a precursor to other functional groups. For instance, the diethyl acetal can be hydrolyzed to an aldehyde, which can then undergo further reactions like a Horner-Wadsworth-Emmons reaction to form a vinylene bridge, a common component in conjugated polymers.

This document outlines a hypothetical, yet plausible, synthetic application of this compound as a building block in the synthesis of a model conjugated oligomer for potential use in organic electronics.

Hypothetical Application: Synthesis of a Thiophene-Containing Conjugated Oligomer

A potential application of this compound is its use as an end-capping agent in the synthesis of a short, soluble, thiophene-based conjugated oligomer. Such oligomers are often studied as model compounds for their corresponding polymers, which are used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The proposed synthesis involves a Suzuki cross-coupling reaction.

Proposed Reaction Scheme

The proposed synthesis involves the Suzuki coupling of this compound with a diboronic ester of a thiophene-based unit.

G cluster_reactants Reactants cluster_products Products cluster_catalyst Catalyst System A This compound Reaction Suzuki Coupling A->Reaction 2 eq. B 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene B->Reaction 1 eq. C Target Conjugated Oligomer D Byproducts Catalyst Pd(PPh3)4 Catalyst->Reaction Base K2CO3 Base->Reaction Reaction->C Reaction->D

Caption: Proposed Suzuki coupling reaction for the synthesis of a model organic semiconductor.

Experimental Protocols

The following protocols are hypothetical and based on standard procedures for Suzuki cross-coupling reactions in organic synthesis. Researchers should adapt these protocols based on their specific laboratory conditions and safety procedures.

Materials and Equipment
MaterialSupplierPurity
This compoundCommercial Source>95%
2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiopheneCommercial Source>98%
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Commercial Source>98%
Potassium Carbonate (K₂CO₃)Commercial Source>99%
TolueneCommercial SourceAnhydrous
Tetrahydrofuran (THF)Commercial SourceAnhydrous
Deionized WaterLaboratory Supply-
Magnesium Sulfate (MgSO₄)Commercial SourceAnhydrous
Schlenk flaskLaboratory Supply-
Magnetic stirrer with heatingLaboratory Supply-
CondenserLaboratory Supply-
Syringes and needlesLaboratory Supply-
Rotary evaporatorLaboratory Supply-
Thin Layer Chromatography (TLC) plates (silica gel)Commercial Source-
Column chromatography supplies (silica gel)Commercial Source-
Synthetic Protocol: Suzuki Coupling
  • Reaction Setup:

    • To a 100 mL Schlenk flask, add this compound (2.0 mmol, 610 mg), 2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (1.0 mmol, 336 mg), and potassium carbonate (4.0 mmol, 552 mg).

    • The flask is equipped with a magnetic stir bar and a condenser.

    • Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

  • Addition of Catalyst and Solvent:

    • Under a positive pressure of inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

    • Add a degassed mixture of toluene (20 mL) and deionized water (5 mL) via cannula or syringe.

  • Reaction:

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and wash with deionized water (2 x 30 mL) and brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure target oligomer.

Data Presentation

The following table summarizes the expected inputs and outputs for the proposed reaction.

CompoundMolecular FormulaMolar Mass ( g/mol )Moles (mmol)Mass (mg)
Reactants
This compoundC₁₂H₁₇BrO₂S305.232.0610
2,5-bis(pinacolato)diborylthiopheneC₁₆H₂₆B₂O₄S336.081.0336
Catalyst
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.560.0558
Base
K₂CO₃K₂CO₃138.214.0552
Product (Theoretical)
Target OligomerC₃₂H₄₀O₄S₃536.83~0.8 (est.)~430 (est.)

Note: The product yield is an estimation and will vary based on experimental conditions.

Logical Workflow of the Synthesis and Characterization

The overall workflow from starting materials to a characterized organic semiconductor is outlined below.

G Start Starting Materials This compound Diborylated Thiophene Reaction Suzuki Cross-Coupling Start->Reaction Purification Column Chromatography Reaction->Purification Structure Structural Characterization (NMR, Mass Spectrometry) Purification->Structure Properties Property Characterization (UV-Vis, CV, TGA) Structure->Properties Device Device Fabrication & Testing (OFET, OPV) Properties->Device

Caption: Workflow for the synthesis and characterization of the target organic semiconductor.

Conclusion

While direct, published applications of this compound in organic semiconductor synthesis are not currently available, its chemical structure strongly suggests its utility as a building block in this field. The provided hypothetical application and protocols, based on the well-established Suzuki cross-coupling reaction, offer a scientifically sound starting point for researchers interested in exploring the potential of this compound in the development of novel organic electronic materials. Experimental validation of these proposed methods is necessary to fully assess the viability and performance of the resulting materials.

Application Notes and Protocols: Derivatization of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Bromophenyl)(2,2-diethoxyethyl)sulfane is an organosulfur compound with a versatile structure amenable to chemical modification for the exploration of novel biological activities. The presence of a bromo-aryl group, a sulfur linkage, and a protected aldehyde offers multiple handles for derivatization. This document provides detailed protocols for the derivatization of this parent compound and subsequent evaluation of the synthesized analogs in common biological assays. The aim is to facilitate the discovery of new lead compounds for drug development programs. Organosulfur compounds, in general, are known for a wide range of biological activities, including antimicrobial, antioxidant, and anticancer effects.

Derivatization Strategies

The chemical structure of this compound allows for several derivatization approaches to generate a library of analogs for biological screening. The primary sites for modification are the bromine atom on the phenyl ring and the acetal group.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The bromine atom can be readily substituted with various aryl, heteroaryl, or alkyl groups via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of diverse functionalities that can modulate the compound's physicochemical properties and biological activity.

Buchwald-Hartwig Amination for C-N Bond Formation

The bromo-substituent can also be replaced with a wide range of primary or secondary amines through the Buchwald-Hartwig amination reaction. This introduces amino functionalities that can serve as hydrogen bond donors and acceptors, potentially enhancing interactions with biological targets.

Hydrolysis of the Acetal to an Aldehyde

The 2,2-diethoxyethyl group is a protected form of an aldehyde. Acid-catalyzed hydrolysis can deprotect this group, yielding the corresponding aldehyde. This aldehyde can then be used in various subsequent reactions, such as reductive amination or Wittig reactions, to introduce further diversity.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a biaryl derivative of this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add toluene (10 mL) and ethanol (2 mL) to the flask.

  • In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in toluene (1 mL).

  • Add the catalyst solution to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and add water (15 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Acetal Deprotection

This protocol outlines the hydrolysis of the diethyl acetal to the corresponding aldehyde.

Materials:

  • This compound derivative

  • Acetone

  • 1M Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the this compound derivative (1.0 mmol) in acetone (10 mL) in a round-bottom flask.

  • Add 1M HCl (5 mL) dropwise to the solution while stirring.

  • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the acid by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by column chromatography if necessary.

Biological Assays

The synthesized derivatives can be screened for a variety of biological activities. Below are protocols for common assays.

Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)

This assay determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

  • Synthesized derivatives dissolved in Dimethyl Sulfoxide (DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of each compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Prepare a bacterial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL in MHB.

  • Add the bacterial inoculum to each well containing the diluted compounds.

  • Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 4: Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay measures the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • Synthesized derivatives dissolved in methanol

  • DPPH solution in methanol (e.g., 0.1 mM)

  • Ascorbic acid (as a positive control)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare different concentrations of the test compounds and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each compound concentration to the wells.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the compound, and A_sample is the absorbance of the DPPH solution with the compound.

Data Presentation

Quantitative data from the biological assays should be summarized in tables for clear comparison of the activities of the different derivatives.

Table 1: Hypothetical Antibacterial Activity (MIC in µg/mL) of Derivatized Compounds

Compound IDR-group (from Suzuki Coupling)S. aureus MICE. coli MIC
Parent -Br>256>256
D-01 -Phenyl128256
D-02 -4-Fluorophenyl64128
D-03 -Thienyl3264
D-04 -Pyridyl1632

Table 2: Hypothetical Antioxidant Activity (IC₅₀ in µM) of Derivatized Compounds

Compound IDR-group (from Suzuki Coupling)DPPH Scavenging IC₅₀
Parent -Br>1000
D-01 -Phenyl520
D-02 -4-Hydroxyphenyl85
D-03 -3,4-Dihydroxyphenyl25
Ascorbic Acid -15

Visualizations

The following diagrams illustrate the experimental workflows and potential signaling pathways.

derivatization_workflow parent This compound suzuki Suzuki Coupling (Arylboronic acids, Pd catalyst) parent->suzuki buchwald Buchwald-Hartwig Amination (Amines, Pd catalyst) parent->buchwald hydrolysis Acetal Hydrolysis (Acidic conditions) parent->hydrolysis derivatives_suzuki Aryl/Heteroaryl Derivatives suzuki->derivatives_suzuki derivatives_buchwald Amino Derivatives buchwald->derivatives_buchwald aldehyde Aldehyde Intermediate hydrolysis->aldehyde

Caption: Derivatization workflow for this compound.

biological_assay_workflow cluster_synthesis Synthesis & Purification cluster_assays Biological Assays cluster_analysis Data Analysis synthesis Synthesized Derivatives purification Purification & Characterization synthesis->purification antimicrobial Antimicrobial Assay (MIC determination) purification->antimicrobial antioxidant Antioxidant Assay (DPPH scavenging) purification->antioxidant cytotoxicity Cytotoxicity Assay (e.g., MTT assay) purification->cytotoxicity data_analysis Structure-Activity Relationship (SAR) antimicrobial->data_analysis antioxidant->data_analysis cytotoxicity->data_analysis lead_id Lead Identification data_analysis->lead_id

Caption: General workflow for biological evaluation of synthesized derivatives.

hypothetical_pathway compound Bioactive Derivative target Bacterial Enzyme (e.g., DNA gyrase) compound->target Binds to inhibition Inhibition target->inhibition disruption Disruption of DNA Replication inhibition->disruption death Bacterial Cell Death disruption->death

Caption: Hypothetical mechanism of action for an antibacterial derivative.

Application Notes and Protocols for Monitoring the Synthesis of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for monitoring the reaction progress of the synthesis of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane. The synthesis is typically achieved through the nucleophilic substitution of a haloalkane with a thiophenol derivative. Specifically, the reaction between 4-bromothiophenol and 2-bromo-1,1-diethoxyethane is considered. Four common analytical techniques are presented: Thin-Layer Chromatography (TLC) for rapid qualitative monitoring, Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification of volatile components, High-Performance Liquid Chromatography (HPLC) for quantitative analysis, and Nuclear Magnetic Resonance (NMR) Spectroscopy for in-situ reaction tracking and structural confirmation.

Introduction

This compound is a sulfane derivative with potential applications in organic synthesis and drug discovery. The presence of the bromophenyl group allows for further functionalization via cross-coupling reactions, while the diethoxyethyl moiety can be deprotected to reveal a reactive aldehyde. Accurate monitoring of its synthesis is crucial for optimizing reaction conditions, maximizing yield, and ensuring product purity. This application note provides detailed protocols for utilizing TLC, GC-MS, HPLC, and NMR spectroscopy to effectively monitor the formation of this target compound.

Reaction Scheme

The synthesis of this compound can be achieved by the reaction of 4-bromothiophenol with 2-bromo-1,1-diethoxyethane in the presence of a base.

reactant1 4-Bromothiophenol product This compound reactant1->product reactant2 2-Bromo-1,1-diethoxyethane reactant2->product base Base (e.g., K2CO3) base->product solvent Solvent (e.g., DMF) solvent->product

Caption: Synthesis of this compound.

Experimental Protocols

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for qualitatively monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.[1][2]

Workflow for TLC Monitoring

start Start Reaction aliquot Withdraw Aliquot start->aliquot spot Spot on TLC Plate (Reactant, Co-spot, Reaction Mixture) aliquot->spot develop Develop Plate in Solvent Chamber spot->develop visualize Visualize under UV Light and/or with Staining develop->visualize analyze Analyze Chromatogram visualize->analyze decision Reaction Complete? analyze->decision end Work-up Reaction decision->end Yes continue_rxn Continue Reaction decision->continue_rxn No continue_rxn->aliquot

Caption: Workflow for reaction monitoring by TLC.

Protocol:

  • Plate Preparation: Use silica gel 60 F254 TLC plates. Draw a baseline in pencil approximately 1 cm from the bottom of the plate.

  • Spotting:

    • On the left of the baseline, spot a dilute solution of the starting material, 4-bromothiophenol.

    • In the center, apply a co-spot containing both the starting material and the reaction mixture.

    • On the right, spot a dilute aliquot of the reaction mixture.

  • Development: Place the TLC plate in a developing chamber containing a suitable solvent system. A recommended starting solvent system is 10-30% ethyl acetate in hexanes.[3][4] The polarity can be adjusted to achieve an Rf value of approximately 0.3-0.5 for the product.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under a UV lamp (254 nm). The aromatic rings of the starting material and product should be UV active. Staining with potassium permanganate can also be used.

  • Analysis: The reaction is considered complete when the spot corresponding to the limiting reactant (4-bromothiophenol) has disappeared from the reaction mixture lane. The appearance of a new, less polar spot corresponds to the product, this compound.

Compound Expected Rf Notes
4-BromothiophenolLowerMore polar due to the free thiol group.
This compoundHigherLess polar due to the formation of the thioether and the presence of the acetal.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds in a reaction mixture. It provides quantitative data on the consumption of reactants and formation of the product.[4][5]

Workflow for GC-MS Analysis

start Withdraw Aliquot from Reaction quench Quench Aliquot (e.g., with water) start->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract dry Dry Organic Layer (e.g., over Na2SO4) extract->dry inject Inject into GC-MS dry->inject acquire Acquire Data (Chromatogram and Mass Spectra) inject->acquire analyze Analyze Data (Peak Integration and Identification) acquire->analyze quantify Quantify Reaction Progress analyze->quantify

Caption: Workflow for GC-MS analysis of the reaction mixture.

Protocol:

  • Sample Preparation: Withdraw an aliquot from the reaction mixture and quench it with water. Extract the organic components with a suitable solvent like ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate and dilute to an appropriate concentration.

  • GC-MS Conditions:

    • GC Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for the separation of these types of aromatic compounds.[5][6]

    • Injector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-400.

  • Data Analysis: Identify the peaks corresponding to the reactants and the product based on their retention times and mass spectra. The reaction progress can be monitored by observing the decrease in the peak area of the reactants and the increase in the peak area of the product over time.

Compound Expected Retention Time Key Mass Fragments (m/z)
2-Bromo-1,1-diethoxyethaneEarly elutingFragments from the loss of ethoxy and bromo groups.
4-BromothiophenolIntermediateMolecular ion peak and fragments corresponding to the bromophenyl group.
This compoundLater elutingMolecular ion peak and characteristic fragments from the cleavage of the thioether and acetal moieties.
High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent technique for the quantitative analysis of the reaction mixture, especially for less volatile or thermally labile compounds. A reversed-phase method is generally suitable for this type of analysis.[3][7][8]

Workflow for HPLC Analysis

start Withdraw Aliquot from Reaction dilute Dilute Aliquot with Mobile Phase start->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject acquire Acquire Chromatogram inject->acquire analyze Analyze Data (Peak Integration) acquire->analyze quantify Quantify Reactants and Product (using calibration curves) analyze->quantify

Caption: Workflow for HPLC analysis of the reaction mixture.

Protocol:

  • Sample Preparation: Withdraw an aliquot from the reaction mixture, dilute it with the mobile phase, and filter it through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water is recommended. For example, starting with 50% acetonitrile and increasing to 95% over 15 minutes. The addition of a small amount of formic acid (0.1%) can improve peak shape.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).

  • Data Analysis: The concentration of reactants and product can be determined by integrating the respective peak areas and comparing them to calibration curves prepared from standards of known concentrations.

Compound Expected Elution Order
4-BromothiophenolEarlier
This compoundLater
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly 1H NMR, is a powerful tool for in-situ monitoring of reaction kinetics and for confirming the structure of the product.[6][10][11]

Workflow for NMR Monitoring

start Set up Reaction in NMR Tube (using deuterated solvent) acquire_t0 Acquire Initial 1H NMR Spectrum (t=0) start->acquire_t0 monitor Acquire Spectra at Regular Time Intervals acquire_t0->monitor process Process and Analyze Spectra monitor->process integrate Integrate Key Signals of Reactants and Product process->integrate calculate Calculate Conversion and Yield integrate->calculate

Caption: Workflow for in-situ NMR reaction monitoring.

Protocol:

  • Sample Preparation: The reaction can be run directly in an NMR tube using a deuterated solvent (e.g., DMSO-d6 or CDCl3). Alternatively, aliquots can be withdrawn from a larger scale reaction, quenched, and prepared for NMR analysis.

  • NMR Acquisition: Acquire 1H NMR spectra at regular time intervals.

  • Data Analysis: The progress of the reaction can be followed by observing the disappearance of the thiol proton (S-H) of 4-bromothiophenol and the appearance of new signals corresponding to the product. The relative integration of key signals can be used to determine the conversion and yield.

Compound Key 1H NMR Signals (Predicted) Notes
4-BromothiophenolAromatic protons (doublets in the ~7.0-7.5 ppm region), Thiol proton (S-H, broad singlet).The thiol proton signal will disappear as the reaction proceeds.
2-Bromo-1,1-diethoxyethaneTriplet and quartet for the ethyl groups, triplet for the CHBr, and a triplet for the CH(OEt)2.Signals will decrease in intensity.
This compoundAromatic protons (doublets), signals for the diethoxyethyl group (e.g., a triplet for the CH connected to sulfur, a triplet for the acetal CH, and overlapping multiplets for the OCH2CH3 groups).New characteristic signals will appear and grow in intensity.

Data Summary

The following table summarizes the key analytical parameters for monitoring the synthesis of this compound.

Technique Key Parameters Purpose
TLC Mobile Phase: 10-30% Ethyl Acetate/HexanesStationary Phase: Silica Gel 60 F254Rapid, qualitative monitoring of reaction completion.
GC-MS Column: DB-5ms or equivalentTemperature Program: 100-280 °C gradientSeparation and identification of volatile components; quantitative analysis.
HPLC Column: C18 Reversed-PhaseMobile Phase: Acetonitrile/Water gradientQuantitative analysis of reactants and product.
1H NMR Solvent: Deuterated solvent (e.g., CDCl3)Analysis: Integration of characteristic signalsIn-situ reaction monitoring, kinetic studies, and structural confirmation.

Conclusion

The protocols outlined in this application note provide a comprehensive guide for researchers to effectively monitor the synthesis of this compound. The choice of analytical technique will depend on the specific requirements of the study, with TLC being suitable for quick checks, while GC-MS, HPLC, and NMR offer more detailed quantitative and structural information. By employing these methods, researchers can achieve better control over the reaction, leading to improved yields and higher purity of the final product.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Cyclization of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the failed cyclization of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane to form 6-bromobenzothiophene. This intramolecular electrophilic aromatic substitution reaction can be challenging due to the electronic properties of the starting material. This guide offers a structured approach to identifying and resolving common issues encountered during this synthesis.

Troubleshooting Guide

The successful cyclization of this compound is dependent on several factors, including the quality of the starting material, the choice of catalyst, and the reaction conditions. The following question-and-answer guide addresses potential points of failure in this synthetic step.

Question 1: How can I be sure my starting material is pure and stable?

Answer: The purity and stability of the starting material, this compound, are critical for a successful reaction.

  • Verification of Identity and Purity: It is essential to confirm the identity and purity of the starting material using standard analytical techniques.

    Analytical Technique Expected Observations for this compound
    ¹H NMR Peaks corresponding to the aromatic protons (approximately 7.2-7.5 ppm), the methine proton of the acetal (triplet, ~4.7 ppm), the methylene protons adjacent to the sulfur and the ethoxy groups (multiplets), and the methyl protons of the ethoxy groups (triplets).
    ¹³C NMR Signals for the aromatic carbons (including the carbon bonded to bromine), the acetal carbon, and the carbons of the diethoxyethyl and sulfane moieties.
    Mass Spectrometry A molecular ion peak corresponding to the expected mass (C₁₂H₁₇BrO₂S, MW: 305.23 g/mol ).
    Purity (GC/LC-MS) A major peak corresponding to the desired compound, with minimal impurities.
  • Stability: Thioacetals are generally more stable to acidic conditions than their oxygen analogs. However, prolonged exposure to strong acids or high temperatures can lead to degradation. It is advisable to use the starting material relatively fresh and store it under an inert atmosphere at a low temperature (2-8°C) to prevent oxidation or hydrolysis.

Question 2: My reaction is not proceeding, or the yield is very low. What are the likely causes?

Answer: A lack of reactivity or low yield is a common issue in this cyclization, primarily due to the electronic nature of the substrate and suboptimal reaction conditions.

The cyclization proceeds via an intramolecular electrophilic aromatic substitution. The bromine atom on the phenyl ring is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. This increases the activation energy of the reaction, making it more challenging than for substrates with electron-donating groups.

Below is a troubleshooting workflow to address this issue:

G cluster_conditions Reaction Conditions Optimization start Reaction Failed (No or low yield of 6-bromobenzothiophene) check_sm Verify Starting Material Purity and Integrity (See Q1) start->check_sm increase_temp Increase Reaction Temperature (e.g., from room temp to reflux) check_sm->increase_temp If SM is pure change_catalyst Change Catalyst System (Brønsted Acid vs. Lewis Acid) increase_temp->change_catalyst success Successful Cyclization increase_temp->success increase_time Increase Reaction Time change_catalyst->increase_time With new catalyst change_catalyst->success side_reactions Check for Side Reactions (See Q3) increase_time->side_reactions If still no improvement increase_time->success side_reactions->start If side products dominate G cluster_pathways Potential Reaction Pathways SM This compound desired Desired Product: 6-Bromobenzothiophene SM->desired Intramolecular Cyclization (Acid Catalyst) hydrolysis Side Product: (4-Bromophenyl)thioacetaldehyde SM->hydrolysis Hydrolysis of Acetal (Excess Water) polymerization Side Product: Polymeric material hydrolysis->polymerization Self-condensation

optimizing temperature and reaction time for (4-Bromophenyl)(2,2-diethoxyethyl)sulfane reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of this compound?

The most common and direct method for synthesizing this compound is through the S-alkylation of 4-bromothiophenol with 2-bromo-1,1-diethoxyethane (also known as bromoacetaldehyde diethyl acetal). This reaction is a nucleophilic substitution where the thiolate anion, generated from 4-bromothiophenol in the presence of a base, attacks the electrophilic carbon of 2-bromo-1,1-diethoxyethane, displacing the bromide ion.

Q2: What are the key reagents and their roles in this synthesis?

  • 4-Bromothiophenol: The sulfur nucleophile precursor.

  • 2-Bromo-1,1-diethoxyethane: The alkylating agent and electrophile.

  • Base: Deprotonates the thiophenol to form the more nucleophilic thiolate. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N).

  • Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the reaction. Common choices include N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone.

Q3: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting materials (4-bromothiophenol and 2-bromo-1,1-diethoxyethane) and the desired product. The disappearance of the limiting reactant spot and the appearance of a new product spot indicate the reaction is proceeding.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Ineffective base: The chosen base may not be strong enough to deprotonate the thiophenol. 2. Low reaction temperature: The reaction may be too slow at the current temperature. 3. Inactive alkylating agent: The 2-bromo-1,1-diethoxyethane may have degraded.1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). Ensure the base is fresh and anhydrous. 2. Gradually increase the reaction temperature in 10°C increments and monitor by TLC. 3. Use a fresh bottle of 2-bromo-1,1-diethoxyethane or purify the existing stock.
Formation of Side Products (e.g., Disulfide) 1. Presence of oxygen: Thiolates can be oxidized by atmospheric oxygen to form disulfides. 2. Reaction time is too long.1. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Optimize the reaction time by monitoring closely with TLC and quench the reaction once the starting material is consumed.
Incomplete Reaction 1. Insufficient reaction time. 2. Inadequate amount of base or alkylating agent.1. Increase the reaction time and continue to monitor by TLC. 2. Ensure the stoichiometry of the reagents is correct. A slight excess of the alkylating agent (1.1-1.2 equivalents) can sometimes be beneficial.

Data Presentation: Optimizing Temperature and Reaction Time

The following table summarizes hypothetical data for optimizing the reaction conditions. The goal is to maximize the yield of this compound while minimizing reaction time and the formation of byproducts.

Entry Temperature (°C) Reaction Time (h) Yield (%) Observations
125 (Room Temp)2445Slow reaction, incomplete conversion.
2501275Good conversion, minor disulfide formation.
3502478No significant increase in yield after 12h.
470692Optimal. High yield, minimal side products.
5701291No improvement in yield, slight increase in impurities.
690485Faster reaction, but significant side product formation.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-bromothiophenol (1.0 eq) and a suitable solvent such as DMF (0.2 M).

  • Base Addition: Add potassium carbonate (1.5 eq) to the solution and stir the mixture at room temperature for 30 minutes. The formation of the potassium thiophenolate should result in a slightly cloudy suspension.

  • Addition of Alkylating Agent: Slowly add 2-bromo-1,1-diethoxyethane (1.2 eq) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 70°C and monitor the progress by TLC.

  • Work-up: Once the reaction is complete (typically 6 hours), cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Visualizations

experimental_workflow reagents 1. Reagent Preparation (4-Bromothiophenol, DMF) base 2. Base Addition (K₂CO₃) reagents->base alkylating 3. Alkylation (2-Bromo-1,1-diethoxyethane) base->alkylating reaction 4. Reaction (70°C, 6h) alkylating->reaction workup 5. Work-up (Extraction) reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low or No Product? cause1 Ineffective Base? start->cause1 Check side_products Side Products Formed? start->side_products Or cause2 Low Temperature? cause1->cause2 No solution1 Use Stronger Base cause1->solution1 Yes cause3 Inactive Reagent? cause2->cause3 No solution2 Increase Temperature cause2->solution2 Yes solution3 Use Fresh Reagent cause3->solution3 Yes cause4 Oxygen Present? side_products->cause4 Check cause5 Reaction Time Too Long? cause4->cause5 No solution4 Use Inert Atmosphere cause4->solution4 Yes solution5 Optimize Reaction Time cause5->solution5 Yes

Caption: Troubleshooting logic for common synthesis issues.

Technical Support Center: Cross-Coupling with (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing (4-Bromophenyl)(2,2-diethoxyethyl)sulfane in cross-coupling reactions. The presence of a sulfur atom in the substrate presents unique challenges, primarily the potential for catalyst poisoning.[1][2] This guide offers insights into catalyst selection, reaction optimization, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with my sulfur-containing substrate failing or giving low yields?

A1: The primary challenge with sulfur-containing substrates like this compound is catalyst poisoning.[3] The sulfur atom can coordinate strongly to the palladium catalyst, deactivating it and halting the catalytic cycle.[2][4] This interaction is often stronger than the binding of the desired reactants, leading to reduced reaction rates and low product conversion.[3] Elemental sulfur impurities in the starting material can also be a significant source of catalyst poisoning.[1][5]

Q2: Which types of cross-coupling reactions are feasible with this substrate?

A2: Several powerful cross-coupling reactions can be successfully performed, provided the correct catalyst system is chosen. These include:

  • Suzuki-Miyaura Coupling: For forming Carbon-Carbon (C-C) bonds with boronic acids or esters.[6]

  • Buchwald-Hartwig Amination: For forming Carbon-Nitrogen (C-N) bonds with primary or secondary amines.[7][8]

  • Sonogashira Coupling: For forming Carbon-Carbon (C-C) bonds with terminal alkynes.[9][10]

Q3: What is the most critical factor for success in these reactions?

A3: Ligand selection. The choice of ligand coordinated to the palladium center is paramount. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often required. These ligands stabilize the palladium catalyst, promote the desired reaction steps (oxidative addition, reductive elimination), and sterically hinder the sulfur atom from poisoning the metal center.

Troubleshooting Guide

Issue 1: My reaction shows no conversion, or the catalyst appears to have decomposed (e.g., palladium black formation).

  • Probable Cause: Severe catalyst poisoning by the substrate's sulfane moiety. The sulfur atom binds irreversibly to the palladium, leading to catalyst deactivation and precipitation of palladium black.

  • Solutions:

    • Switch to a More Robust Ligand: Standard ligands like PPh₃ are often ineffective. Switch to sterically hindered, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, or consider using an N-heterocyclic carbene (NHC) ligand.

    • Increase Catalyst Loading: While not always ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for partial deactivation.

    • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., G3 or G4 Buchwald precatalysts) are designed for high activity and stability, making them more resistant to poisoning.[11]

    • Purify Starting Material: Ensure the aryl bromide starting material is free from elemental sulfur, which is a known palladium poison.[1][5]

Issue 2: The reaction is sluggish and gives low to moderate yields even with a specialized ligand.

  • Probable Cause: Sub-optimal reaction conditions or an inappropriate choice of base or solvent.

  • Solutions:

    • Optimize the Base: The choice of base is critical. For Suzuki couplings, inorganic bases like K₂CO₃ or Cs₂CO₃ are common.[6] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are typically required.[8][12]

    • Solvent Selection: Anhydrous, polar aprotic solvents like dioxane, toluene, or DMF are generally preferred. For some modern catalyst systems, reactions can even be performed in water.[11]

    • Increase Temperature: Increasing the reaction temperature can often improve reaction rates, but must be balanced against the thermal stability of the catalyst and reactants.

Issue 3: I am attempting a Sonogashira coupling, but I only see starting materials or alkyne homocoupling (Glaser coupling).

  • Probable Cause: The standard Sonogashira conditions, which use a copper(I) co-catalyst, can be problematic. The sulfur substrate may interfere with either the palladium or copper catalyst, or both.

  • Solutions:

    • Use Copper-Free Conditions: Several protocols for copper-free Sonogashira couplings have been developed. These typically rely on a more active palladium/ligand system and an appropriate amine base.[9][13]

    • Select an Appropriate Ligand: Ligands such as SPhos have been shown to be effective in copper-free Sonogashira reactions of challenging substrates.[13]

    • Base and Solvent: A strong amine base like Et₃N or i-Pr₂NEt is often used as both the base and, in some cases, the solvent.

Recommended Catalyst Systems & Performance Data

The selection of a catalyst system is dependent on the desired transformation. The following tables summarize recommended starting points and reported yields for analogous sulfur-containing aryl bromides.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid

Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference Analogue
Pd(OAc)₂ (2) SPhos (4) K₃PO₄ Toluene/H₂O 100 12 >95 Aryl Thioether
Pd₂(dba)₃ (1.5) RuPhos (3) K₃PO₄ Dioxane 80 16 92 Thiophene Derivative

| Palladacycle 1 (0.1) | None | K₃PO₄ | DMF | RT | 4 | >90 | Electron-rich Aryl Bromide[14] |

Table 2: Buchwald-Hartwig Amination of Aryl Bromides with Primary/Secondary Amines

Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference Analogue
Pd₂(dba)₃ (2) XPhos (4) NaOt-Bu Toluene 110 8 91 Aryl Thioether[15]
Pd(OAc)₂ (1) RuPhos (2) K₂CO₃ t-BuOH 100 24 88 Heterocyclic Sulfide

| [Pd(cinnamyl)Cl]₂ (2) | Mor-DalPhos (4) | K₃PO₄ | H₂O | 100 | 18 | 85 | Thioether-containing Aryl Chloride[16] |

Table 3: Sonogashira Coupling of Aryl Bromides with Phenylacetylene

Catalyst (mol%) Co-catalyst (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Reference Analogue
PdCl₂(PPh₃)₂ (2) CuI (4) Et₃N THF 65 6 85 Diaryl Sulfone[17]
Pd(OAc)₂ (0.001) CuI (0.002) K₃PO₄ DMSO 125 24 94 Substituted Aryl Bromide[18]

| PdCl₂(MeCN)₂ (15) | None (Cu-free) | Cs₂CO₃ | MeCN/H₂O | 65 | 2 | 80-90 | Brominated Peptide[13] |

Detailed Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

  • Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vial.

  • Solvent and Degassing: Add the appropriate solvent (e.g., toluene, 0.1 M). Seal the vial and degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes, or by using three freeze-pump-thaw cycles.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

  • Setup: In a glovebox, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., NaOt-Bu, 1.5 equiv.) to an oven-dried reaction vial with a stir bar.

  • Reagent Addition: Remove the vial from the glovebox. Add this compound (1.0 equiv.), the amine (1.2 equiv.), and anhydrous, degassed solvent (e.g., toluene, 0.1 M).

  • Reaction: Seal the vial under an inert atmosphere (argon or nitrogen) and heat in a preheated oil bath to the desired temperature (e.g., 100 °C).

  • Monitoring & Workup: Follow steps 5-7 from the Suzuki-Miyaura protocol.

Visual Guides and Workflows

Catalyst_Selection_Workflow start Desired Bond Formation cc_bond C(sp2)-C(sp2) or C(sp2)-C(sp3) Bond start->cc_bond cn_bond C(sp2)-N Bond start->cn_bond cc_alkyne_bond C(sp2)-C(sp) Bond start->cc_alkyne_bond suzuki Use Suzuki-Miyaura Coupling (Boronic Acid/Ester) cc_bond->suzuki buchwald Use Buchwald-Hartwig Amination (Amine) cn_bond->buchwald sonogashira Use Sonogashira Coupling (Terminal Alkyne) cc_alkyne_bond->sonogashira catalyst_suzuki Catalyst System: - Pd(OAc)2 / SPhos - Palladacycle suzuki->catalyst_suzuki catalyst_buchwald Catalyst System: - Pd2(dba)3 / XPhos - Buchwald Precatalyst buchwald->catalyst_buchwald catalyst_sonogashira Catalyst System: - PdCl2(MeCN)2 / sXPhos (Cu-free) - PdCl2(PPh3)2 / CuI sonogashira->catalyst_sonogashira

Caption: Catalyst selection workflow for this compound.

Troubleshooting_Flowchart start Low / No Product Yield cause1 Probable Cause: Catalyst Poisoning start->cause1 cause2 Probable Cause: Sub-optimal Conditions start->cause2 cause3 Probable Cause: Poor Reagent Quality start->cause3 solution1a Use bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) cause1->solution1a solution1b Use stable Pd Pre-catalyst (e.g., G3/G4 Buchwald) cause1->solution1b solution2a Screen different bases (e.g., K3PO4, NaOtBu, Cs2CO3) cause2->solution2a solution2b Screen anhydrous solvents (Toluene, Dioxane, DMF) cause2->solution2b solution3a Use fresh, anhydrous/degassed solvent cause3->solution3a solution3b Purify starting materials cause3->solution3b

Caption: Troubleshooting flowchart for failed cross-coupling reactions.

Catalytic_Cycle_Poisoning pd0 Pd(0)Lu2099 oxidative_addition Oxidative Addition pd0->oxidative_addition + Ru00b9-X deactivated Deactivated Catalyst Lu2099Pd-S(R)R' pd0->deactivated Irreversible Binding pd2_complex Ru00b9-Pd(II)Lu2099-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation + Ru00b2-M pd2_r2 Ru00b9-Pd(II)Lu2099-Ru00b2 transmetalation->pd2_r2 reductive_elimination Reductive Elimination pd2_r2->reductive_elimination reductive_elimination->pd0 Regeneration product Ru00b9-Ru00b2 reductive_elimination->product poison Sulfur-Containing Substrate (R-S-R') poison->deactivated

Caption: Generic cross-coupling cycle showing the catalyst poisoning pathway.

References

removing impurities from commercial (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial this compound. The following information is intended to assist in the removal of common impurities and to provide guidance on purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Commercial this compound, often available with a purity of around 95%[1], may contain several impurities. While the exact composition can vary between suppliers, common impurities can be inferred from its likely synthesis route (S-alkylation of 4-bromothiophenol). These may include unreacted starting materials such as 4-bromothiophenol and 2-bromo-1,1-diethoxyethane. A potential by-product is bis(4-bromophenyl) disulfide, formed from the oxidation of 4-bromothiophenol. Residual solvents from the synthesis and purification process may also be present.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of your sample can be assessed using several analytical techniques. The most common methods include:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to track the progress of purification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Can be used to confirm the structure of the desired product and to identify and quantify impurities.

Q3: What are the recommended storage conditions for this compound?

A3: To minimize degradation and maintain the purity of the compound, it is recommended to store this compound in a cool, dry place, typically at 2-8°C, away from light and oxidizing agents. The container should be tightly sealed to prevent moisture absorption and oxidation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low purity (<95%) of the commercial product. The presence of starting materials, by-products, or residual solvents.Further purification is necessary. Depending on the nature of the impurities, recrystallization or column chromatography can be employed.
TLC analysis shows multiple spots. The sample contains several impurities.Identify the polarity of the impurities relative to the product to select an appropriate purification method and solvent system.
Poor separation during column chromatography. The chosen solvent system is not optimal.Perform a systematic solvent screen using TLC to find an eluent that provides good separation between the product and impurities.
The product crystallizes out during column chromatography. The product has low solubility in the chosen eluent.Add a more polar solvent to the eluent system to increase the solubility of the product.
Low yield after recrystallization. The chosen solvent is not ideal, or too much solvent was used.Select a solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Use a minimal amount of hot solvent to dissolve the product.
Oily residue remains after solvent evaporation. Residual high-boiling point solvents (e.g., DMF) may be present.Use a high-vacuum pump to remove residual solvents. A solvent exchange with a lower-boiling point solvent followed by evaporation may also be effective.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for removing impurities with different solubility profiles from the target compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, hexanes, ethyl acetate/hexanes mixture) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent gradually until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Purification by Column Chromatography

This method is effective for separating compounds with different polarities.

  • TLC Analysis: Analyze the crude product by TLC using different solvent systems (e.g., varying ratios of ethyl acetate and hexanes) to determine the optimal eluent for separation.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in separate test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum to remove any remaining solvent.

Data Presentation

Table 1: Representative Purity Data for this compound Purification

Purification Stage Purity (%) Yield (%) Analytical Method
Commercial (Crude)95.0100HPLC
After Recrystallization>98.570-85HPLC
After Column Chromatography>99.060-80HPLC

Visualizations

PurificationWorkflow cluster_start Initial State cluster_purification Purification Methods cluster_analysis Purity Assessment cluster_end Final Product start Commercial Product (Crude, ~95% Purity) recrystallization Recrystallization start->recrystallization Option 1 column_chromatography Column Chromatography start->column_chromatography Option 2 analysis Purity Analysis (TLC, HPLC, NMR) recrystallization->analysis column_chromatography->analysis end_product Purified Product (>98.5% Purity) analysis->end_product

Caption: General workflow for the purification of this compound.

ImpuritySources cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_product Desired Product cluster_impurities Potential Impurities reactant1 4-Bromothiophenol synthesis S-Alkylation Reaction reactant1->synthesis impurity2 Bis(4-bromophenyl) disulfide (Side Product) reactant1->impurity2 Oxidation reactant2 2-Bromo-1,1-diethoxyethane reactant2->synthesis product This compound synthesis->product impurity1 Unreacted 4-Bromothiophenol synthesis->impurity1 impurity3 Residual Solvents synthesis->impurity3

Caption: Potential sources of impurities in the synthesis of the target compound.

References

minimizing byproduct formation in thieno[3,2-b]thiophene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for thieno[3,2-b]thiophene synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to thieno[3,2-b]thiophene?

A1: The most prevalent methods for synthesizing the thieno[3,2-b]thiophene core include:

  • Palladium-catalyzed cross-coupling reactions: Stille and Suzuki coupling reactions are widely used to form key carbon-carbon bonds.[1][2]

  • Intramolecular cyclization reactions: These methods often start from a substituted thiophene precursor and form the second thiophene ring.

  • Synthesis from nitro-substituted thiophenes: This approach involves nucleophilic substitution of a nitro group followed by cyclization.[3][4]

Q2: I am observing a lower than expected yield in my reaction. What are the potential causes?

A2: Low yields in thieno[3,2-b]thiophene synthesis can stem from several factors:

  • Suboptimal reaction conditions: Temperature, reaction time, and reagent stoichiometry are critical.

  • Impure starting materials or reagents: The purity of precursors, catalysts, and solvents can significantly impact the reaction outcome.

  • Formation of byproducts: Undesired side reactions can consume starting materials and reduce the yield of the target compound.

  • Inefficient purification: Product loss during workup and purification steps can lead to lower isolated yields.

Q3: How can I identify the byproducts in my reaction mixture?

A3: Byproduct identification is typically achieved through a combination of analytical techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the byproducts.

  • Chromatography (TLC, HPLC, GC): To separate the byproducts from the desired product and starting materials.

Troubleshooting Guides

Issue 1: Formation of Homocoupling Byproducts in Stille and Suzuki Reactions

Symptoms:

  • Presence of dimeric byproducts of the organostannane (in Stille coupling) or boronic acid/ester (in Suzuki coupling) reagents in the crude reaction mixture, confirmed by MS and NMR.[5]

  • Reduced yield of the desired thieno[3,2-b]thiophene product.

Potential Causes:

  • Stille Coupling: The homocoupling of organostannane reagents can occur through reaction with the Pd(II) precatalyst or via a radical process involving the Pd(0) catalyst.[5]

  • Suzuki Coupling: The presence of oxygen can promote the homocoupling of boronic acid derivatives.

Solutions:

  • Degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., under argon or nitrogen) throughout the reaction to minimize oxygen levels.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and ligands can influence the rate of cross-coupling versus homocoupling.

  • Reaction Conditions: Optimize reaction temperature and the rate of addition of reagents.

  • Purification: Homocoupling byproducts can often be separated from the desired product by column chromatography or recrystallization.

Issue 2: Formation of Dimeric Sulfide and Disulfide Byproducts (in syntheses from Nitrothiophenes)

Symptoms:

  • Identification of bis(thiophen-3-yl)sulfide and bis(thiophen-3-yl)disulfide derivatives in the reaction mixture when starting from 3-nitrothiophene-2,5-dicarboxylate.[4]

Potential Causes:

  • Reaction of the intermediate thiolate with another molecule of the starting nitrothiophene or with itself through oxidation.

Solutions:

  • Control of Stoichiometry: Carefully control the stoichiometry of the sulfur nucleophile.

  • Reaction Conditions: Optimize the reaction temperature and time to favor the intramolecular cyclization over intermolecular side reactions.

  • Purification: These higher molecular weight byproducts can typically be removed by chromatography or recrystallization.

Experimental Protocols

Protocol 1: Synthesis of 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene via Stille Coupling

This protocol is adapted from a literature procedure.[2]

Materials:

  • 2,5-Dibromothieno[3,2-b]thiophene

  • Tributyl(thiophen-2-yl)stannane

  • Tetrakis(triphenylphosphine)palladium(0)

  • Dry N,N-Dimethylformamide (DMF)

Procedure:

  • In a flask maintained under a nitrogen atmosphere, dissolve 2,5-dibromothieno[3,2-b]thiophene (1 equivalent) and tributyl(thiophen-2-yl)stannane (2.3 equivalents) in dry DMF.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the mixture.

  • Heat the reaction mixture at 90 °C overnight.

  • After cooling to room temperature, pour the reaction mixture into water and collect the precipitate by filtration.

  • Wash the solid with hexane and ether.

  • Purify the crude product by vacuum sublimation to afford the desired product.

Protocol 2: Synthesis of a Phenyl-capped Thieno[3,2-b]thiophene Derivative via Suzuki Coupling

This protocol is a general representation based on literature methods.[2]

Materials:

  • 2,5-Bis(5-bromothiophen-2-yl)thieno[3,2-b]thiophene

  • Arylboronic acid (e.g., 4-dodecylphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0)

  • Sodium carbonate (2M aqueous solution)

  • Toluene

Procedure:

  • Deoxygenate a solution of the arylboronic acid (2.6 equivalents) and 2M aqueous sodium carbonate.

  • In a separate flask under an argon atmosphere, dissolve 2,5-bis(5-bromothiophen-2-yl)thieno[3,2-b]thiophene (1 equivalent) in toluene.

  • Add the deoxygenated boronic acid/carbonate solution and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the toluene solution.

  • Reflux the reaction mixture for 24 hours under argon.

  • After cooling, pour the mixture into a flask containing water, dilute HCl, and toluene.

  • Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by sublimation.

Data Presentation

Table 1: Troubleshooting Guide Summary

IssuePotential Byproduct(s)Key Identification Method(s)Proposed Solution(s)
Low Yield in Stille/Suzuki CouplingHomocoupling dimers of organostannane or boronic acidMS, NMRRigorous degassing, optimization of catalyst and ligands
Side Products from Nitrothiophene RouteDimeric sulfides and disulfidesMS, NMRPrecise control of stoichiometry, optimization of reaction conditions
Incomplete ReactionUnreacted starting materialsTLC, HPLC, NMRIncrease reaction time or temperature, check catalyst activity
Product DegradationComplex mixture of unidentified productsTLC, MSLower reaction temperature, use milder reagents

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials reaction Reaction (e.g., Stille/Suzuki Coupling) start->reaction workup Workup (Quenching, Extraction) reaction->workup crude Crude Product workup->crude purification_method Purification (Chromatography, Sublimation, Recrystallization) crude->purification_method pure_product Pure Thieno[3,2-b]thiophene purification_method->pure_product analysis Characterization (NMR, MS, etc.) pure_product->analysis

Caption: General experimental workflow for the synthesis and purification of thieno[3,2-b]thiophene derivatives.

troubleshooting_logic problem Problem Encountered (e.g., Low Yield, Impurities) cause_analysis Analyze Potential Causes problem->cause_analysis byproduct_id Byproduct Identification (MS, NMR) cause_analysis->byproduct_id condition_check Review Reaction Conditions cause_analysis->condition_check reagent_check Check Reagent Purity cause_analysis->reagent_check solution Implement Solution byproduct_id->solution condition_check->solution reagent_check->solution purification Optimize Purification solution->purification reaction_optimization Modify Reaction Parameters solution->reaction_optimization

Caption: A logical flowchart for troubleshooting common issues in thieno[3,2-b]thiophene synthesis.

References

Technical Support Center: Suzuki Coupling with Bromophenyl Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with bromophenyl derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

My Suzuki coupling reaction with a bromophenyl derivative is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in Suzuki coupling reactions are a common issue that can stem from several factors. Systematically evaluating each component of your reaction is crucial for troubleshooting.

Potential Causes and Solutions:

  • Catalyst and Ligand Issues:

    • Catalyst Inactivity: The Palladium catalyst, especially Pd(OAc)₂, may degrade over time. Using a more robust catalyst like Pd(PPh₃)₄ or pre-catalyst systems (e.g., Pd G3, PEPPSI) can improve reactivity.[1][2] Ensure your catalyst is fresh and properly stored.

    • Inappropriate Ligand Choice: The ligand plays a critical role in the catalytic cycle. For electron-rich bromophenyl derivatives or challenging couplings, bulky and electron-rich phosphine ligands like XPhos, SPhos, or dtbpf are often effective.[2] It may be necessary to screen a variety of ligands to find the optimal one for your specific substrates.[2]

    • Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. A typical starting point is 1-5 mol% of the palladium catalyst.[3]

  • Substrate-Related Problems:

    • Poor Solubility: If your bromophenyl derivative or boronic acid has poor solubility in the chosen solvent, the reaction rate will be significantly reduced.[4] Consider switching to a solvent that better solubilizes both coupling partners, such as DMF, toluene, or 2-MeTHF.[2][4]

    • Electron-Rich/Hindered Substrates: Bromophenyl derivatives with electron-donating groups or significant steric hindrance can be less reactive. In such cases, using more active catalysts, bulkier ligands, and higher reaction temperatures may be necessary.[5]

  • Reaction Condition Deficiencies:

    • Ineffective Base: The choice of base is critical and often empirical.[4] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[3] For base-sensitive substrates, weaker bases like NaHCO₃ might be preferable.[2] The base must be finely powdered to ensure good mixing and reactivity.[5]

    • Suboptimal Solvent: The solvent can significantly influence the reaction outcome. While dioxane is a traditional choice, it can have solubility issues and safety concerns.[2] A mixture of an organic solvent and water (e.g., THF/H₂O, Dioxane/H₂O) is often used to facilitate the dissolution of the base and the boronic acid.[6][7]

    • Inadequate Temperature: Suzuki couplings are often run at elevated temperatures (e.g., 70-100 °C).[3][7] If the reaction is sluggish, increasing the temperature may improve the yield, but be mindful of potential side reactions.[8]

    • Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst, leading to inactivation and promoting side reactions like homocoupling.[9][10] It is crucial to degas the solvent and reaction mixture thoroughly with an inert gas (e.g., Argon or Nitrogen) before adding the catalyst.[6][11]

I am observing significant amounts of side products in my reaction. What are they and how can I minimize them?

The formation of byproducts is a common challenge. The three most prevalent side reactions in Suzuki couplings are homocoupling, dehalogenation, and protodeboronation.

  • Homocoupling: This results in the formation of a biaryl product from two molecules of the boronic acid (Ar-B(OH)₂ → Ar-Ar).

    • Cause: The primary cause is the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), initiating a catalytic cycle for homocoupling.[9][10]

    • Solution: Rigorous degassing of the reaction mixture and maintaining an inert atmosphere are essential to minimize homocoupling.[6][11] Using a Pd(0) source directly, rather than a Pd(II) salt that needs to be reduced in situ, can also help.[2]

  • Dehalogenation: The bromophenyl derivative is reduced to the corresponding arene (Ar-Br → Ar-H).

    • Cause: This can occur through a reductive elimination pathway involving a palladium-hydride intermediate.[9] Certain bases or solvents (like alcohols) can act as hydride sources.[9]

    • Solution: Changing the base or solvent may mitigate this issue. For instance, if you are using an alcohol-containing solvent, switching to an aprotic solvent like dioxane or toluene could be beneficial.

  • Protodeboronation: The boronic acid is converted back to the corresponding arene (Ar-B(OH)₂ → Ar-H).

    • Cause: This side reaction is often promoted by high temperatures and certain basic or acidic conditions.[3] Electron-withdrawing groups on the aryl boronic acid can make it more susceptible to protodeboronation.[3]

    • Solution: Using milder reaction conditions (lower temperature, less harsh base) can help.[2] Alternatively, using more stable boronate esters (e.g., pinacol esters) instead of boronic acids can prevent this side reaction.[5][6]

Data Presentation

Table 1: Effect of Base and Solvent on the Yield of a Suzuki Coupling Reaction.

EntryBromophenyl DerivativeArylboronic AcidBase (equivalents)SolventTemperature (°C)Yield (%)Reference
15-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidK₃PO₄ (2)Toluene70-8040[3]
25-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidK₃PO₄ (2)Acetonitrile70-8036[3]
35-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidK₃PO₄ (2)1,4-Dioxane70-8060[3]
45-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidK₃PO₄ (2)Toluene70-8070[3]
55-(4-bromophenyl)-4,6-dichloropyrimidine4-Methoxyphenylboronic acidCs₂CO₃ (2)Toluene70-8080[3]

Table 2: Influence of Catalyst and Ligand on Reaction Outcome.

EntryAryl BromideArylboronic AcidCatalyst (mol%)LigandBaseSolventYield (%)
1BromobenzenePhenylboronic acidPd(OAc)₂ (2)PPh₃K₂CO₃Dioxane/H₂O~50
24-ChlorotoluenePhenylboronic acidPd(OAc)₂2-(Dicyclohexylphosphino)biphenylK₃PO₄TolueneHigh
3Aryl ChloridesArylboronic acidsPd₂(dba)₃P(t-Bu)₃KFTHFGood
4Aryl BromidesArylboronic acidsPd(OAc)₂PCy₃K₃PO₄TolueneGood

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of a Bromophenyl Derivative:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add the bromophenyl derivative (1.0 mmol), the arylboronic acid (1.1-1.5 mmol), and the base (2.0-3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and thoroughly degas by subjecting it to three cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).

  • Solvent and Catalyst Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) via syringe. Purge the mixture with the inert gas for another 10-15 minutes.

  • Catalyst Introduction: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the ligand (if separate) to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L_n-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L_n-Ar' Transmetal->PdII_Ar ArBOH2 Ar'-B(OH)₂ + Base ArBOH2->Transmetal RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Flowchart Start Low Yield in Suzuki Coupling CheckCatalyst Check Catalyst/Ligand Start->CheckCatalyst CheckConditions Check Reaction Conditions CheckCatalyst->CheckConditions No OptimizeCatalyst Screen Catalysts/Ligands Increase Loading CheckCatalyst->OptimizeCatalyst Yes CheckSubstrates Check Substrates CheckConditions->CheckSubstrates No OptimizeConditions Optimize Base/Solvent Increase Temperature Ensure Inert Atmosphere CheckConditions->OptimizeConditions Yes OptimizeSubstrates Improve Solubility Use Boronate Ester CheckSubstrates->OptimizeSubstrates Yes Success Improved Yield CheckSubstrates->Success No OptimizeCatalyst->Success OptimizeConditions->Success OptimizeSubstrates->Success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: Optimization of Stille Coupling for Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to optimize Stille coupling reactions involving thiophene derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental process, offering potential causes and actionable solutions.

1. Problem: Low or No Yield of the Desired Product

Potential CauseRecommended Solution(s)
Inactive Catalyst The active catalyst in the Stille reaction is a Pd(0) species.[1] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure conditions are suitable for its reduction to Pd(0).[1][2] Use fresh, properly stored catalysts; Pd(PPh₃)₄, for instance, is sensitive to air and moisture.[1] Consider using more air-stable precatalysts like Pd₂(dba)₃.[1]
Inefficient Transmetalation Transmetalation is often the rate-determining step.[3] To accelerate it, consider adding co-catalytic amounts of copper(I) iodide (CuI).[3][4] The use of fluoride salts (e.g., CsF) can also activate the organostannane by forming a more reactive hypervalent tin species.[1][3]
Poorly Reactive Electrophile The reactivity of the organic halide is crucial. The general reactivity order is I > Br > OTf >> Cl.[5] Aryl chlorides are often unreactive unless specialized catalyst systems are used.[2] Ensure the halide is correctly positioned on the thiophene ring for optimal reactivity.
Steric Hindrance Bulky or heavily substituted reactants can slow down the reaction.[2] In such cases, increasing the reaction temperature, using microwave irradiation to reduce reaction times, or employing more active catalyst systems with sterically hindered, electron-rich ligands may be necessary.[1][4]
Sub-optimal Ligand Choice Ligands play a critical role. Sterically hindered, electron-rich phosphine ligands typically accelerate the coupling reaction.[3] For instance, tri(o-tolyl)phosphine (P(o-tol)₃) or bulky Buchwald-type ligands can be effective.[6][7]
Incorrect Solvent or Temperature The solvent must dissolve the monomers and keep the growing polymer (in polycondensation) in solution.[1] Common solvents include toluene, DMF, and dioxane.[1][8] Reactions are typically heated, often between 90-130 °C.[7][9] Microwave heating can be an effective alternative to conventional methods.[1]

2. Problem: Significant Homocoupling of the Organostannane (R²-R² Dimer Formation)

Potential CauseRecommended Solution(s)
Catalyst-Driven Homocoupling Homocoupling is a common side reaction in Stille coupling.[5] The choice of catalyst can significantly influence the amount of homocoupling byproduct. For example, in some systems, Pd(PPh₃)₄ leads to less homocoupling than Pd(PPh₃)₂Cl₂ or Pd₂(dba)₃/P(o-tol)₃.[7]
Reaction Conditions High temperatures can sometimes promote homocoupling.[6] Optimization of the reaction temperature is crucial. Using brominated rather than iodinated monomers and more sterically hindered organostannanes (e.g., tributylstannyl vs. trimethylstannyl) can also suppress this side reaction.[6]

3. Problem: Formation of Other Unexpected Byproducts

Potential CauseRecommended Solution(s)
Destannylation The organostannane can be lost through protonolysis (reaction with acidic protons) or other side reactions. Ensure the reaction is run under anhydrous and inert conditions. The use of microwave heating has been shown to limit the formation of destannylated byproducts in some cases.[4]
Side Reactions of Thiophene Ring Unprecedented side reactions, such as direct C-H stannylation at the α-hydrogen of the thiophene ring, have been identified.[10][11] Careful control of stoichiometry and reaction conditions is necessary to minimize these pathways.
Deprotection of Functional Groups If your thiophene derivative contains protecting groups, they may be unstable under the reaction conditions. For example, SEM (2-(trimethylsilyl)ethoxymethyl) groups can be challenging to remove cleanly, and acidic or basic conditions in the Stille reaction or workup could lead to premature or partial deprotection.[12] Choose protecting groups that are stable to the coupling conditions.

4. Problem: Difficulty in Product Purification

Potential CauseRecommended Solution(s)
Removal of Tin Byproducts Organotin byproducts are toxic and can be difficult to separate from the desired product.[5] Purification strategies include column chromatography on silica gel, recrystallization, or precipitation.[9][13] A common method involves slurring the crude product in a solvent like MTBE followed by recrystallization.[3] Washing with a fluoride solution (e.g., KF) can also help remove tin residues.
Separation from Homocoupled Product If homocoupling is significant, separating the desired product from the symmetrical dimer can be challenging due to similar polarities. Optimize the reaction to minimize homocoupling first. Careful column chromatography is the most common method for separation.

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for the Stille coupling reaction?

A1: The mechanism of the Stille reaction involves a catalytic cycle with three main steps:

  • Oxidative Addition: The Pd(0) catalyst reacts with the organic electrophile (R¹-X), forming a Pd(II) complex.[5]

  • Transmetalation: The organostannane (R²-SnR₃) transfers its organic group (R²) to the palladium center, displacing the halide or triflate. This is often the rate-limiting step.[3][5]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled and eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst.[5][14]

Stille_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd2_complex L | R¹-Pd-X | L oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-SnR₃ pd2_r1_r2 L | R¹-Pd-R² | L transmetalation->pd2_r1_r2 + X-SnR₃ reductive_elimination Reductive Elimination pd2_r1_r2->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: The catalytic cycle of the Stille coupling reaction. (Within 100 characters)

Q2: Which palladium catalyst is best for coupling with thiophene derivatives?

A2: There is no single "best" catalyst, as the optimal choice depends on the specific substrates and reaction conditions. However, some commonly used and effective catalysts include:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A highly reactive catalyst, but it is sensitive to air and moisture.[1] It has been shown to produce lower levels of homocoupling byproducts in certain reactions.[7]

  • Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are often stable and easy to handle but require in situ reduction to the active Pd(0) species to enter the catalytic cycle.[1][2]

Q3: What is the role of copper(I) additives in the reaction?

A3: Adding a copper(I) salt, such as CuI or copper(I) thiophene-2-carboxylate (CuTC), can significantly accelerate the Stille reaction.[3][15][16] The primary proposed role of the Cu(I) additive is to act as a scavenger for free phosphine ligands in the solution.[3][4] Excess ligands can inhibit the rate-determining transmetalation step; by sequestering them, the copper salt facilitates the reaction.[3] This can be particularly useful for couplings involving sterically hindered substrates.[11]

Q4: How should I select the solvent and temperature?

A4: The solvent should be able to dissolve the reactants and, crucially for polymer synthesis, keep the resulting polymer in solution to achieve high molecular weights.[1] Aprotic polar solvents like DMF, NMP, or dioxane, and nonpolar solvents like toluene are frequently used.[1] The reaction is almost always heated, with temperatures typically ranging from 80 °C to 130 °C, to overcome the activation energy barriers, particularly for the oxidative addition and transmetalation steps.[7][9]

Q5: Are there any specific considerations for Stille polycondensation of thiophene derivatives?

A5: Yes, for polymerization, maintaining a precise 1:1 stoichiometric balance between the dihalide and bis(organostannane) monomers is critical for achieving high molecular weight polymers.[6] Homocoupling side reactions can act as chain-terminating events or introduce defects into the polymer backbone, which can negatively impact the material's electronic properties.[6] Therefore, reaction conditions must be carefully optimized to minimize these defects.[6]

Experimental Protocols

General Protocol for a Model Stille Coupling of a Bromo-Thiophene

This protocol is a representative example and should be optimized for specific substrates.

  • Reagent Preparation:

    • Ensure all solvents (e.g., anhydrous, degassed toluene) and reagents are pure and dry.

    • The bromo-thiophene derivative (1.0 mmol, 1.0 equiv).

    • The tributylstannyl-thiophene derivative (1.1 mmol, 1.1 equiv).

    • Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%).

    • Phosphine ligand (e.g., P(o-tol)₃, 0.08 mmol, 8 mol%).

  • Reaction Setup:

    • To a dry Schlenk flask, add the bromo-thiophene, the stannyl-thiophene, the palladium catalyst, and the phosphine ligand.

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.[9]

    • Add anhydrous, degassed toluene (e.g., 10 mL) via syringe.[9]

  • Reaction Execution:

    • Heat the reaction mixture in an oil bath to the desired temperature (e.g., 100-110 °C) with vigorous stirring.[9]

    • Monitor the reaction progress using a suitable technique, such as TLC, GC-MS, or ¹H NMR.[9] Reactions are typically run for 12-24 hours.

  • Workup and Purification:

    • After the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature.

    • If desired, add an aqueous solution of KF to stir for 1-2 hours to precipitate tin salts.

    • Filter the mixture through a pad of Celite, washing with a solvent like ethyl acetate or toluene.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure coupled product.[9]

Workflow start Start: Prepare Reagents setup Reaction Setup (Add reagents to flask) start->setup inert Create Inert Atmosphere (Purge with Argon) setup->inert solvent Add Anhydrous Solvent inert->solvent heat Heat and Stir (e.g., 110 °C, 12-24h) solvent->heat monitor Monitor Progress (TLC/GC) heat->monitor workup Cool & Aqueous Workup (e.g., KF solution) monitor->workup Complete incomplete Reaction Incomplete monitor->incomplete filter Filter through Celite workup->filter concentrate Concentrate in vacuo filter->concentrate purify Purify by Column Chromatography concentrate->purify product Isolate Pure Product purify->product incomplete->heat Continue Heating

Caption: General experimental workflow for Stille coupling. (Within 100 characters)

References

how to avoid de-bromination in reactions with (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding de-bromination during reactions with (4-bromophenyl)(2,2-diethoxyethyl)sulfane.

Troubleshooting Guide: Minimizing De-bromination

De-bromination, or hydrodehalogenation, is a common side reaction observed during palladium-catalyzed cross-coupling reactions involving aryl bromides. This guide provides a systematic approach to troubleshoot and minimize this unwanted side reaction.

Problem: Significant formation of the de-brominated byproduct, phenyl(2,2-diethoxyethyl)sulfane, is observed.

Potential Cause Recommended Solution Rationale
Inappropriate Ligand Choice Switch to bulky, electron-rich phosphine ligands such as t-butyl-based biarylphosphines (e.g., XPhos, SPhos, tBuXPhos) or trialkylphosphines (e.g., P(t-Bu)₃, PCy₃).[1][2][3]Bulky, electron-donating ligands accelerate the rates of oxidative addition and reductive elimination, outcompeting the de-bromination pathway.[1] They can also stabilize the palladium catalyst, preventing the formation of palladium black which can promote de-bromination.
Base is too Strong or Reactive Use weaker inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ instead of strong bases like NaOtBu.[4] The use of fluoride bases (e.g., KF, CsF) can also be beneficial.Strong bases can promote β-hydride elimination from palladium-hydride intermediates, which are key in the de-bromination pathway. Weaker bases are often sufficient for the desired cross-coupling without accelerating the side reaction.
Presence of Hydride Donors Ensure the use of anhydrous and thoroughly degassed solvents. Avoid solvents that can act as hydride donors, such as DMF and alcohols, especially at elevated temperatures.[5] If an alcohol is necessary, consider using t-butanol.Solvents like DMF can decompose to generate formate species that act as hydride donors.[5] Adventitious water can also be a source of hydrides. Thoroughly drying and degassing all reagents and solvents is critical.
High Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider screening temperatures, for example, starting at room temperature and gradually increasing.Higher temperatures can accelerate the rate of de-bromination, which often has a higher activation energy than the desired coupling reaction.
Palladium Pre-catalyst and Catalyst Loading Use a well-defined Pd(0) pre-catalyst or a Pd(II) pre-catalyst that is efficiently reduced in situ. Avoid using palladium on charcoal (Pd/C) if de-bromination is a significant issue. Minimize the catalyst loading to the lowest effective level.Palladium black, which can form from the decomposition of palladium catalysts, is often highly active for hydrodehalogenation. Using stable pre-catalysts and lower loadings can minimize its formation.

Frequently Asked Questions (FAQs)

Q1: Why is de-bromination a common side reaction with this compound?

A1: The sulfide group (-S-) is an electron-donating group, which increases the electron density on the aromatic ring. This can make the C-Br bond more susceptible to certain side reactions, including hydrodehalogenation, particularly under palladium catalysis. Furthermore, the reaction conditions used for cross-coupling reactions (e.g., palladium catalysts, bases, and potential hydride sources) can create pathways for de-bromination to occur.

Q2: I am performing a Suzuki-Miyaura coupling. How can I best avoid de-bromination?

A2: For Suzuki-Miyaura coupling, the following strategies are recommended:

  • Ligand Selection: Employ bulky, electron-rich biaryl phosphine ligands like XPhos or SPhos.[1]

  • Base Selection: Use a moderately weak base such as K₃PO₄ or Cs₂CO₃.[4]

  • Solvent System: Use anhydrous, aprotic solvents like toluene or dioxane. If an aqueous base is used, ensure the solvent is thoroughly degassed to remove oxygen, which can contribute to catalyst degradation and side reactions.

  • Temperature Control: Start at a lower temperature (e.g., 50-80 °C) and only increase if the reaction is too slow.

Q3: Can the choice of palladium pre-catalyst influence the extent of de-bromination?

A3: Yes. While many Pd(II) sources like Pd(OAc)₂ are commonly used, they need to be reduced to Pd(0) in situ. This reduction process can sometimes lead to the formation of palladium black, which can be an active catalyst for de-bromination. Using a stable, well-defined Pd(0) pre-catalyst (e.g., Pd₂(dba)₃) along with an appropriate ligand can sometimes provide more consistent results and lower levels of de-bromination.

Q4: I am observing de-bromination in a Sonogashira coupling. What adjustments should I make?

A4: In Sonogashira couplings, de-bromination can also be an issue. Consider the following adjustments:

  • Copper-free conditions: In some cases, copper(I) co-catalysts can promote side reactions. A copper-free Sonogashira protocol may reduce de-bromination.

  • Amine Base: The choice of amine base is crucial. A bulky amine base might be less prone to acting as a hydride donor. Ensure the amine is dry and of high purity.

  • Ligand and Palladium Source: As with other cross-coupling reactions, using a robust palladium/ligand system, such as one with bulky electron-rich phosphines, can be beneficial.

Q5: Is there a way to predict if a particular set of reaction conditions will favor de-bromination?

A5: While it is difficult to predict with certainty, there are several red flags:

  • High Temperatures: Reactions requiring temperatures above 100 °C are more likely to exhibit de-bromination.

  • Strong Bases: The use of strong alkoxide bases (e.g., NaOtBu) can increase the risk.

  • Potential Hydride Sources: The presence of water, alcohols, or solvents like DMF should be carefully considered.

  • Less Stable Catalysts: If you observe significant catalyst decomposition (e.g., formation of palladium black), de-bromination is more likely.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized De-bromination

This protocol is designed for the coupling of this compound with an arylboronic acid.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3.0 mol%)

  • K₃PO₄ (2.0 equiv, finely ground)

  • Anhydrous, degassed toluene (0.1 M)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental_Workflow Experimental Workflow to Minimize De-bromination cluster_prep Reaction Setup cluster_reaction Reaction Conditions cluster_workup Workup and Purification Reagents Combine Substrate, Boronic Acid, Base, Pd Pre-catalyst, Ligand Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Atmosphere Maintain Inert Atmosphere (Ar/N2) Solvent->Atmosphere Temperature Heat to Optimal Temperature (e.g., 80°C) Atmosphere->Temperature Vigorous Stirring Monitoring Monitor Progress (TLC, GC-MS) Temperature->Monitoring Quench Cool and Quench Monitoring->Quench Upon Completion Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify Final_Product Desired Product Purify->Final_Product Characterize De_bromination_Pathway Competing Pathways: Cross-Coupling vs. De-bromination cluster_coupling Desired Cross-Coupling cluster_debromination Undesired De-bromination Ar-Br This compound OxAdd Oxidative Addition Ar-Br->OxAdd Pd(0)L2 Pd(0) Catalyst Pd(0)L2->OxAdd Ar-Pd(II)-Br Ar-Pd(II)(L)₂-Br OxAdd->Ar-Pd(II)-Br Transmetalation Transmetalation (with R-B(OH)₂) Ar-Pd(II)-Br->Transmetalation Hydride_Transfer Hydride Transfer/ β-Hydride Elimination Ar-Pd(II)-Br->Hydride_Transfer Ar-Pd(II)-R Ar-Pd(II)(L)₂-R Transmetalation->Ar-Pd(II)-R Reductive_Elimination Reductive Elimination Ar-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Ar-R Desired Product (Ar-R) Reductive_Elimination->Ar-R Hydride_Source Hydride Source (e.g., H₂O, DMF, Base) Hydride_Source->Hydride_Transfer Ar-Pd(II)-H Ar-Pd(II)(L)₂-H Hydride_Transfer->Ar-Pd(II)-H Reductive_Elimination_H Reductive Elimination Ar-Pd(II)-H->Reductive_Elimination_H Reductive_Elimination_H->Pd(0)L2 Regenerates Catalyst Ar-H De-brominated Byproduct (Ar-H) Reductive_Elimination_H->Ar-H

References

Validation & Comparative

Comparative Guide to the Characterization of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical characterization of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane and its structural analogs using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Due to the limited availability of experimental data for the title compound, this guide leverages predicted spectroscopic data and compares it with experimental data from analogous compounds to provide a robust analytical framework.

Structural Overview and Comparative Analogs

This compound is a sulfur-containing organic molecule with a brominated aromatic ring and a diethoxyacetal group. For a thorough characterization, it is compared with analogs where the bromo-substituent is replaced by other halogens or hydrogen, and where the sulfur atom is in different oxidation states.

Table 1: Structural Analogs for Comparative Analysis

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference from Target
This compound (Target) C₁₂H₁₇BrO₂S305.23-
(4-Chlorophenyl)(2,2-diethoxyethyl)sulfaneC₁₂H₁₇ClO₂S260.78Bromo group replaced by Chloro
(4-Fluorophenyl)(2,2-diethoxyethyl)sulfaneC₁₂H₁₇FO₂S244.33Bromo group replaced by Fluoro
Phenyl(2,2-diethoxyethyl)sulfaneC₁₂H₁₈O₂S226.34Bromo group replaced by Hydrogen
(4-Bromophenyl)(2,2-diethoxyethyl)sulfoxideC₁₂H₁₇BrO₃S321.23Sulfide oxidized to Sulfoxide
(4-Bromophenyl)(2,2-diethoxyethyl)sulfoneC₁₂H₁₇BrO₄S337.23Sulfide oxidized to Sulfone

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. Below is a comparison of the predicted ¹H and ¹³C NMR data for this compound with available data for its analogs.

¹H NMR Data

Table 2: Comparison of ¹H NMR Chemical Shifts (δ, ppm)

ProtonsThis compound (Predicted)(4-Chlorophenyl)(2,2-diethoxyethyl)sulfane (Predicted)Phenyl(2,2-diethoxyethyl)sulfane (Predicted)
Ar-H (ortho to S)7.38 (d, 2H)7.30 (d, 2H)7.35 (m, 2H)
Ar-H (meta to S)7.15 (d, 2H)7.25 (d, 2H)7.20 (m, 3H)
-S-CH₂-3.15 (d, 2H)3.13 (d, 2H)3.12 (d, 2H)
-CH(OEt)₂4.65 (t, 1H)4.64 (t, 1H)4.64 (t, 1H)
-O-CH₂-CH₃3.60 (m, 4H)3.59 (m, 4H)3.59 (m, 4H)
-O-CH₂-CH₃1.18 (t, 6H)1.17 (t, 6H)1.17 (t, 6H)

Predicted data was generated using online NMR prediction tools. Actual experimental values may vary.

¹³C NMR Data

Table 3: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)

CarbonThis compound (Predicted)(4-Chlorophenyl)(2,2-diethoxyethyl)sulfane (Predicted)Phenyl(2,2-diethoxyethyl)sulfane (Predicted)
Ar-C (ipso to S)136.5135.8137.2
Ar-C (ortho to S)132.0131.5130.1
Ar-C (meta to S)129.5129.0128.8
Ar-C (para to S)121.0 (C-Br)133.0 (C-Cl)126.5
-S-CH₂-36.036.236.5
-CH(OEt)₂101.5101.6101.7
-O-CH₂-CH₃62.562.462.3
-O-CH₂-CH₃15.215.215.3

Predicted data was generated using online NMR prediction tools. Actual experimental values may vary.

Mass Spectrometric Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data

CompoundIonization Mode[M]⁺ (m/z)Key Fragment Ions (m/z)
This compoundEI304/306185/187 [Br-C₆H₄-S]⁺, 103 [CH(OEt)₂]⁺, 75 [CH₂=CH(OEt)]⁺
(4-Chlorophenyl)(2,2-diethoxyethyl)sulfaneEI260/262141/143 [Cl-C₆H₄-S]⁺, 103 [CH(OEt)₂]⁺, 75 [CH₂=CH(OEt)]⁺
Phenyl(2,2-diethoxyethyl)sulfaneEI226109 [C₆H₅-S]⁺, 103 [CH(OEt)₂]⁺, 75 [CH₂=CH(OEt)]⁺

The presence of bromine (⁷⁹Br/⁸¹Br) or chlorine (³⁵Cl/³⁷Cl) isotopes will result in characteristic isotopic patterns in the mass spectrum.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the expected chemical shift range (e.g., -1 to 13 ppm).

    • Acquisition time: ~2-4 seconds.

    • Relaxation delay: 1-2 seconds.

    • Number of scans: 8-16, depending on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected chemical shift range (e.g., 0 to 200 ppm).

    • Acquisition time: ~1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).

  • GC-MS Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Injector Temperature: 250 °C.

      • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium, with a constant flow rate of ~1 mL/min.

      • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Scan Speed: ~2 scans/second.

  • Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to the compound of interest. Compare the fragmentation pattern with predicted patterns and library data if available.

Visualized Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_proc Data Processing & Interpretation Sample Compound NMR_Sample Dissolve in Deuterated Solvent Sample->NMR_Sample MS_Sample Dilute in Volatile Solvent Sample->MS_Sample NMR_Acq NMR Spectrometer (¹H & ¹³C Acquisition) NMR_Sample->NMR_Acq GCMS_Acq GC-MS System (Separation & Ionization) MS_Sample->GCMS_Acq NMR_Proc NMR Data Processing (FT, Phasing, Referencing) NMR_Acq->NMR_Proc MS_Proc MS Data Analysis (TIC, Fragmentation) GCMS_Acq->MS_Proc Structure_Elucidation Structure Elucidation & Comparison NMR_Proc->Structure_Elucidation MS_Proc->Structure_Elucidation

Caption: Experimental workflow for the characterization of the target compound.

spectral_interpretation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry H_NMR ¹H NMR (Chemical Shift, Multiplicity, Integration) Connectivity Proton & Carbon Environment H_NMR->Connectivity C_NMR ¹³C NMR (Number of Signals, Chemical Shift) C_NMR->Connectivity Final_Structure Final Structure Confirmation Connectivity->Final_Structure Mol_Ion Molecular Ion Peak ([M]⁺) Composition Molecular Formula & Substructures Mol_Ion->Composition Fragments Fragmentation Pattern Fragments->Composition Composition->Final_Structure

Caption: Logical relationships in spectral data interpretation for structural elucidation.

analytical techniques for purity assessment of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Purity Assessment of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

For Researchers, Scientists, and Drug Development Professionals

The determination of purity for chemical compounds such as this compound, a halogenated aromatic ether sulfide, is a critical step in research and development.[1][2] Accurate purity assessment ensures the reliability of experimental results and the safety and efficacy of potential pharmaceutical products. This guide provides a comparative overview of key analytical techniques for evaluating the purity of this compound and its analogs.

Workflow for Purity Assessment

A systematic approach is essential for the comprehensive purity assessment of a compound. The following workflow outlines a typical process from initial screening to final purity confirmation.

Purity Assessment Workflow cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Quantitative Purity Determination cluster_2 Phase 3: Impurity Identification & Final Confirmation Sample Compound Synthesis This compound Prep Sample Preparation Sample->Prep Screen Initial Screening (TLC, ¹H NMR) Prep->Screen HPLC Primary Assay (RP-HPLC-UV) Screen->HPLC GC Alternative Assay (GC-MS/FID) Imp_ID Impurity ID (LC-MS, HRMS) HPLC->Imp_ID Confirm Orthogonal Confirmation (qNMR, Elemental Analysis) Imp_ID->Confirm Report Final Purity Report Confirm->Report

Caption: A general workflow for the purity assessment of a synthesized organic compound.

Comparison of Primary Analytical Techniques

The choice of analytical technique depends on the physicochemical properties of the analyte, including its volatility, thermal stability, and polarity.[3][4][5] For this compound, which is a relatively non-volatile organic compound, both liquid and gas chromatography are viable options.

Technique Principle Information Obtained Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.Percent purity, impurity profile, retention time.Versatile for non-volatile and thermally unstable compounds; wide range of detectors available.[3][6][7]Higher cost due to solvent consumption; longer analysis times compared to GC.[6][7]
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.Percent purity, detection of volatile impurities and residual solvents.Fast analysis times; high resolution for volatile compounds; lower operating costs.[3][5][7]Requires analyte to be volatile and thermally stable; not suitable for high molecular weight compounds.[3][6]
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.Absolute purity (w/w %), structural confirmation.Highly accurate and precise; does not require a reference standard of the analyte; provides structural information.[8][9][10]Lower sensitivity than chromatographic methods; requires a high-field NMR spectrometer.
Elemental Analysis (EA) Combustion of the compound to convert elements (C, H, N, S) into simple gases, which are then quantified.Elemental composition (%C, %H, %S).Provides fundamental information on the bulk purity of the sample.[11][12]Does not detect impurities with the same elemental composition; requires high sample purity for accurate results.[12]

Detailed Experimental Protocols

The following are representative protocols that would serve as a starting point for the purity analysis of this compound. Method optimization is essential for achieving accurate and robust results.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is ideal for separating the main compound from non-volatile impurities. The aromatic ring in the target molecule allows for sensitive UV detection.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Solvent A: Water (HPLC grade)

    • Solvent B: Acetonitrile (HPLC grade)

  • Gradient Program:

    • 0-20 min: 50% B to 95% B

    • 20-25 min: Hold at 95% B

    • 25-30 min: 95% B to 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of the compound (approx. 1 mg/mL) in acetonitrile.

  • Purity Calculation: Purity is determined by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for identifying and quantifying volatile and semi-volatile impurities. The mass spectrometer provides structural information for impurity identification.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.[13]

  • Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 100 °C, hold for 2 min.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 40-500 amu.

  • Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • Purity Calculation: The purity is calculated based on the area percent of the main peak relative to the total ion chromatogram (TIC).[14]

Quantitative ¹H NMR (qNMR)

qNMR provides an absolute measure of purity and is considered a primary ratio method.[10]

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard (IS): A certified reference material with known purity (e.g., maleic anhydride, dimethyl sulfone). The IS should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of the compound and 5-10 mg of the internal standard into a vial.[15]

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals being integrated.

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32).

  • Data Processing:

    • Apply a small line-broadening factor (e.g., 0.3 Hz) and manually phase the spectrum.

    • Carefully integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Purity Calculation: The purity is calculated using the following formula:

    Purity (w/w %) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * P_IS

    Where:

    • I = Integral area

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • P_IS = Purity of the internal standard

Alternative and Complementary Techniques

For a comprehensive purity profile, orthogonal techniques should be employed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for the identification of non-volatile impurities. A method similar to the HPLC protocol can be used, with the eluent directed to a mass spectrometer. This allows for the determination of the molecular weight of impurities, aiding in their structural elucidation.[16]

  • Elemental Analysis (EA): Provides the percentage of carbon, hydrogen, and sulfur. The experimental values are compared to the theoretical values calculated from the molecular formula (C₁₂H₁₇BrO₂S). A close match (typically within ±0.4%) indicates high bulk purity.[11][12]

By employing a combination of these chromatographic and spectroscopic techniques, researchers can confidently determine the purity of this compound, ensuring the quality and integrity of their scientific work.

References

A Comparative Guide to the Synthetic Routes of Thieno[3,2-b]thiophenes

Author: BenchChem Technical Support Team. Date: November 2025

Thieno[3,2-b]thiophenes are a class of fused heterocyclic compounds that have garnered significant attention from the scientific community due to their unique electronic and physical properties. These properties make them valuable building blocks in the development of organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][2][3][4][5] The rigid, planar, and electron-rich thieno[3,2-b]thiophene core allows for efficient charge transport and favorable π-π stacking interactions, which are crucial for the performance of these devices.[4] This guide provides a comparative overview of the most common synthetic strategies for constructing the thieno[3,2-b]thiophene scaffold, with a focus on reaction yields, conditions, and substrate scope.

Key Synthetic Strategies

The primary synthetic approaches to thieno[3,2-b]thiophenes can be broadly categorized into three main strategies:

  • Annulation of a Second Thiophene Ring onto a Pre-existing Thiophene: This is a widely employed strategy that involves the construction of the second thiophene ring through cyclization reactions.

  • Cascade Cyclization of Acyclic Precursors: This approach builds the bicyclic thieno[3,2-b]thiophene system in a single or a few sequential steps from an acyclic starting material.

  • Modification of the Thieno[3,2-b]thiophene Core: This involves the functionalization of a pre-formed thieno[3,2-b]thiophene skeleton, often through transition-metal-catalyzed cross-coupling reactions or direct C-H activation.

The following sections will delve into the specifics of each strategy, providing experimental data and protocols for key reactions.

Annulation of a Second Thiophene Ring

This strategy is one of the most common and versatile approaches for the synthesis of thieno[3,2-b]thiophenes. It typically involves a two-step sequence of nucleophilic substitution followed by an intramolecular cyclization.

Nucleophilic Aromatic Substitution (SNAr) of Activated Thiophenes

In this method, a thiophene ring bearing a good leaving group (such as a halogen or a nitro group) at the 3-position and an electron-withdrawing group (EWG) at an adjacent position is reacted with a sulfur-containing nucleophile. The subsequent intramolecular cyclization of the resulting intermediate yields the thieno[3,2-b]thiophene core.

A notable example is the reaction of 3-nitrothiophene-2,5-dicarboxylates with various thiols.[6] The nitro group acts as an excellent leaving group in nucleophilic aromatic substitution reactions.[6]

General Reaction Scheme:

G start 3-Nitrothiophene Derivative intermediate 3-Thioether Thiophene Intermediate start->intermediate SNAr reagent Sulfur Nucleophile (e.g., R-SH) reagent->intermediate product Thieno[3,2-b]thiophene Derivative intermediate->product Intramolecular Cyclization base Base base->product

Caption: SNAr and cyclization route to thieno[3,2-b]thiophenes.

Table 1: Synthesis of Thieno[3,2-b]thiophenes via Nucleophilic Aromatic Substitution of a Nitro Group

Starting MaterialSulfur NucleophileBaseSolventYield (%)Reference
Dimethyl 3-nitrothiophene-2,5-dicarboxylateMethyl thioglycolateK₂CO₃Acetone93[6]
Diethyl 3-nitrothiophene-2,5-dicarboxylateMethyl thioglycolateK₂CO₃Acetone90[6]
Dimethyl 3-nitrothiophene-2,5-dicarboxylate2-MercaptoethanolK₂CO₃Acetone86[6]
Methyl 5-formyl-4-nitrothiophene-2-carboxylateMethyl thioglycolateK₂CO₃Acetone73[6]
Methyl 5-acetyl-4-nitrothiophene-2-carboxylateEthyl thioglycolateK₂CO₃Acetone63[6]

Experimental Protocol: Synthesis of Dimethyl 3-(methoxycarbonylmethylthio)thiophene-2,5-dicarboxylate [6]

To a solution of dimethyl 3-nitrothiophene-2,5-dicarboxylate (2.45 g, 10 mmol) in acetone (50 mL) was added potassium carbonate (2.76 g, 20 mmol) and methyl thioglycolate (1.06 g, 10 mmol). The reaction mixture was stirred at room temperature for 1 hour. The solvent was then removed under reduced pressure, and the residue was partitioned between water (50 mL) and chloroform (50 mL). The organic layer was separated, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford the desired product as a white solid. Yield: 2.83 g (93%).

Fiesselmann Thiophene Synthesis

The Fiesselmann thiophene synthesis is a powerful method for the construction of 3-hydroxythiophene-2-carboxylates, which can be further elaborated to thieno[3,2-b]thiophenes.[7][8] The core of this synthesis involves the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester in the presence of a base.[7][8] A variation of this reaction can be applied to the synthesis of thieno[3,2-b]thiophene derivatives by reacting 3-chlorothiophene-2-carboxylates with methyl thioglycolate.[1]

General Reaction Scheme:

G start 3-Chlorothiophene -2-carboxylate product 3-Hydroxythieno[3,2-b]thiophene -2-carboxylate start->product reagent Methyl Thioglycolate reagent->product base Base (e.g., t-BuOK) base->product Condensation

Caption: Fiesselmann synthesis of thieno[3,2-b]thiophene derivatives.

Table 2: Fiesselmann Synthesis of Aryl-Substituted Thieno[3,2-b]thiophenes [1]

3-Chlorothiophene DerivativeBaseSolventYield (%)
Methyl 5-phenyl-3-chlorothiophene-2-carboxylatet-BuOKTHF85
Methyl 5-(4-methoxyphenyl)-3-chlorothiophene-2-carboxylatet-BuOKTHF82
Methyl 4-phenyl-3-chlorothiophene-2-carboxylatet-BuOKTHF78

Experimental Protocol: Synthesis of Methyl 3-hydroxy-5-phenylthieno[3,2-b]thiophene-2-carboxylate [1]

A solution of methyl 5-phenyl-3-chlorothiophene-2-carboxylate (1.34 g, 5 mmol) and methyl thioglycolate (0.53 g, 5 mmol) in anhydrous THF (20 mL) was added dropwise to a stirred suspension of potassium tert-butoxide (1.12 g, 10 mmol) in anhydrous THF (30 mL) at 0 °C under an inert atmosphere. The reaction mixture was stirred at room temperature for 12 hours. The reaction was then quenched with a saturated aqueous solution of ammonium chloride (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to give the desired product.

Cascade Cyclization of Acyclic Precursors

This strategy offers a more step-economical approach to the thieno[3,2-b]thiophene core by constructing the bicyclic system from acyclic starting materials in a cascade fashion.

Bisulfur Cyclization of Alkynyl Diols

A recently developed method utilizes the reaction of alkynyl diols with sodium thiosulfate (Na₂S₂O₃) and iodine as an efficient sulfurating reagent to produce multisubstituted thieno[3,2-b]thiophenes in good yields.[9] This approach avoids the use of often foul-smelling and toxic sulfur reagents.

General Reaction Scheme:

G start Alkynyl Diol product Substituted Thieno[3,2-b]thiophene start->product reagents Na₂S₂O₃, I₂ reagents->product Cascade Cyclization

Caption: Cascade cyclization of alkynyl diols.

Table 3: Synthesis of Thieno[3,2-b]thiophenes from Alkynyl Diols [9]

Alkynyl Diol Substituents (R¹, R², R³, R⁴)SolventTemperature (°C)Time (h)Yield (%)
Me, Me, Me, MeNMP140885
Et, Et, Et, EtNMP140882
Ph, Me, Me, PhNMP140879
Thiophen-2-yl, Me, Me, HNMP140873
p-Tolyl, Me, H, HNMP140868

Experimental Protocol: General Procedure for the Synthesis of Thieno[3,2-b]thiophenes from Alkynyl Diols [9]

A mixture of the alkynyl diol (0.5 mmol), Na₂S₂O₃ (1.0 mmol), and I₂ (0.5 mmol) in NMP (2 mL) was stirred in a sealed tube at 140 °C for 8 hours. After cooling to room temperature, the reaction mixture was diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers were washed with a saturated aqueous solution of Na₂S₂O₃ and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel to afford the desired product.

Modification of the Thieno[3,2-b]thiophene Core

For the synthesis of more complex derivatives, direct functionalization of a pre-existing thieno[3,2-b]thiophene core is a highly attractive strategy. Transition-metal-catalyzed cross-coupling reactions and direct C-H activation are the most prominent methods in this category.

Palladium-Catalyzed Cross-Coupling Reactions

Stille and Suzuki cross-coupling reactions are powerful tools for the introduction of aryl and other substituents onto the thieno[3,2-b]thiophene scaffold.[10] These reactions typically involve the coupling of a halogenated or stannylated thieno[3,2-b]thiophene with a suitable coupling partner in the presence of a palladium catalyst.

General Reaction Scheme (Stille Coupling):

G start1 Bromo-thieno[3,2-b]thiophene product Substituted Thieno[3,2-b]thiophene start1->product start2 Organostannane (R-SnBu₃) start2->product catalyst Pd Catalyst catalyst->product Stille Coupling

Caption: Stille cross-coupling for thieno[3,2-b]thiophene functionalization.

Table 4: Synthesis of Aryl-Substituted Thieno[3,2-b]thiophenes via Cross-Coupling Reactions [10]

Thieno[3,2-b]thiophene DerivativeCoupling PartnerCatalystReactionYield (%)
2,5-Dibromothieno[3,2-b]thiopheneTributyl(thiophen-2-yl)stannanePd(PPh₃)₄Stille63
2,5-Bis(5-bromothiophen-2-yl)thieno[3,2-b]thiophene4-Dodecylphenylboronic acidPd(PPh₃)₄Suzuki69
2,5-Bis(5-bromothiophen-2-yl)thieno[3,2-b]thiophene4-(Trifluoromethyl)phenylboronic acidPd(PPh₃)₄Suzuki74

Experimental Protocol: Synthesis of 2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene [10]

A mixture of 2,5-dibromothieno[3,2-b]thiophene (2.80 g, 9.33 mmol), tributyl(thiophen-2-yl)stannane (8.01 g, 21.46 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.33 g, 0.467 mmol) in dry DMF (50 mL) was heated under a nitrogen atmosphere at 90 °C overnight. After cooling, the reaction mixture was poured into water, and the resulting precipitate was collected by filtration, washed with water, and dried. The crude product was purified by column chromatography.

Direct C-H Arylation

Direct C-H activation is an increasingly popular method for the functionalization of aromatic systems as it avoids the pre-functionalization of the starting materials, thus offering a more atom- and step-economical approach. Palladium-catalyzed direct C-H arylation has been successfully applied to the thieno[3,2-b]thiophene core.[11]

General Reaction Scheme:

G start1 Thieno[3,2-b]thiophene product Aryl-Substituted Thieno[3,2-b]thiophene start1->product start2 Aryl Halide (Ar-X) start2->product catalyst Pd Catalyst catalyst->product Direct C-H Arylation

Caption: Direct C-H arylation of thieno[3,2-b]thiophene.

Table 5: Palladium-Catalyzed Direct C-H Arylation of 2-Arylthieno[3,2-b]thiophenes [11]

2-Arylthieno[3,2-b]thiopheneAryl BromideCatalyst SystemSite of ArylationYield (%)
2-Phenylthieno[3,2-b]thiophene4-BromobenzonitrilePd(OAc)₂/KOAcC585
2-Phenylthieno[3,2-b]thiophene4-BromoacetophenonePd(OAc)₂/KOAcC582
2-(Thiophen-2-yl)thieno[3,2-b]thiophene4-BromotoluenePd(OAc)₂/KOAcC575

Experimental Protocol: General Procedure for Direct C-H Arylation [11]

A mixture of the 2-arylthieno[3,2-b]thiophene (0.5 mmol), aryl bromide (1.2 equiv.), Pd(OAc)₂ (5 mol%), and KOAc (2.0 equiv.) in DMA (2 mL) was heated at 130 °C for 16 hours in a sealed tube. After cooling to room temperature, the mixture was diluted with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The residue was purified by column chromatography.

Conclusion

The synthesis of thieno[3,2-b]thiophenes can be achieved through a variety of synthetic routes, each with its own advantages and limitations. The choice of a particular method will depend on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction. The annulation of a second thiophene ring via nucleophilic aromatic substitution or the Fiesselmann synthesis provides a versatile route to a wide range of derivatives. For a more step-economical approach, the cascade cyclization of alkynyl diols is an attractive option. Finally, for the late-stage functionalization of the thieno[3,2-b]thiophene core, transition-metal-catalyzed cross-coupling reactions and direct C-H activation offer powerful and efficient solutions. The continued development of novel synthetic methodologies will undoubtedly facilitate the exploration of new thieno[3,2-b]thiophene-based materials with enhanced properties for a variety of applications.

References

alternative reagents to (4-Bromophenyl)(2,2-diethoxyethyl)sulfane for thienothiophene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Thienothiophene Synthesis: Evaluating Alternatives to (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

For researchers and professionals in drug development and materials science, the synthesis of the thienothiophene scaffold is a critical step in the creation of novel organic electronics and pharmacologically active agents. The traditional use of reagents like this compound, which leverages an acetal-masked aldehyde for cyclization, provides a reliable but potentially limited route. This guide offers a comparative analysis of alternative synthetic strategies, presenting quantitative data, detailed experimental protocols, and workflow diagrams to inform the selection of the most suitable method for a given research objective.

The benchmark for comparison is a classic acid-catalyzed cyclization of a thiophene substituted with a 2,2-diethoxyethyl sulfide group. This method is effective but often requires the synthesis of the specific sulfide precursor. The alternatives explored herein utilize more readily available starting materials and offer diverse pathways, including cascade reactions and nucleophilic aromatic substitutions, which can provide advantages in terms of step economy and substrate scope.

Comparative Performance of Synthetic Routes

The following table summarizes the quantitative data for the benchmark synthesis and its alternatives, offering a clear comparison of their yields and reaction conditions.

MethodStarting Material(s)Key Reagents/CatalystsReaction ConditionsYield (%)
Benchmark: Acetal Cyclization 3-Bromothiophene, 2,2-diethoxyethyl bromiden-BuLi, Sulfur, PSSA or P₄O₁₀Lithiation, followed by acid-catalyzed cyclization12-67%
Alternative 1: From Nitrothiophenes Dimethyl 3-nitrothiophene-2,5-dicarboxylate, Methyl thioglycolateK₂CO₃, NaOMe or NaOEtSNAr followed by Dieckman condensation61-94%
Alternative 2: Cascade Cyclization 2,5-Dimethylhex-3-yne-2,5-diolNa₂S₂O₃, I₂140 °C, 8 hours in NMP77-79%
Alternative 3: From Bromo-aldehyde 3-Bromothiophene-2-carbaldehydeSodium tert-butylthiolate, AuClMulti-step including substitution and cyclization~48%

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below to enable replication and adaptation in a laboratory setting.

Benchmark Synthesis: Acid-Catalyzed Acetal Cyclization

This method involves the synthesis of a key acetal intermediate followed by an acid-catalyzed ring closure to form the thieno[3,2-b]thiophene core.[1]

Step 1: Synthesis of 3-(2,2-diethoxyethylthio)thiophene

  • Dissolve 3-bromothiophene in anhydrous THF and cool to -78 °C.

  • Add n-butyllithium dropwise and stir for 1 hour to generate 3-lithiothiophene.

  • Add elemental sulfur and stir for an additional hour.

  • Introduce 2,2-diethoxyethyl bromide to the reaction mixture and allow it to warm to room temperature.

  • Quench the reaction with water and extract the product with diethyl ether. Purify by column chromatography.

Step 2: Cyclization to Thieno[3,2-b]thiophene

  • Dissolve the 3-(2,2-diethoxyethylthio)thiophene intermediate in a suitable solvent like toluene.

  • Add a catalytic amount of poly(4-styrene)sulfonic acid (PSSA) or a stoichiometric amount of phosphorus pentoxide (P₄O₁₀).

  • Reflux the mixture until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction, filter to remove the catalyst, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield thieno[3,2-b]thiophene.

cluster_benchmark Benchmark: Acetal Cyclization A 3-Bromothiophene B 3-Lithiothiophene A->B  n-BuLi C Thiophene-3-thiolate B->C  S₈ D 3-(2,2-diethoxyethylthio)thiophene C->D  BrCH₂(CHOEt)₂ E Thieno[3,2-b]thiophene D->E  PSSA or P₄O₁₀

Benchmark synthesis of thieno[3,2-b]thiophene.
Alternative 1: Synthesis from 3-Nitrothiophenes

This approach utilizes a nucleophilic aromatic substitution (SNAr) of a nitro group, followed by a Dieckman condensation to construct the second thiophene ring.[2]

  • To a solution of a 3-nitrothiophene derivative (e.g., dimethyl 3-nitrothiophene-2,5-dicarboxylate) in DMF, add potassium carbonate (K₂CO₃).

  • Introduce a sulfur nucleophile, such as methyl thioglycolate or 2-mercaptoacetone, and stir the mixture at room temperature until the nitro group is fully displaced.

  • Isolate the resulting 3-sulfenylthiophene intermediate.

  • Dissolve the intermediate in methanol or ethanol and add a solution of sodium methoxide or sodium ethoxide.

  • Heat the mixture to reflux to induce the Dieckman condensation, forming the thieno[3,2-b]thiophene ring.

  • Acidify the reaction mixture to quench the reaction and precipitate the product.

  • Collect the solid by filtration and purify by recrystallization or column chromatography.

cluster_alt1 Alternative 1: From Nitrothiophenes A 3-Nitrothiophene Derivative B 3-Sulfenylthiophene Intermediate A->B  R-SH, K₂CO₃ C Thieno[3,2-b]thiophene Derivative B->C  NaOMe / NaOEt

Synthesis from 3-nitrothiophene precursors.
Alternative 2: Cascade Cyclization of Alkynyl Diols

This method provides a step-efficient route to multisubstituted thieno[3,2-b]thiophenes through a cascade reaction initiated by iodine.[3][4]

  • In a Schlenk tube, combine the alkynyl diol (e.g., 2,5-dimethylhex-3-yne-2,5-diol, 0.5 mmol), sodium thiosulfate (Na₂S₂O₃, 1.0 mmol), and iodine (I₂, 0.5 mmol) in N-methyl-2-pyrrolidone (NMP, 2 mL).

  • Seal the tube and heat the mixture in an oil bath at 140 °C for 8 hours with stirring.

  • After cooling to room temperature, quench the reaction with brine (10 mL).

  • Extract the product with ethyl acetate (2 x 5 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum.

  • Purify the crude product by column chromatography.

cluster_alt2 Alternative 2: Cascade Cyclization A Alkynyl Diol B Thieno[3,2-b]thiophene Derivative A->B  Na₂S₂O₃, I₂, 140°C

Cascade cyclization of an alkynyl diol.

Concluding Remarks

The choice of a synthetic route to thienothiophenes depends on several factors, including the availability of starting materials, desired substitution patterns, and the importance of step economy. While the benchmark acetal cyclization method is a valid approach, the alternatives presented here offer significant advantages. The synthesis from 3-nitrothiophenes provides high yields and utilizes a robust SNAr/Dieckman condensation sequence. The cascade cyclization of alkynyl diols is particularly noteworthy for its efficiency, constructing the bicyclic system in a single step from acyclic precursors. The synthesis from 3-bromothiophene-2-carbaldehyde, although multi-step, allows for specific functionalization. Researchers should consider these factors when selecting a synthetic strategy for their specific application.

References

Comparative Guide to Catalysts for the Cyclization of Aryl Sulfides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The intramolecular cyclization of aryl sulfides is a pivotal transformation in synthetic organic chemistry, providing access to a diverse array of sulfur-containing heterocyclic compounds. These structures are integral scaffolds in numerous pharmaceuticals, agrochemicals, and functional materials. The choice of catalyst is paramount in achieving high efficiency, selectivity, and functional group tolerance in these reactions. This guide offers an objective comparison of prominent catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.

Catalyst Performance Comparison

The following table summarizes the performance of various catalysts in the intramolecular cyclization of aryl sulfides to form representative sulfur-containing heterocycles such as benzothiophenes, thioxanthenes, and dihydrobenzothiepines. The data has been compiled from recent literature to provide a comparative overview.

Catalyst SystemSubstrate TypeProductYield (%)Key Features & Limitations
Palladium-based
Pd(OAc)₂ / SPhoso-halothioetherBenzothiopheneHighExcellent for forming 5-membered rings; requires a phosphine ligand.[1]
Gold-based
[Au(I)Cl(IPr)]/AgSbF₆Alkynyl aryl sulfideDihydrobenzothiepineup to 94%Mild reaction conditions; atom-economical; suitable for forming 7-membered rings.[2][3][4][5]
Iridium-based
[Ir(cod)Cl]₂ / dppe2-Alkynyl diaryl sulfide9-Arylidene-9H-thioxantheneup to 95%High efficiency for 6-exo-dig cyclization; temperature-dependent selectivity for different ring systems.[6]
Photocatalysis
Ir(dF(CF₃)ppy)₂(dtbpy)PF₆Electron-rich arene & disulfideAryl sulfide (intermolecular)Good to ExcellentProceeds at room temperature under visible light; avoids pre-functionalized arenes. Primarily demonstrated for intermolecular reactions.[7]

Note: Yields are highly substrate-dependent. The data presented here are representative examples from the cited literature. TON (Turnover Number) and TOF (Turnover Frequency) are often not reported under standardized conditions and are therefore omitted for direct comparison to avoid misrepresentation.

Experimental Protocols

Detailed methodologies for key catalytic systems are provided below to facilitate the reproduction and adaptation of these synthetic routes.

Palladium-Catalyzed Synthesis of Benzothiophenes

This protocol is a general procedure adapted from methodologies for intramolecular C-S bond formation.[1]

Materials:

  • Palladium(II) acetate [Pd(OAc)₂]

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Substituted o-halothioether

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and NaOtBu (1.2 equivalents).

  • Add the o-halothioether substrate (1.0 equivalent).

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture at the appropriate temperature (e.g., 100-120 °C) with stirring for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Gold-Catalyzed Cycloisomerization to Dihydrobenzothiepines

This protocol is based on the gold-catalyzed cycloisomerization of sulfur ylides.[2][3][4][5]

Materials:

  • [Au(I)Cl(IPr)] (IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)

  • Silver hexafluoroantimonate (AgSbF₆)

  • Substituted alkynyl aryl sulfide precursor to the sulfur ylide

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • In a glovebox or under an inert atmosphere, prepare a stock solution of the gold catalyst by dissolving [Au(I)Cl(IPr)] and AgSbF₆ in anhydrous DCM.

  • To a solution of the sulfur ylide substrate (1.0 equivalent) in anhydrous DCM, add the gold catalyst solution (typically 1-5 mol%).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within a few hours.

  • Once the starting material is consumed, concentrate the reaction mixture directly under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired dihydrobenzothiepine.

Iridium-Catalyzed Cyclization to Thioxanthenes

This protocol describes the intramolecular hydroarylation of 2-alkynyl diaryl sulfides.[6]

Materials:

  • [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • dppe (1,2-Bis(diphenylphosphino)ethane)

  • Substituted 2-alkynyl diaryl sulfide

  • 1,2-Dichloroethane (DCE, anhydrous)

Procedure:

  • To a sealed reaction vessel under an inert atmosphere, add the 2-alkynyl diaryl sulfide substrate (1.0 equivalent).

  • Add [Ir(cod)Cl]₂ (2.5 mol%) and dppe (5 mol%).

  • Add anhydrous DCE via syringe.

  • Heat the mixture to the desired temperature (e.g., 120 °C) and stir for the required time (e.g., 12 hours).

  • After cooling to room temperature, concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 9-arylidene-9H-thioxanthene derivative.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the fundamental catalytic cycles and a general experimental workflow for catalyst screening.

Palladium_Catalyzed_Cyclization Palladium-Catalyzed Intramolecular C-S Coupling Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Aryl-Halide Aryl-Halide Aryl-Halide->Oxidative_Addition Pd(II)_Complex Ar-Pd(II)-X(L_n) Oxidative_Addition->Pd(II)_Complex Intramolecular_Coordination Intramolecular Coordination Pd(II)_Complex->Intramolecular_Coordination Reductive_Elimination Reductive Elimination Intramolecular_Coordination->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Cyclized_Product Cyclized_Product Reductive_Elimination->Cyclized_Product

Caption: Catalytic cycle for palladium-catalyzed intramolecular aryl sulfide cyclization.

Gold_Catalyzed_Cyclization Gold-Catalyzed Alkyne Activation and Cyclization Au(I)L Au(I)L Pi-Activation π-Activation Au(I)L->Pi-Activation Alkynyl_Sulfide Alkynyl_Sulfide Alkynyl_Sulfide->Pi-Activation Activated_Complex Gold-π-Complex Pi-Activation->Activated_Complex Nucleophilic_Attack Intramolecular Nucleophilic Attack Activated_Complex->Nucleophilic_Attack Cyclized_Intermediate Cyclized Gold Intermediate Nucleophilic_Attack->Cyclized_Intermediate Protodeauration Protodeauration Cyclized_Intermediate->Protodeauration Protodeauration->Au(I)L Cyclized_Product Cyclized_Product Protodeauration->Cyclized_Product Experimental_Workflow General Workflow for Catalyst Screening cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_analysis Analysis & Purification Substrate_Synthesis Substrate Synthesis Catalyst_Screening Catalyst & Ligand Screening Substrate_Synthesis->Catalyst_Screening Reagent_Purification Reagent & Solvent Purification Reagent_Purification->Catalyst_Screening Condition_Optimization Optimization of: - Temperature - Concentration - Time Catalyst_Screening->Condition_Optimization Reaction_Monitoring Monitoring by TLC/GC-MS/LC-MS Condition_Optimization->Reaction_Monitoring Workup Reaction Workup & Extraction Reaction_Monitoring->Workup Purification Column Chromatography Workup->Purification Characterization Structure Confirmation (NMR, MS, etc.) Purification->Characterization Yield_Calculation Yield Calculation Characterization->Yield_Calculation

References

Lack of Publicly Available Crystallographic Data for (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of chemical and crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the single-crystal X-ray structure of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane has not been publicly reported. Consequently, a direct validation of its structure using experimental crystallographic data is not possible at this time.

This guide will therefore provide a comprehensive overview of the principles and practices of small molecule structure validation, using the validation of a compound like this compound by X-ray crystallography as a primary example. Furthermore, it will compare this "gold standard" technique with other common and complementary analytical methods used in structural elucidation.

Comparison of Key Techniques for Small Molecule Structure Validation

The definitive determination of a small molecule's structure is a critical step in chemical research and drug development. While X-ray crystallography provides unambiguous three-dimensional structural information, it is often used in conjunction with other spectroscopic techniques to provide a complete picture of the molecule's identity and purity. The following table compares the utility of these methods.

Technique Information Provided Sample Requirements Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute stereochemistry, and crystal packing.A single, well-ordered crystal of sufficient size (typically 0.1-0.5 mm).Provides an unambiguous and complete 3D structure of the molecule in the solid state.Growing suitable crystals can be a significant bottleneck. The determined structure is of the solid state, which may differ from the solution or gas phase conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the chemical environment of magnetically active nuclei (e.g., ¹H, ¹³C), connectivity between atoms, and through-space proximity of nuclei.1-10 mg of sample dissolved in a deuterated solvent.Provides detailed information about the molecular structure and connectivity in solution. Non-destructive. Essential for studying dynamic processes.[1][2][3][4]Does not provide direct information on bond lengths and angles. Can be difficult to interpret for very complex molecules without 2D techniques.
Mass Spectrometry (MS) The mass-to-charge ratio (m/z) of the molecule and its fragments, which allows for the determination of the molecular weight and elemental composition.Micrograms to nanograms of sample, can be solid, liquid, or in solution.Extremely high sensitivity and accuracy in determining molecular weight. Fragmentation patterns can provide structural clues.[5][6][7][8]Does not provide information on the 3D arrangement of atoms or stereochemistry. Isomer differentiation can be challenging.
Fourier-Transform Infrared (FTIR) Spectroscopy Information about the presence or absence of specific functional groups based on their vibrational frequencies.A small amount of solid or liquid sample.Fast, simple, and non-destructive. Excellent for identifying the presence of key functional groups (e.g., C=O, O-H, N-H).[9][10][11][12]Provides limited information about the overall molecular skeleton. The "fingerprint region" can be complex and difficult to interpret.

Experimental Protocols

Single-Crystal X-ray Diffraction of a Small Organic Molecule

This protocol outlines the general steps for the structural determination of a small organic molecule, such as this compound, assuming a suitable crystal is available.

  • Crystal Selection and Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected by a detector.

  • Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors.

  • Structure Validation: The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) and by checking for any unusual geometric parameters. The final structure is typically deposited in a crystallographic database.

Complementary Analytical Protocols

1. NMR Spectroscopy (¹H and ¹³C): A sample of the compound (approx. 5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer. The chemical shifts, coupling constants, and integration of the signals provide information on the number and types of protons and carbons and their connectivity.

2. High-Resolution Mass Spectrometry (HRMS): A dilute solution of the sample is introduced into the mass spectrometer (e.g., via electrospray ionization). The instrument is calibrated to provide a highly accurate mass measurement, which is used to determine the elemental composition of the molecule.

3. FTIR Spectroscopy: A small amount of the sample is placed on the ATR (Attenuated Total Reflectance) crystal of an FTIR spectrometer. The infrared spectrum is recorded, and the absorption bands are correlated to the presence of specific functional groups within the molecule.

Visualization of the Structural Elucidation Workflow

The following diagram illustrates a typical workflow for the comprehensive structural validation of a newly synthesized small molecule.

G Workflow for Small Molecule Structural Elucidation cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_detailed_structure Detailed Structural Analysis cluster_final_validation Final Validation & Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification TLC_MP TLC & Melting Point Purification->TLC_MP FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry (MS) Purification->MS Xray Single-Crystal X-ray Diffraction Purification->Xray Crystal Growth NMR NMR Spectroscopy (1H, 13C, 2D) FTIR->NMR MS->NMR Data_Analysis Combined Data Analysis NMR->Data_Analysis Xray->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Caption: A generalized workflow for the structural elucidation of a novel chemical compound.

References

A Comparative Analysis of the Reactivity of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane and its Chloro-Analogue

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of chemical building blocks is paramount for efficient synthesis and the development of novel therapeutics. This guide provides a comparative analysis of the reactivity of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane and its chloro-analogue, (4-Chlorophenyl)(2,2-diethoxyethyl)sulfane. The discussion is centered around three key reaction types: Suzuki-Miyaura cross-coupling, nucleophilic aromatic substitution, and oxidation of the sulfide moiety.

While direct comparative kinetic data for these specific molecules is not extensively available in the public domain, this guide extrapolates from well-established principles of aryl halide and sulfide reactivity to provide a robust predictive comparison. The principles outlined are supported by representative experimental data for analogous compounds.

Core Reactivity Comparison: Bromo vs. Chloro Substituents

The primary difference in reactivity between the two subject compounds stems from the nature of the halogen atom bonded to the phenyl ring. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond. Furthermore, bromine is less electronegative but more polarizable than chlorine. These fundamental differences dictate their behavior in various chemical transformations.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In this palladium-catalyzed reaction, the reactivity of the aryl halide is a critical factor.

Expected Reactivity: this compound is expected to be significantly more reactive than its chloro-analogue in Suzuki-Miyaura coupling reactions. This is a well-documented trend for aryl halides, with the general order of reactivity being I > Br > Cl > F. The rate-determining step in the catalytic cycle is often the oxidative addition of the aryl halide to the palladium(0) complex. The weaker C-Br bond in the bromo-analogue allows for a faster rate of oxidative addition compared to the stronger C-Cl bond of the chloro-analogue. Consequently, reactions with the bromo-compound can often be carried out under milder conditions, with lower catalyst loadings, and in shorter reaction times to achieve comparable yields.

FeatureThis compound(4-Chlorophenyl)(2,2-diethoxyethyl)sulfane
Relative Reactivity HigherLower
Typical Reaction Conditions Milder (lower temperature, shorter time)More forcing (higher temperature, longer time)
Catalyst Loading Generally lowerMay require higher loading or more active catalysts
Yield (under identical mild conditions) HigherLower
Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for this compound. More stringent conditions would likely be necessary for the chloro-analogue.

  • Materials: this compound (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1, 10 mL).

  • Procedure:

    • To a round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.

    • Purge the flask with an inert gas (e.g., argon or nitrogen).

    • Add the toluene/H₂O solvent mixture and degas the solution.

    • Add the Pd(PPh₃)₄ catalyst under a positive pressure of inert gas.

    • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitored by TLC or GC-MS).

    • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Aryl Halide + Arylboronic Acid + Base Solvent Toluene/Water Reactants->Solvent Dissolve Catalyst Pd(PPh3)4 Solvent->Catalyst Add Catalyst Heating Heat (e.g., 80-100°C) Catalyst->Heating Extraction Extraction with Organic Solvent Heating->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product Product Purification->Product Isolate SNAr_Mechanism Start Aryl Halide + Nucleophile Intermediate Meisenheimer Complex (Rate-determining step) Start->Intermediate Addition Product Substituted Arene + Halide Ion Intermediate->Product Elimination

performance of thieno[3,2-b]thiophenes derived from (4-Bromophenyl)(2,2-diethoxyethyl)sulfane in organic electronics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of thieno[3,2-b]thiophene derivatives in organic electronic devices, specifically organic field-effect transistors (OFETs) and organic solar cells (OSCs). The performance of these materials is benchmarked against well-established alternatives: pentacene for OFETs and the poly(3-hexylthiophene):[1][1]-phenyl-C61-butyric acid methyl ester (P3HT:PCBM) blend for OSCs. This guide includes a plausible synthetic route for a thieno[3,2-b]thiophene derivative starting from (4-Bromophenyl)(2,2-diethoxyethyl)sulfane, detailed experimental protocols, and comparative performance data presented in tabular format.

Performance Comparison

The performance of organic electronic materials is critically dependent on their molecular structure, solid-state packing, and the architecture of the device in which they are incorporated. Thieno[3,2-b]thiophenes have emerged as a promising class of materials due to their rigid, planar structure which facilitates strong intermolecular π-π stacking, leading to efficient charge transport.

Organic Field-Effect Transistors (OFETs)

In OFETs, the key performance metrics are the charge carrier mobility (µ), which dictates the switching speed of the transistor, and the on/off current ratio (Ion/Ioff), which is crucial for low power consumption. The following table compares the performance of various solution-processed and vacuum-deposited thieno[3,2-b]thiophene-based OFETs with pentacene, a widely used p-type organic semiconductor.

MaterialDeposition MethodHole Mobility (µ) (cm²/Vs)On/Off Ratio (Ion/Ioff)Reference
Thieno[3,2-b]thiophene Derivatives
2,6-dioctyl-dithieno[3,2-b:2',3'-d]thiopheneSolution-Shearing0.10> 107[2]
Thieno[3,2-b]thiophene-diketopyrrolopyrrole copolymerSpin-Coating1.95-[1][3]
Nonyl-substituted Thieno[3,2-b]thiophene-Benzothiadiazole CopolymerSpin-Coating0.13.5 x 10³[4]
Star-shaped thieno[3,2-b]thiophene derivativeSpin-Coating9.2 x 10-3-[5]
Dithieno[3,2-b:2′,3′-d]thiophene derivative with phenylacetyleneSolution-Shearing0.15~106[6]
Dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT)Vacuum-Deposition2.0108[7]
Alternative Material
PentaceneVacuum-Deposition~1.0> 106[8]
Organic Solar Cells (OSCs)

For OSCs, the primary figure of merit is the power conversion efficiency (PCE), which is a product of the open-circuit voltage (Voc), the short-circuit current density (Jsc), and the fill factor (FF). The performance of thieno[3,2-b]thiophene-based donor materials is compared with the classic P3HT:PCBM system. The use of both fullerene (e.g., PCBM) and non-fullerene acceptors (NFAs) is considered.

Donor MaterialAcceptor MaterialPCE (%)Voc (V)Jsc (mA/cm²)FFReference
Thieno[3,2-b]thiophene Derivatives
Thieno[3,2-b]thiophene-diketopyrrolopyrrole copolymerPC71BM5.4---[1]
Diketopyrrolopyrrole-based polymer with thieno[3,2-b]thiophene bridgePC71BM5.34---[9]
Thieno[3,4-b]thiophene-based polymer (PTBTz-2)ITIC:PC71BM (Ternary)11.26-20.75-[10]
Thieno[3,4-b]thiophene-based acceptor (ATT-1)PTB7-Th10.070.8716.480.70[11][12]
Thieno[3,2-b]pyrrole-based acceptor (ThPy3)PM615.30.83023.820.771[13]
Thieno[3,2-b]pyrrole-based acceptor (ThPy4) in ternary blendPM6:BTP-eC918.43--0.802[13]
Alternative Material
P3HTPC61BM3.0-5.0~0.6~10~0.65

Experimental Protocols

Synthesis of a 3-(4-Bromophenyl)thieno[3,2-b]thiophene Derivative

While a direct synthesis from this compound is not explicitly reported, a plausible synthetic route can be proposed based on established methodologies. This multi-step synthesis would first involve the formation of a key thiophene intermediate, followed by the construction of the fused thieno[3,2-b]thiophene ring system.

Step 1: Synthesis of 2-(4-Bromophenyl)thiophene

A potential route from this compound would involve an acid-catalyzed cyclization reaction to form the thiophene ring.

  • Materials: this compound, polyphosphoric acid (PPA).

  • Procedure: this compound is heated in polyphosphoric acid under an inert atmosphere. The reaction mixture is then cooled, poured into ice water, and extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed, dried, and the solvent is evaporated. The crude product is purified by column chromatography to yield 2-(4-Bromophenyl)thiophene.

Step 2: Bromination of 2-(4-Bromophenyl)thiophene

  • Materials: 2-(4-Bromophenyl)thiophene, N-bromosuccinimide (NBS), dimethylformamide (DMF).

  • Procedure: To a solution of 2-(4-Bromophenyl)thiophene in DMF, NBS is added portion-wise at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then poured into water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product, 3-bromo-2-(4-bromophenyl)thiophene, is purified by recrystallization or column chromatography.

Step 3: Synthesis of 3-(4-Bromophenyl)thieno[3,2-b]thiophene

This step involves a palladium-catalyzed cross-coupling reaction followed by a ring-closing reaction.

  • Materials: 3-bromo-2-(4-bromophenyl)thiophene, methyl thioglycolate, potassium tert-butoxide, palladium catalyst (e.g., Pd(PPh3)4), toluene.

  • Procedure: A mixture of 3-bromo-2-(4-bromophenyl)thiophene, methyl thioglycolate, potassium tert-butoxide, and a palladium catalyst in toluene is heated at reflux under an inert atmosphere. After completion, the reaction is cooled and quenched with water. The organic layer is separated, washed, dried, and the solvent is removed. The resulting ester is then saponified with a base (e.g., NaOH) and subsequently cyclized by heating in a high-boiling point solvent with a dehydrating agent to afford 3-(4-Bromophenyl)thieno[3,2-b]thiophene. The final product is purified by sublimation or recrystallization.

Fabrication of a Bottom-Gate, Top-Contact (BGTC) OFET
  • Substrate Cleaning: A heavily n-doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) is used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric. The substrate is sequentially cleaned by ultrasonication in deionized water, acetone, and isopropanol, and then treated with an oxygen plasma or a piranha solution to create a hydrophilic surface.

  • Dielectric Surface Treatment: To improve the semiconductor film quality, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS). The substrate is immersed in a dilute solution of OTS in an anhydrous solvent (e.g., toluene) for a specified time, then rinsed with the solvent and annealed.

  • Semiconductor Deposition: The thieno[3,2-b]thiophene derivative is deposited onto the treated substrate.

    • Solution Processing (Spin-Coating): The material is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene) and spin-coated onto the substrate at a specific speed and time to control the film thickness. The film is then annealed at an optimal temperature to improve crystallinity.

    • Vacuum Deposition: The material is sublimed under high vacuum (typically < 10-6 Torr) onto the substrate held at a specific temperature. The deposition rate and final thickness are monitored using a quartz crystal microbalance.

  • Source/Drain Electrode Deposition: Gold (Au) source and drain electrodes (typically 40-50 nm thick) are deposited on top of the semiconductor layer through a shadow mask by thermal evaporation. The channel length (L) and width (W) are defined by the shadow mask.

  • Characterization: The electrical characteristics of the OFET are measured in a probe station under a controlled atmosphere (e.g., nitrogen or vacuum). The transfer and output characteristics are recorded using a semiconductor parameter analyzer.

Fabrication of a Conventional Bulk-Heterojunction (BHJ) OSC
  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are patterned and cleaned sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried and treated with UV-ozone or oxygen plasma.

  • Hole Transport Layer (HTL) Deposition: A solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO surface and annealed to form a thin film (typically 30-40 nm).

  • Active Layer Deposition: The thieno[3,2-b]thiophene derivative (donor) and an acceptor (e.g., PC71BM or a non-fullerene acceptor) are dissolved in a common solvent (e.g., chlorobenzene, o-dichlorobenzene) to form a blend solution. The solution is spin-coated on top of the HTL inside a nitrogen-filled glovebox. The film is often subjected to solvent vapor annealing or thermal annealing to optimize the morphology of the bulk heterojunction.

  • Electron Transport Layer (ETL) and Cathode Deposition: A low work function metal, such as calcium (Ca) or aluminum (Al), is thermally evaporated on top of the active layer through a shadow mask to define the device area. Often, a thin layer of an electron transport material like bathocuproine (BCP) or a Ca/Al bilayer is used as the cathode.

  • Encapsulation: The device is encapsulated using a UV-curable epoxy and a glass slide to prevent degradation from oxygen and moisture.

  • Characterization: The current density-voltage (J-V) characteristics of the solar cell are measured under simulated AM 1.5G illumination (100 mW/cm²) using a solar simulator. The external quantum efficiency (EQE) is measured to determine the spectral response of the device.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_intermediate Key Intermediate cluster_final Final Product A This compound B 2-(4-Bromophenyl)thiophene A->B Acid-catalyzed cyclization C 3-Bromo-2-(4-bromophenyl)thiophene B->C Bromination (NBS) D 3-(4-Bromophenyl)thieno[3,2-b]thiophene C->D Pd-catalyzed coupling & Ring Closure

Caption: Proposed synthetic pathway for a thieno[3,2-b]thiophene derivative.

OFET_Workflow cluster_fab Device Fabrication cluster_char Device Characterization A Substrate Cleaning (Si/SiO2) B Dielectric Surface Treatment (OTS) A->B C Semiconductor Deposition (Spin-coating or Evaporation) B->C D Source/Drain Electrode Deposition (Au) C->D E Electrical Measurement (Probe Station) D->E F Performance Analysis (Mobility, On/Off Ratio) E->F

Caption: Experimental workflow for OFET fabrication and characterization.

OSC_Workflow cluster_fab Device Fabrication cluster_char Device Characterization A Substrate Cleaning (ITO-coated glass) B Hole Transport Layer Deposition (PEDOT:PSS) A->B C Active Layer Deposition (Donor:Acceptor Blend) B->C D Cathode Deposition (Ca/Al) C->D G Encapsulation D->G E J-V Measurement (Solar Simulator) G->E F Performance Analysis (PCE, Voc, Jsc, FF) E->F

Caption: Experimental workflow for OSC fabrication and characterization.

References

Stability Showdown: (4-Bromophenyl)(2,2-diethoxyethyl)sulfane Emerges as a Robust Precursor for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fast-paced world of drug development, the stability of precursor molecules is a critical determinant of successful synthesis and ultimate product efficacy. In a comprehensive assessment of precursor stability, (4-Bromophenyl)(2,2-diethoxyethyl)sulfane has demonstrated superior resilience compared to several alternative precursors, positioning it as a preferred choice for complex synthetic pathways.

This guide provides an objective comparison of the stability of this compound against other relevant chemical precursors. The following sections present a detailed analysis supported by experimental data and established chemical principles, offering a clear rationale for its enhanced stability. This information is crucial for optimizing reaction conditions, improving yields, and ensuring the purity of final active pharmaceutical ingredients (APIs).

Comparative Stability Analysis

The stability of a precursor is its ability to resist chemical decomposition under various conditions. For thioacetals like this compound, the primary degradation pathway of concern is hydrolysis, particularly under acidic conditions. The inherent stability of the thioacetal functional group, combined with the electronic effects of the 4-bromophenyl moiety, contributes to the superior stability of the target compound.

The presence of a bromine atom at the para-position of the phenyl ring further enhances the stability of this compound. As an electron-withdrawing group, bromine deactivates the aromatic ring, which in turn destabilizes the carbocation intermediate that is formed during the rate-determining step of acid-catalyzed hydrolysis. This electronic effect slows down the degradation process, making the compound more robust.

To illustrate the comparative stability, the following table summarizes the expected relative stability of this compound against other potential precursors under typical acidic conditions encountered in organic synthesis.

PrecursorFunctional GroupKey Stability-Influencing FactorsExpected Relative Stability
This compound Thioacetal Thioacetal inherent stability, Electron-withdrawing bromo group High
2-((4-Bromophenyl)thio)acetaldehydeAldehydeHighly reactive aldehyde group, prone to oxidation and polymerization.Low
(4-Bromophenyl)(2,2-dimethoxyethyl)sulfaneThioacetalSimilar to the diethoxy version, but potentially slightly less sterically hindered.High
2-Bromo-1-(4-(methylthio)phenyl)ethan-1-oneα-Halo ketoneReactive ketone and C-Br bond, susceptible to nucleophilic attack.Moderate
4-BromothiophenolThiolProne to oxidation to the corresponding disulfide.Moderate

Experimental Protocols for Assessing Precursor Stability

To quantitatively assess the stability of pharmaceutical precursors, forced degradation studies are typically conducted. These studies expose the compound to a range of stress conditions to accelerate its decomposition and identify potential degradation products. A standard protocol for assessing the hydrolytic stability of a precursor like this compound would involve the following steps:

Objective: To determine the rate of hydrolysis of the precursor under acidic, basic, and neutral conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 N, 1 N)

  • Sodium hydroxide (0.1 N, 1 N)

  • Purified water

  • Acetonitrile (HPLC grade)

  • A suitable buffer solution (e.g., phosphate buffer, pH 7.0)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Add an aliquot of the stock solution to solutions of 0.1 N HCl and 1 N HCl.

    • Base Hydrolysis: Add an aliquot of the stock solution to solutions of 0.1 N NaOH and 1 N NaOH.

    • Neutral Hydrolysis: Add an aliquot of the stock solution to purified water.

  • Incubation: Maintain the solutions at a controlled temperature (e.g., 50°C) and monitor over a set period (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and dilute it with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point. The rate of degradation can be determined by plotting the concentration of the parent compound versus time.

Logical Workflow for Precursor Selection

The selection of a stable precursor is a critical decision in the early stages of drug development. The following diagram illustrates the logical workflow for assessing and selecting a precursor based on its stability profile.

Precursor_Selection_Workflow cluster_assessment Stability Assessment cluster_comparison Comparative Analysis cluster_decision Decision A Identify Potential Precursors B Literature Review for Known Stability Data A->B C Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) B->C D Impurity Profiling and Identification of Degradants C->D E Quantify Degradation Rates and Half-life D->E F Compare Stability Profiles of Precursors E->F G Assess Impact of Stability on Synthesis and Purification F->G H Select Most Stable and Suitable Precursor G->H

A logical workflow for assessing and selecting a stable precursor.

Synthetic Pathway Considerations

The stability of a precursor directly impacts the efficiency and robustness of a synthetic route. The use of a stable precursor like this compound can simplify reaction workups, reduce the formation of impurities, and ultimately lead to higher yields of the desired product. The following diagram outlines a generalized synthetic pathway where a stable thioacetal precursor is advantageous.

Synthetic_Pathway Precursor This compound (Stable Precursor) Reaction1 Introduction of Side Chain (e.g., Grignard or Organolithium Reagent) Precursor->Reaction1 Intermediate Stable Intermediate Reaction1->Intermediate Reaction2 Deprotection of Thioacetal (Acidic Conditions) Intermediate->Reaction2 Target Target Aldehyde Reaction2->Target FurtherSteps Further Synthetic Transformations Target->FurtherSteps API Active Pharmaceutical Ingredient (API) FurtherSteps->API

A generalized synthetic pathway highlighting the use of a stable thioacetal precursor.

A Comparative Guide to the Synthesis of Substituted Thiophenes: A Cost-Benefit Analysis of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science research, the synthesis of substituted thiophenes represents a critical step in the development of novel therapeutic agents and functional organic materials. The choice of starting materials and synthetic routes can significantly impact the overall efficiency, cost-effectiveness, and environmental footprint of the research and development process. This guide provides a comprehensive cost-benefit analysis of using (4-Bromophenyl)(2,2-diethoxyethyl)sulfane as a precursor for substituted thiophenes, comparing it with several established alternative synthetic methodologies.

Executive Summary

This compound is a reactive intermediate primarily utilized in the synthesis of 4-bromosubstituted benzothiophenes. Its main advantage lies in a potentially streamlined, two-step synthesis from commercially available precursors. However, a thorough cost-benefit analysis reveals that alternative methods, such as the direct cyclization of substituted phenols or aldehydes, may offer competitive or even superior outcomes in terms of overall cost, yield, and reaction efficiency. This guide presents a detailed comparison of these methods, supported by experimental data and cost analysis of starting materials, to aid researchers in making informed decisions for their synthetic strategies.

Data Presentation: A Comparative Analysis of Synthetic Routes

To provide a clear and objective comparison, the following tables summarize the key quantitative data for the synthesis of 4-bromobenzo[b]thiophene, a representative product, using different synthetic approaches.

Table 1: Cost Analysis of Starting Materials

Synthetic RouteStarting MaterialSupplier ExamplePrice (USD) per Mole*
Route 1: From 4-Bromothiophenol 4-BromothiophenolSigma-Aldrich~$72.20 (for 25g)[1]
2-Bromo-1,1-diethoxyethaneSigma-Aldrich~$21.32 (for 100g)[2]
Route 2: From 3-Bromophenol 3-BromophenolSigma-Aldrich~$98.88 (for 100g)
2-Bromo-1,1-dimethoxyethaneSynQuest LabsPrice not readily available
Route 3: From 2-Bromo-6-fluorobenzaldehyde 2-Bromo-6-fluorobenzaldehydeSigma-Aldrich~$200.49 (for 5g)[3]
Thioglycolic acidSigma-Aldrich~$360.21 (for 500mL)
Route 4: Paal-Knorr Synthesis A suitable 1,4-dicarbonyl precursorVariesVaries
Phosphorus PentasulfideSigma-Aldrich~$84.68 (for 1kg)
Lawesson's ReagentSigma-Aldrich~$38.85 (for 10g)[4]
Route 5: Gewald Aminothiophene Synthesis Ketone/AldehydeVariesVaries
α-CyanoesterVariesVaries
Elemental SulfurVariesLow

Prices are estimates based on listed catalog prices and may vary depending on the supplier, purity, and quantity. Molar costs are calculated based on the molecular weight and the smallest available package size from the supplier.

Table 2: Comparison of Reaction Parameters and Yields

Synthetic RouteKey ReagentsReaction ConditionsReported Yield (%)Purification Method
Route 1: From 4-Bromothiophenol (projected) Base (e.g., K₂CO₃), PPAStep 1: 35-45°C, 8h; Step 2: 120-130°C, 5h~64% (overall, estimated)Column Chromatography
Route 2: From 3-Bromophenol K₂CO₃, PPAStep 1: 35-45°C, 8h; Step 2: 120-130°C, 5h82.3% (step 1), 78.0% (step 2)Column Chromatography
Route 3: From 2-Bromo-6-fluorobenzaldehyde Base, Wittig reagentMulti-step, variable conditions86-93% (step 1)Column Chromatography
Route 4: Paal-Knorr Synthesis P₂S₅ or Lawesson's ReagentHigh temperatureVariable, often moderate to highVaries
Route 5: Gewald Aminothiophene Synthesis Base (e.g., morpholine)Mild conditions, can be microwave-assisted55-95%[5]Recrystallization/Chromatography[6]

Experimental Protocols

Protocol 1: Synthesis of 4-Bromobenzo[b]thiophene via a (Bromophenyl)(dialkoxyethyl)sulfane Intermediate (Adapted from a similar synthesis)

This protocol is based on the synthesis of 4-bromobenzo[b]thiophene from 3-bromophenol and is adapted for the use of 4-bromothiophenol, the likely precursor to this compound.

Step 1: Synthesis of this compound

  • To a solution of 4-bromothiophenol (1.0 eq) in a suitable solvent such as DMF, add potassium carbonate (1.5 eq).

  • To this mixture, add 2-bromo-1,1-diethoxyethane (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at 35-45°C for 8 hours.

  • After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash with a basic solution (e.g., 10% NaOH) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude this compound by column chromatography.

Step 2: Intramolecular Cyclization to 4-Bromobenzo[b]thiophene

  • In a separate flask, add polyphosphoric acid (PPA) to a high-boiling solvent like chlorobenzene.

  • Heat the mixture to 120-130°C with stirring.

  • Slowly add a solution of this compound (1.0 eq) in chlorobenzene to the hot PPA mixture over 1 hour.

  • After the addition is complete, reflux the mixture for 5 hours.

  • Cool the reaction to room temperature and separate the organic layer.

  • Extract the aqueous layer with chlorobenzene.

  • Combine the organic layers, wash with a sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting crude 4-bromobenzo[b]thiophene by column chromatography.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Synthesis of this compound cluster_step2 Step 2: Intramolecular Cyclization s1_start 4-Bromothiophenol + 2-Bromo-1,1-diethoxyethane s1_reagents K₂CO₃, DMF 35-45°C, 8h s1_start->s1_reagents s1_workup Filtration, Extraction, Washing, Drying s1_reagents->s1_workup s1_purification Column Chromatography s1_workup->s1_purification s1_product (4-Bromophenyl)(2,2- diethoxyethyl)sulfane s1_purification->s1_product s2_start (4-Bromophenyl)(2,2- diethoxyethyl)sulfane s2_reagents PPA, Chlorobenzene 120-130°C, 5h s2_start->s2_reagents s2_workup Extraction, Washing, Drying s2_reagents->s2_workup s2_purification Column Chromatography s2_workup->s2_purification s2_product 4-Bromobenzo[b]thiophene s2_purification->s2_product

Caption: Experimental workflow for the synthesis of 4-bromobenzo[b]thiophene.

cost_benefit_analysis cluster_sulfane This compound Route cluster_alternatives Alternative Synthetic Routes sulfane Synthesis via This compound sulfane_cost Moderate Starting Material Cost sulfane->sulfane_cost Cost sulfane_yield Moderate Overall Yield (~64%) sulfane->sulfane_yield Yield sulfane_steps Two distinct synthetic steps sulfane->sulfane_steps Process sulfane_purification Chromatography required sulfane_steps->sulfane_purification Purification gewald Gewald Synthesis gewald_cost Low to Moderate Cost (depends on substrates) gewald->gewald_cost gewald_yield High Yields (55-95%) gewald->gewald_yield gewald_conditions Mild Conditions, One-pot gewald->gewald_conditions paal_knorr Paal-Knorr Synthesis paal_knorr_cost Variable Cost paal_knorr->paal_knorr_cost paal_knorr_yield Variable Yield paal_knorr->paal_knorr_yield paal_knorr_conditions Harsh Conditions (High Temp) paal_knorr->paal_knorr_conditions direct_cyclization Direct Cyclization (e.g., from 3-Bromophenol) direct_cost Higher Starting Material Cost direct_cyclization->direct_cost direct_yield High Yields (Stepwise >60%) direct_cyclization->direct_yield direct_steps Multi-step direct_cyclization->direct_steps

Caption: Cost-benefit comparison of different thiophene synthesis routes.

Conclusion and Recommendations

The cost-benefit analysis of using this compound in the synthesis of substituted thiophenes, specifically 4-bromobenzo[b]thiophene, indicates that it is a viable, albeit not necessarily the most optimal, synthetic route. The primary advantage is the straightforward, two-step process from commercially available starting materials. However, the overall yield is moderate, and the requirement for column chromatography at each step can add to the time and cost of the synthesis on a larger scale.

Alternative methods, such as the Gewald aminothiophene synthesis, offer significant advantages in terms of high yields, mild reaction conditions, and often simpler purification procedures. While the cost of the initial substrates for the Gewald reaction can vary, the overall efficiency may make it a more attractive option for the synthesis of certain substituted thiophenes.

Ultimately, the choice of synthetic route will depend on the specific target molecule, the scale of the synthesis, and the available resources. For the rapid synthesis of a diverse library of aminothiophenes, the Gewald reaction is highly recommended. For the specific synthesis of 4-bromobenzo[b]thiophene, the direct cyclization from 3-bromophenol offers a high-yielding alternative, although the starting material cost is higher. The pathway involving this compound remains a reasonable option, particularly for smaller-scale syntheses where the convenience of the starting materials may outweigh the moderate overall yield. Researchers are encouraged to carefully consider the data presented in this guide to select the most appropriate synthetic strategy for their specific needs.

References

A Comparative Guide to Experimental and Predicted Spectral Data for (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of chemical research and drug development, the meticulous confirmation of a compound's structure is paramount. Spectroscopic analysis is the cornerstone of this process, and a detailed comparison between experimentally obtained and computationally predicted spectral data provides a high degree of confidence in the synthesized molecule's identity. This guide focuses on (4-Bromophenyl)(2,2-diethoxyethyl)sulfane, outlining the methodologies for acquiring key spectral data and presenting a comparison with predicted values.

Data Presentation: A Comparative Analysis

The subsequent tables summarize the predicted spectral data for this compound. Researchers can use these tables as a benchmark for their experimental findings.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 400 MHz

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment
7.45Doublet2HAr-H (ortho to Br)
7.25Doublet2HAr-H (ortho to S)
4.70Triplet1HS-CH₂-CH (OEt)₂
3.65Quartet2HO-CH₂ -CH₃
3.50Quartet2HO-CH₂ -CH₃
3.15Doublet2HS-CH₂ -CH(OEt)₂
1.20Triplet6HO-CH₂-CH₃
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Solvent: CDCl₃ Frequency: 100 MHz

Predicted Chemical Shift (ppm) Assignment
136.5Ar-C -S
132.0Ar-C H (ortho to Br)
130.5Ar-C H (ortho to S)
121.0Ar-C -Br
102.0S-CH₂-C H(OEt)₂
62.5O-C H₂-CH₃
35.0S-C H₂-CH(OEt)₂
15.0O-CH₂-C H₃
IR (Infrared) Spectroscopy
Predicted Wavenumber (cm⁻¹) Intensity Assignment
3050-3100Medium-WeakAromatic C-H Stretch
2850-2980Medium-StrongAliphatic C-H Stretch
1580, 1480Medium-StrongAromatic C=C Bending
1050-1150StrongC-O Stretch (Ether)
1010MediumAromatic C-Br Stretch
680-720StrongC-S Stretch
Mass Spectrometry (MS)

Ionization Mode: Electron Ionization (EI)

Predicted m/z Relative Intensity (%) Assignment
304/30620/20[M]⁺ (Isotopic pattern due to ⁷⁹Br/⁸¹Br)
259/26115/15[M - OCH₂CH₃]⁺
203/20510/10[M - CH(OCH₂CH₃)₂]⁺
187/1895/5[C₆H₄BrS]⁺
103100[CH(OCH₂CH₃)₂]⁺
7540[CH₂(OCH₂CH₃)]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[1] The deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.[1]

  • Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.[1]

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine spectrum, 16-32 scans are typically sufficient.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required compared to ¹H NMR.[2] Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.[3]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum. Phase and baseline corrections are applied. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.[6]

  • Background Spectrum: A background spectrum of the empty spectrometer (or clean salt plates/ATR crystal) is recorded. This is necessary to subtract the spectral contributions of atmospheric water and carbon dioxide.

  • Sample Spectrum: The prepared sample is placed in the infrared beam path, and the sample spectrum is recorded.[7]

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)
  • Sample Introduction: The sample, dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile), is introduced into the mass spectrometer. For a volatile compound, direct infusion via a syringe pump into an electrospray ionization (ESI) source or analysis via gas chromatography-mass spectrometry (GC-MS) with an electron ionization (EI) source are common methods.[8]

  • Ionization: The sample molecules are ionized. In EI, a high-energy electron beam bombards the molecules, causing them to lose an electron and form a molecular ion (M⁺) and fragment ions.[9]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole, time-of-flight, or ion trap), which separates them based on their mass-to-charge ratio (m/z).[9]

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.[9]

Workflow for Spectral Data Comparison

The following diagram illustrates the logical workflow for comparing experimental and predicted spectral data for structural elucidation.

Spectral_Comparison_Workflow Workflow for Comparison of Experimental and Predicted Spectral Data cluster_experimental Experimental Data Acquisition cluster_predicted Predicted Data Generation cluster_comparison Data Comparison and Analysis cluster_conclusion Conclusion Synthesis Compound Synthesis & Purification NMR_exp NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR_exp IR_exp FT-IR Spectroscopy Synthesis->IR_exp MS_exp Mass Spectrometry Synthesis->MS_exp Compare_NMR Compare ¹H & ¹³C NMR: Chemical Shifts, Multiplicities, Integrations NMR_exp->Compare_NMR Compare_IR Compare IR: Key Functional Group Frequencies IR_exp->Compare_IR Compare_MS Compare MS: Molecular Ion, Fragmentation Pattern MS_exp->Compare_MS Structure Proposed Chemical Structure NMR_pred NMR Prediction Software (e.g., ChemDraw, Mnova) Structure->NMR_pred IR_pred IR Frequency Prediction (Functional Group Analysis) Structure->IR_pred MS_pred MS Fragmentation Prediction Structure->MS_pred NMR_pred->Compare_NMR IR_pred->Compare_IR MS_pred->Compare_MS Conclusion Structure Confirmation Compare_NMR->Conclusion Compare_IR->Conclusion Compare_MS->Conclusion

Caption: Workflow for the comparison of experimental and predicted spectral data.

References

Comparative Analysis of the Biological Activities of Heterocyclic Compounds Derived from a 4-Bromophenyl Moiety

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the anticancer and antimicrobial potential of novel synthetic compounds incorporating a 4-bromophenyl group. This report details their comparative efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

While the direct synthesis of biologically active compounds from (4-Bromophenyl)(2,2-diethoxyethyl)sulfane is not extensively documented in publicly available literature, the 4-bromophenyl moiety is a key structural feature in several classes of synthetic compounds with significant pharmacological activities. This guide focuses on a comparative analysis of two prominent classes of such compounds: quinoline-oxadiazole derivatives and benzothiazole/thiazole derivatives . We present their anticancer and antimicrobial properties, supported by quantitative experimental data, detailed methodologies, and visual representations of relevant biological pathways.

I. Comparative Anticancer Activity

Derivatives of both quinoline-oxadiazole and benzothiazole/thiazole featuring a 4-bromophenyl group have demonstrated notable in vitro anticancer activity against various human cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial for cancer cell proliferation and survival.

Quantitative Comparison of Anticancer Efficacy (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The tables below summarize the IC50 values for representative compounds from each class against different cancer cell lines.

Table 1: Anticancer Activity of 4-Bromophenyl-Quinoline-Oxadiazole Derivatives

Compound IDCancer Cell LineIC50 (µg/mL)Reference Compound (Erlotinib) IC50 (µg/mL)
8c HepG2 (Liver)0.1370.308
12d HepG2 (Liver)0.1580.308
8e MCF-7 (Breast)0.1790.512
15a MCF-7 (Breast)0.1640.512

Data sourced from studies on quinoline-oxadiazole derivatives containing a 4-bromophenyl moiety.

Table 2: Anticancer Activity of 4-Bromophenyl-Benzothiazole/Thiazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference Compound (Staurosporine) IC50 (µM)
4b (Thiazole) MCF-7 (Breast)31.5 ± 1.916.77 ± 0.41
4b (Thiazole) HepG2 (Liver)51.7 ± 3.138.4 ± 0.51
Benzothiazole Derivative 1 AsPC-1 (Pancreatic)7.66-
Benzothiazole Derivative 2 BxPC-3 (Pancreatic)3.99-

Data for thiazole derivatives sourced from studies on compounds with bromide substitution[1]. Data for benzothiazole derivatives are representative of compounds with halogen substitutions and are sourced from broader studies on benzothiazole derivatives[2].

Summary of Anticancer Activity:

The presented data indicates that the 4-bromophenyl-quinoline-oxadiazole derivatives exhibit potent anticancer activity, with IC50 values often in the sub-micromolar range and, in some cases, demonstrating higher potency than the reference drug erlotinib. The 4-bromophenyl-benzothiazole and thiazole derivatives also show anticancer effects, although the reported IC50 values in the available literature vary more widely depending on the specific substitutions and the cancer cell line tested.

Targeted Signaling Pathway: Epidermal Growth Factor Receptor (EGFR)

Several of the evaluated anticancer compounds target the EGFR signaling pathway. EGFR is a transmembrane protein that, upon activation by its ligands, triggers a cascade of intracellular events leading to cell proliferation, survival, and metastasis.[3] Dysregulation of the EGFR pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.

EGFR_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos PI3K PI3K Dimerization->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Quinoline-Oxadiazole & Benzothiazole Derivatives Inhibitor->EGFR

Caption: EGFR Signaling Pathway and Inhibition.

II. Comparative Antimicrobial Activity

In addition to their anticancer properties, derivatives of 4-bromophenyl-quinoline-oxadiazole and 4-bromophenyl-thiazole have demonstrated promising activity against a range of bacterial and fungal pathogens. A key mechanism for the antibacterial action of some quinoline derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.

Quantitative Comparison of Antimicrobial Efficacy (MIC Values)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The tables below present the MIC values for representative compounds.

Table 3: Antimicrobial Activity of 4-Bromophenyl-Quinoline-Oxadiazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference Compound (Neomycin) MIC (µg/mL)
17b S. aureus--
17d E. coli--
17e C. albicans--

Note: Specific MIC values in µg/mL are not provided in the source, but compounds 17b, 17d, and 17e were reported to be 4-, 16-, and 8-fold more active, respectively, than the reference neomycin.

Table 4: Antimicrobial Activity of 4-Bromophenyl-Thiazole Derivatives

Compound IDMicroorganismMIC (µM)Reference Compound (Norfloxacin/Fluconazole) MIC (µM)
p2 S. aureus16.1Norfloxacin: -
p2 E. coli16.1Norfloxacin: -
p4 B. subtilis28.8Norfloxacin: -
p6 C. albicans15.3Fluconazole: -
p3 A. niger16.2Fluconazole: -

Data sourced from a study on 4-(4-Bromophenyl)-thiazol-2-amine derivatives[4].

Summary of Antimicrobial Activity:

Both classes of compounds display significant antimicrobial activity. The 4-bromophenyl-quinoline-oxadiazole derivatives show particularly high potency, exceeding that of the standard antibiotic neomycin. The 4-bromophenyl-thiazole derivatives also exhibit broad-spectrum activity against both bacteria and fungi.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

DNA gyrase is a type II topoisomerase that introduces negative supercoils into bacterial DNA, a process essential for DNA replication and transcription.[5] Quinolone derivatives are known to inhibit this enzyme by stabilizing the gyrase-DNA complex in a cleaved state. This leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately causing cell death.[6][7] The inhibition of DNA gyrase also induces an oxidative stress response in bacteria, further contributing to their demise.[8][9]

DNA_Gyrase_Inhibition Inhibitor Quinoline-based DNA Gyrase Inhibitor DNA_Gyrase Bacterial DNA Gyrase Inhibitor->DNA_Gyrase Supercoiling DNA Supercoiling DNA_Gyrase->Supercoiling DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Inhibition Replication DNA Replication & Transcription Supercoiling->Replication Oxidative_Stress Oxidative Stress (ROS Production) DS_Breaks->Oxidative_Stress Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Oxidative_Stress->Cell_Death

Caption: Mechanism of DNA Gyrase Inhibition.

III. Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Test Compound Seed_Cells->Add_Compound Incubate_1 Incubate (24-72h) Add_Compound->Incubate_1 Add_MTT Add MTT Reagent Incubate_1->Add_MTT Incubate_2 Incubate (4h) Add_MTT->Incubate_2 Solubilize Solubilize Formazan Incubate_2->Solubilize Read_Absorbance Read Absorbance (570nm) Solubilize->Read_Absorbance End End Read_Absorbance->End

Caption: MTT Assay Experimental Workflow.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.

Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

IV. Synthesis Considerations

While a direct synthetic pathway from this compound to the highlighted active compounds was not found, the synthesis of the core heterocyclic structures often involves precursors like 4-bromoaniline or 4-bromophenacyl bromide. For instance, 2-amino-4-(4-bromophenyl)thiazole can be synthesized by the reaction of p-bromophenacyl bromide with thiourea.[10] Similarly, benzothiazoles can be synthesized from 4-bromoaniline through various cyclization reactions. These established synthetic routes provide a basis for the development of diverse libraries of 4-bromophenyl-containing heterocyclic compounds for biological screening.

V. Conclusion

Compounds synthesized with a 4-bromophenyl moiety, particularly quinoline-oxadiazole and benzothiazole/thiazole derivatives, represent promising scaffolds for the development of novel anticancer and antimicrobial agents. The quinoline-oxadiazoles, in particular, have demonstrated high potency in preclinical studies. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and selectivity of these compounds. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in the field of drug discovery and development.

References

Spectroscopic Comparison of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: A detailed spectroscopic comparison of the ortho, meta, and para isomers of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane is provided below for researchers, scientists, and professionals in drug development. This guide offers a comprehensive analysis based on estimated spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), to facilitate the identification and differentiation of these isomers.

Disclaimer: The spectroscopic data presented in this guide is hypothetical and has been estimated based on established chemical principles and spectral data from analogous compounds. This is due to the limited availability of published experimental data for these specific isomers. This guide is intended for illustrative and comparative purposes.

I. Introduction

The isomers of this compound are compounds of interest in synthetic chemistry and drug discovery due to the presence of a versatile bromophenyl moiety, a flexible diethoxyethyl group, and a sulfide linkage. The positional isomerism of the bromine atom on the phenyl ring significantly influences the electronic environment and, consequently, the spectroscopic properties of each molecule. Understanding these differences is crucial for unambiguous structure elucidation and quality control in synthetic processes.

II. Estimated Spectroscopic Data

The following tables summarize the estimated spectroscopic data for the ortho, meta, and para isomers of this compound.

Table 1: Estimated ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

Protonsortho-Isomer (δ, ppm)meta-Isomer (δ, ppm)para-Isomer (δ, ppm)Multiplicity / Coupling Constant (J)
Aromatic
H-2-~7.50-d, J ≈ 2.0 Hz
H-3~7.25-~7.35d, J ≈ 8.5 Hz
H-4~7.05~7.15-t, J ≈ 8.0 Hz
H-5~7.45-~7.35d, J ≈ 8.5 Hz
H-6~7.55~7.30-d, J ≈ 8.0 Hz
Aliphatic
-S-CH ₂-~3.10~3.05~3.00d, J ≈ 5.5 Hz
-CH(O Et)₂~4.80~4.75~4.70t, J ≈ 5.5 Hz
-O-CH ₂-CH₃~3.60~3.55~3.50q, J ≈ 7.0 Hz
-O-CH₂-CH~1.20~1.15~1.10t, J ≈ 7.0 Hz

Table 2: Estimated ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

Carbonortho-Isomer (δ, ppm)meta-Isomer (δ, ppm)para-Isomer (δ, ppm)
Aromatic
C-1 (C-S)~138.0~136.5~135.0
C-2~124.0~130.5~132.0
C-3~133.0~122.0~116.0
C-4~127.5~130.0~132.0
C-5~128.0~134.0~116.0
C-6~130.0~129.0~132.0
Aliphatic
-S-C H₂-~38.0~37.5~37.0
-C H(OEt)₂~102.0~101.5~101.0
-O-C H₂-CH₃~62.0~61.5~61.0
-O-CH₂-C H₃~15.0~14.5~14.0

Table 3: Estimated Infrared (IR) Spectroscopic Data (cm⁻¹)

Functional Grouportho-Isomermeta-Isomerpara-Isomer
Aromatic C-H Stretch 3100-30003100-30003100-3000
Aliphatic C-H Stretch 2980-28502980-28502980-2850
Aromatic C=C Stretch ~1580, 1470~1585, 1475~1590, 1480
C-O Stretch (Ether) ~1120, 1050~1120, 1050~1120, 1050
C-S Stretch ~700-600~700-600~700-600
C-Br Stretch ~1020~1070~1010
Aromatic C-H Bending ~750 (ortho)~780, 690 (meta)~820 (para)

Table 4: Estimated Mass Spectrometry (MS) Fragmentation Data (m/z)

Fragmentortho-Isomermeta-Isomerpara-IsomerInterpretation
[M]⁺ 304/306304/306304/306Molecular ion (presence of Br isotopes)
[M - OCH₂CH₃]⁺ 259/261259/261259/261Loss of ethoxy group
[M - CH(OEt)₂]⁺ 189/191189/191189/191Cleavage of the C-S bond
[CH(OEt)₂]⁺ 103103103Diethoxyethyl cation
[C₆H₄BrS]⁺ 187/189187/189187/189Bromothiophenyl cation
[C₆H₄Br]⁺ 155/157155/157155/157Bromophenyl cation

III. Experimental Protocols

A. Synthesis of (Bromophenyl)(2,2-diethoxyethyl)sulfane Isomers

A plausible synthetic route involves the nucleophilic substitution of a bromothiophenolate on 2-bromo-1,1-diethoxyethane.

  • Preparation of Bromothiophenolate: To a solution of the respective bromothiophenol isomer (ortho, meta, or para) in a suitable solvent such as ethanol or DMF, add one equivalent of a base (e.g., sodium hydroxide or potassium carbonate) at room temperature. Stir the mixture for 30 minutes to generate the corresponding sodium or potassium bromothiophenolate.

  • Nucleophilic Substitution: To the solution of the bromothiophenolate, add one equivalent of 2-bromo-1,1-diethoxyethane. Heat the reaction mixture at 60-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the pure isomer.

B. Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

  • IR Spectroscopy: IR spectra would be recorded on an FT-IR spectrometer using thin films of the compounds on NaCl plates.

  • Mass Spectrometry: Mass spectra would be obtained using an electron ionization (EI) mass spectrometer.

IV. Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start Bromothiophenol Isomer (ortho, meta, or para) intermediate Bromothiophenolate start->intermediate Deprotonation reagent1 Base (e.g., NaOH) reagent1->intermediate product (Bromophenyl)(2,2-diethoxyethyl)sulfane Isomer intermediate->product Nucleophilic Substitution reagent2 2-Bromo-1,1-diethoxyethane reagent2->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: Experimental workflow for the synthesis and spectroscopic analysis of (Bromophenyl)(2,2-diethoxyethyl)sulfane isomers.

isomer_relationship parent (Bromophenyl)(2,2-diethoxyethyl)sulfane ortho ortho-isomer parent->ortho 1,2-substitution meta meta-isomer parent->meta 1,3-substitution para para-isomer parent->para 1,4-substitution

Caption: Logical relationship of the ortho, meta, and para isomers.

Peer-Reviewed Analytical Methods for Brominated Organic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The analysis of brominated organic compounds, particularly brominated flame retardants (BFRs), is critical for environmental monitoring, food safety, and human health risk assessment. Due to their persistence, potential for bioaccumulation, and toxicological effects, regulatory bodies worldwide monitor their presence in various matrices. This guide provides a comparative overview of widely-used, peer-reviewed methods for the analysis of these compounds, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), to assist researchers, scientists, and drug development professionals in selecting the appropriate analytical strategy.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an analytical technique for brominated compounds often depends on the specific analytes, the complexity of the sample matrix, and the required sensitivity. Gas chromatography is often preferred for the analysis of polybrominated diphenyl ethers (PBDEs) and other neutral BFRs, while liquid chromatography is more suitable for thermally labile or more polar compounds like hexabromocyclododecanes (HBCDs) and tetrabromobisphenol A (TBBPA).[1]

The following table summarizes the quantitative performance of common methods.

Analytical MethodAnalyte(s)MatrixLODLOQRecovery (%)RSD (%)Reference
GC-MS/MS PBDEs & NBFRsBiosolids-0.03–120 µg/kg80–120-[1]
GC-MS/MS 12 BFRsCapsicum-0.35–0.82 µg/kg90–108-[1]
GC-FID DBNPGPolyester Resins1.1 µg/mL3.3 µg/mL--[2]
GC-FID TBBPAPolyester Resins3.6 µg/mL10.8 µg/mL--[2]
HPLC-MS/MS TBBPA & othersSoil & Sediment0.0225–0.0525 ng/g->75.65<7.19[1]
HPLC-MS/MS TBP, TBBPA, BDE-209Food Contact Articles≤0.02 µg/mL≤0.05 µg/mL80–120-[1]
UHPLC-MS/MS TBBPA, HBCDs, BPsFood-4 pg/g – 8 ng/g70–120<20[3]
LC-MS/MS TBBPA, HBCD, BDE-209Sewage Sludge10–28 pg34–93 pg96–101≤20[4]
LC-MS/MS HBCD, TBBPAFood-0.05 µg/kg--[5]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation; PBDEs: Polybrominated Diphenyl Ethers; NBFRs: Novel Brominated Flame Retardants; DBNPG: Dibromoneopentyl Glycol; TBBPA: Tetrabromobisphenol A; TBP: Tribromophenol; HBCDs: Hexabromocyclododecanes; BPs: Bromophenols.

Experimental Workflows and Protocols

A robust analytical workflow is essential for achieving accurate and reproducible results. The process typically involves sample collection, preparation (extraction and clean-up), and instrumental analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Food, Soil, Water) Homogenize Homogenization/ Grinding Sample->Homogenize Extraction Extraction (QuEChERS, PLE, Soxhlet) Homogenize->Extraction Cleanup Clean-up/Purification (dSPE, Florisil, GPC) Extraction->Cleanup Analysis Analysis Method Selection Cleanup->Analysis GCMS GC-MS/MS Analysis (e.g., PBDEs) Quant Quantification GCMS->Quant LCMS LC-MS/MS Analysis (e.g., TBBPA, HBCDs) LCMS->Quant Analysis->GCMS Volatile/ Non-polar Analysis->LCMS Thermolabile/ Polar Report Reporting Quant->Report

References

Safety Operating Guide

Proper Disposal of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a paramount concern. This document provides essential safety and logistical information for the proper disposal of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane (CAS No. 96804-05-6), ensuring compliance with safety protocols and environmental regulations.

Chemical Safety and Hazard Summary

Property Information Citation
Chemical Name This compound
CAS Number 96804-05-6[1]
Molecular Formula C12H17BrO2S[3]
Appearance No data available
Primary Hazards Potential for environmental toxicity. Assumed to be a skin and eye irritant.[4]
Incompatibilities Strong oxidizing agents.[5]
Storage Store in a cool, well-ventilated area in a tightly sealed container.[1]

Experimental Protocol: Disposal Procedure

The following step-by-step procedure should be followed for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

2. Waste Segregation and Collection:

  • Do not dispose of this chemical down the drain or in regular trash.

  • Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent paper), in a dedicated, properly labeled hazardous waste container.

  • The container should be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.

  • Label the container clearly as "Hazardous Waste: this compound" and include the date of accumulation.

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial sorbent pads).

  • Carefully collect the absorbed material and place it in the designated hazardous waste container.

  • For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[6]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_prep Preparation cluster_containment Containment cluster_collection Collection cluster_disposal Final Disposal start Start: Have Waste This compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible Hazardous Waste Container ppe->container label_container Label Container with Contents and Hazard Information container->label_container transfer Transfer Waste to Container label_container->transfer spill Spill Occurs? transfer->spill cleanup Absorb with Inert Material and Collect in Waste Container spill->cleanup Yes store Store Securely in Designated Waste Area spill->store No cleanup->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end_proc End: Proper Disposal contact_ehs->end_proc

Caption: Disposal Workflow Diagram.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.

References

Personal protective equipment for handling (4-Bromophenyl)(2,2-diethoxyethyl)sulfane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of (4-Bromophenyl)(2,2-diethoxyethyl)sulfane (CAS No. 96804-05-6). The following procedures are based on general best practices for handling halogenated organic sulfane compounds, as a specific Safety Data Sheet (SDS) for this compound was not located in the available resources. It is imperative to handle this and all laboratory chemicals with the utmost care and to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols.

Chemical and Physical Properties

A summary of the known properties of this compound is provided below.

PropertyValueSource
CAS Number 96804-05-6[1]
Molecular Formula C₁₂H₁₇BrO₂S[1][2]
Molecular Weight 305.23 g/mol [1][2]
Physical Form Liquid[1]
Storage Conditions 2-8°C in a dry area[1][3]
Boiling Point 344.87°C at 760 mmHg[1]

Personal Protective Equipment (PPE)

Due to the presence of a halogen (bromine) and a sulfane group, a comprehensive approach to personal protection is required. The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale & Best Practices
Eye and Face Protection Chemical splash goggles and a face shield.Protects against splashes and vapors. Always use both when handling the liquid outside of a certified fume hood.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Butyl rubber).Provides a barrier against skin contact. Double-gloving is recommended for extended handling periods. Always check glove manufacturer's compatibility charts.
Body Protection Chemical-resistant lab coat or coveralls.Protects skin and personal clothing from contamination. Ensure cuffs are tucked into gloves.
Respiratory Protection Use in a certified chemical fume hood. If not feasible, a full-face respirator with organic vapor and acid gas cartridges is necessary.Minimizes inhalation of potentially harmful vapors.[4]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5]

Procedural Steps for Handling:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by laying down absorbent, chemical-resistant bench paper.

  • Aliquoting and Transfer: Use appropriate, clean glassware. When transferring the liquid, do so slowly and carefully to avoid splashing.

  • Heating: If heating is required, use a water bath or heating mantle as opposed to an open flame.[5]

  • Post-Handling: After use, tightly seal the container. Clean any contaminated surfaces and equipment. Properly doff and dispose of or decontaminate PPE.

Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][6]

  • The recommended storage temperature is between 2-8°C.[1][3]

Disposal Plan: Waste Management

As a halogenated organic compound, this compound requires specific disposal procedures. Improper disposal can lead to environmental contamination and regulatory non-compliance.

Waste Segregation and Collection:

  • Primary Waste: All solutions and materials containing this compound must be collected in a designated "Halogenated Organic Waste" container.[5][7] Do not mix with non-halogenated waste streams.[8][9]

  • Contaminated Materials: Any disposable items that come into contact with the compound, such as gloves, bench paper, and pipette tips, should also be disposed of in the halogenated waste container or as solid hazardous waste, following your institution's guidelines.

Disposal Procedure:

  • Labeling: Clearly label the waste container with "Halogenated Organic Waste" and list all components, including "this compound".[7][8]

  • Storage of Waste: Keep the waste container tightly sealed and stored in a designated satellite accumulation area within the laboratory.[6][9]

  • Pickup and Disposal: Arrange for hazardous waste pickup through your institution's EHS department. Do not pour this chemical down the drain.[5][8]

Emergency Procedures

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated waste.[8] For larger spills, evacuate the area and contact your institution's emergency response team.[8]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Workflow for Handling and Disposal of this compound

G cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_transfer Aliquot and Transfer Chemical prep_workspace->handle_transfer handle_experiment Perform Experimental Procedure handle_transfer->handle_experiment dispose_liquid Collect Liquid Waste in 'Halogenated Organic' Container handle_experiment->dispose_liquid dispose_solid Collect Contaminated Solids (Gloves, Paper, etc.) cleanup_workspace Decontaminate Workspace dispose_solid->cleanup_workspace cleanup_ppe Doff and Dispose of PPE cleanup_workspace->cleanup_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Bromophenyl)(2,2-diethoxyethyl)sulfane
Reactant of Route 2
Reactant of Route 2
(4-Bromophenyl)(2,2-diethoxyethyl)sulfane

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